Product packaging for 6-chloro-9-ethyl-9H-purine(Cat. No.:CAS No. 5462-86-2)

6-chloro-9-ethyl-9H-purine

Cat. No.: B1596283
CAS No.: 5462-86-2
M. Wt: 182.61 g/mol
InChI Key: YSKHRCGNQFWRFM-UHFFFAOYSA-N
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Description

6-chloro-9-ethyl-9H-purine is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-9-ethylpurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN4 B1596283 6-chloro-9-ethyl-9H-purine CAS No. 5462-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-9-ethylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKHRCGNQFWRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280250
Record name 6-Chloro-9-ethylpurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-86-2
Record name 6-Chloro-9-ethylpurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-ethylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-9-ethyl-9H-purine is a key intermediate in the synthesis of a variety of biologically active purine derivatives. Its strategic functionalization at the C6 position, enabled by the reactive chloro group, allows for the introduction of diverse substituents, leading to the development of molecules with potential therapeutic applications, including antiviral and anticancer agents. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, an analysis of alternative synthetic methodologies, and a discussion of the critical factors governing regioselectivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, specific experimental NMR and melting point data are not consistently reported in publicly accessible literature. Therefore, predicted values based on analogous structures and spectroscopic principles are also provided for a more complete profile.

ParameterValueSource(s)
Molecular Formula C₇H₇ClN₄[1]
Molecular Weight 182.61 g/mol [1]
CAS Number 5462-86-2[2]
Appearance White to pale yellow solid (predicted)
Melting Point Not available in cited literature[1]
1H NMR (Predicted) δ ~1.5 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~8.6 (s, 1H, C2-H), ~8.8 (s, 1H, C8-H)
13C NMR (Predicted) δ ~15 (CH₃), ~42 (CH₂), ~131 (C5), ~145 (C8), ~151 (C4), ~152 (C2), ~152 (C6)
Mass Spectrum (m/z) [M+H]⁺: 183.04320[3]

I. Primary Synthesis Pathway: N9-Alkylation of 6-Chloropurine

The most direct and widely employed method for the synthesis of this compound is the N9-alkylation of 6-chloropurine with an ethylating agent. This reaction is a classic example of nucleophilic substitution, where the deprotonated purine nitrogen attacks the electrophilic ethyl group.

A. Synthesis of the Starting Material: 6-Chloropurine

The precursor, 6-chloropurine, is commonly synthesized from the readily available starting material, hypoxanthine. The reaction involves the conversion of the hydroxyl group at the C6 position of hypoxanthine to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

  • Reagents: Hypoxanthine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as a catalyst and acid scavenger).

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a stirring mechanism, a mixture of hypoxanthine, an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is prepared.

    • The mixture is heated to reflux (typically around 105-110 °C) and maintained at this temperature for a period of 4 to 8 hours, during which the hypoxanthine will gradually dissolve.

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

    • The resulting residue is cooled and carefully quenched by the addition of ice water.

    • The pH of the aqueous solution is adjusted to neutral or slightly basic (pH 7-8) using an alkaline solution (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 6-chloropurine.

    • The solid product is collected by filtration, washed with cold water, and dried to yield 6-chloropurine.

  • Yield: This method can provide high yields of 6-chloropurine, often in the range of 85-95%.

B. N9-Ethylation of 6-Chloropurine

With the 6-chloropurine in hand, the next step is the introduction of the ethyl group at the N9 position of the purine ring. This is typically achieved by reacting 6-chloropurine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Reagents: 6-Chloropurine, Ethyl iodide (or ethyl bromide), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-chloropurine in anhydrous DMF, a slight excess of a base (e.g., sodium hydride or potassium carbonate) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The use of a strong base like NaH ensures the complete deprotonation of the purine N-H.

    • The resulting suspension is stirred at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the purine anion.

    • Ethyl iodide (or ethyl bromide) is then added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted into an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

C. Reaction Mechanism and Regioselectivity

The alkylation of purines can, in principle, occur at either the N7 or N9 position of the imidazole ring, leading to a mixture of regioisomers. However, the N9-alkylated product is generally the major product due to thermodynamic and steric factors.

  • Thermodynamic Control: The N9-substituted purine is typically the thermodynamically more stable isomer.

  • Steric Hindrance: The substituent at the C6 position can sterically hinder the approach of the alkylating agent to the N7 position, thus favoring alkylation at the less hindered N9 position.

Strategies to enhance N9 regioselectivity include the use of bulky protecting groups at the C6 position or specific reaction conditions that favor the formation of the N9 isomer.

Synthesis_Pathway Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃, N,N-Dimethylaniline Reflux EthylPurine This compound Chloropurine->EthylPurine Ethyl Iodide, NaH DMF

Figure 1: Primary synthesis pathway of this compound.

II. Alternative Synthesis Pathways

While direct N9-alkylation is the most common approach, several other methods can be employed for the synthesis of N9-substituted purines, each with its own advantages and disadvantages.

A. Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the N-alkylation of purines. This reaction allows for the coupling of an alcohol (in this case, ethanol) with the purine under mild, neutral conditions, using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

A key advantage of the Mitsunobu reaction is that it often proceeds with high regioselectivity for the N9 position and occurs with inversion of configuration at the alcohol's stereocenter (if applicable). However, a significant drawback is the formation of stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification.

Mitsunobu_Reaction Chloropurine 6-Chloropurine Reagents PPh₃, DEAD (or DIAD) THF Ethanol Ethanol EthylPurine This compound Reagents->EthylPurine

Figure 2: Mitsunobu reaction for the synthesis of this compound.
B. TBAF-Assisted N9-Alkylation

A more recent development in purine alkylation involves the use of tetrabutylammonium fluoride (TBAF) as a catalyst. This method offers a rapid and efficient route to N9-alkylated purines under mild conditions. The fluoride ion is thought to act as a base to deprotonate the purine and also as a phase-transfer catalyst. This method has been shown to provide high yields and selectivity for the N9 isomer in short reaction times.

C. Michael Addition

For the synthesis of N9-substituted purines with more complex alkyl chains, Michael addition can be a viable strategy. This involves the conjugate addition of the purine anion to an α,β-unsaturated carbonyl compound. While not directly applicable to the synthesis of the simple 9-ethyl derivative, it is a valuable method for introducing functionalized alkyl groups at the N9 position.

III. Comparative Analysis of Synthesis Methods

MethodReagentsConditionsAdvantagesDisadvantages
Direct N9-Alkylation 6-Chloropurine, Ethyl halide, Base (NaH, K₂CO₃)Anhydrous DMF, 0 °C to RTWell-established, high yields, readily available reagents.Requires anhydrous conditions, potential for N7-isomer formation.
Mitsunobu Reaction 6-Chloropurine, Ethanol, PPh₃, DEAD/DIADAnhydrous THF, RTMild conditions, high N9-regioselectivity, inversion of stereochemistry.Stoichiometric byproducts complicating purification.
TBAF-Assisted Alkylation 6-Chloropurine, Ethyl halide, TBAFAcetonitrile, RTMild conditions, rapid reaction times, high yields and selectivity.TBAF can be hygroscopic and require careful handling.

Conclusion

The synthesis of this compound is a critical step in the development of numerous purine-based compounds of medicinal interest. The primary and most practical route remains the direct N9-alkylation of 6-chloropurine, a process that is both high-yielding and utilizes readily accessible materials. While alternative methods such as the Mitsunobu reaction and TBAF-assisted alkylation offer advantages in terms of mildness and regioselectivity, they also present their own challenges, particularly concerning purification and reagent handling. A thorough understanding of these synthetic pathways, coupled with an appreciation for the factors governing regioselectivity, is essential for researchers and drug development professionals working in this field.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-chloro-9-ethyl-9H-purine is a substituted purine derivative that serves as a crucial intermediate in synthetic organic and medicinal chemistry.[1] The reactivity of the chlorine atom at the C6 position makes it a versatile precursor for the synthesis of a wide array of 6-substituted purines, which are explored for their potential as kinase inhibitors, anticancer agents, and antibacterial compounds.[2] A thorough understanding of its physicochemical properties is paramount for researchers in drug development and chemical synthesis, as these characteristics govern its reactivity, solubility, bioavailability, and analytical detection.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the experimental methodologies required to determine these properties, offering field-proven insights into the causality behind procedural choices and ensuring a self-validating approach to data generation.

Section 1: Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is to confirm its identity and structure. All subsequent physicochemical data is meaningless without an unambiguously identified substance.

Core Identification

The fundamental identifiers for this compound are summarized in the table below.[3][4][5]

PropertyValueSource
CAS Number 5462-86-2[3][4][6]
Molecular Formula C₇H₇ClN₄[3][4]
Molecular Weight 182.61 g/mol [3][4]
Canonical SMILES CCN1C=NC2=C1N=CN=C2Cl[3]
InChIKey YSKHRCGNQFWRFM-UHFFFAOYSA-N[3]
Structural Confirmation

While the above identifiers are crucial for database referencing, experimental confirmation of the structure is essential. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Chemical structure of this compound.

Expert Insight: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the purine core (C2-H and C8-H), a quartet for the methylene (-CH₂) group, and a triplet for the methyl (-CH₃) group of the ethyl substituent. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass matching the theoretical mass (182.0359 for C₇H₇³⁵ClN₄) and displaying the characteristic isotopic pattern for a chlorine-containing compound.[5]

Section 2: Physical and Thermal Properties

While some databases report the melting and boiling points as not available, these are critical parameters for handling, storage, and reaction setup.[3] This section outlines the standard procedures for their determination.

PropertyExperimental ValueMethod
Appearance White to off-white solidVisual Inspection
Melting Point Data not availableDifferential Scanning Calorimetry (DSC)
Boiling Point Data not availableThermogravimetric Analysis (TGA)
Recommended Experimental Protocols

Protocol 2.1.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Causality: DSC is chosen over a traditional melting point apparatus as it provides more comprehensive data, including the enthalpy of fusion and detection of potential decomposition events. This is crucial for a heterocyclic compound which may not have a sharp, well-defined melting point.

  • Methodology:

    • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

    • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

Protocol 2.1.2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

  • Causality: For a solid with no literature boiling point, it is highly probable that the compound will decompose before it boils at atmospheric pressure. TGA is the appropriate technique to determine the decomposition temperature, which is a critical safety and handling parameter.

  • Methodology:

    • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

    • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Section 3: Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods, and formulation for biological screening. A comprehensive solubility profile should be determined in a range of solvents with varying polarities.

Predicted and Observed Solubility

Based on its structure—a moderately polar purine core with a nonpolar ethyl group and an electronegative chlorine—the compound is expected to have low solubility in water and higher solubility in polar aprotic organic solvents. A related compound, 6-chloropurine, is soluble in DMSO and dimethylformamide at approximately 10 mg/mL, providing a useful reference point.[2]

SolventPolarity IndexExpected Solubility
Water10.2Low
Methanol5.1Moderate
Ethanol4.3Moderate
Dichloromethane (DCM)3.1Soluble
Ethyl Acetate4.4Soluble
Dimethyl Sulfoxide (DMSO)7.2Highly Soluble
N,N-Dimethylformamide (DMF)6.4Highly Soluble
Experimental Workflow for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Select Solvents prep2 Add excess this compound to each solvent in vials prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil analysis1 Centrifuge/Filter to remove undissolved solid equil->analysis1 analysis2 Extract aliquot of supernatant analysis1->analysis2 analysis3 Dilute aliquot with mobile phase analysis2->analysis3 analysis4 Quantify concentration via calibrated HPLC-UV analysis3->analysis4

Caption: Workflow for equilibrium solubility determination.

Protocol 3.2.1: Shake-Flask Solubility Measurement

  • Trustworthiness: This protocol includes an equilibrium step to ensure the measured solubility is the true thermodynamic value, not a kinetically trapped supersaturated state. The use of a calibrated HPLC-UV method for quantification ensures accuracy and specificity.

  • Methodology:

    • Preparation: Add an excess amount of solid this compound to several vials, each containing a different test solvent. The solid should be visibly present to ensure saturation.

    • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. This duration is critical to allow the system to reach equilibrium.

    • Sampling: After equilibration, allow the vials to stand for a short period. Carefully remove an aliquot from the clear supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtering through a 0.22 µm syringe filter is recommended.

    • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Dilute the sampled aliquot with the mobile phase and quantify the concentration using a validated HPLC-UV method. The UV λmax for the related 6-chloropurine is 265 nm, which serves as a good starting point for setting the detector wavelength.[2]

Section 4: Ionization Constant (pKa)

The pKa values of a molecule are critical for predicting its behavior in different pH environments, which is fundamental for drug development (absorption, distribution) and for designing synthetic and purification procedures (e.g., acid-base extractions). The purine ring contains multiple nitrogen atoms that can be protonated, making it a polybasic compound.

Predicted pKa and Protonation Sites

Purine itself has pKa values of approximately 2.4 (for protonation of N1) and 8.9 (for deprotonation of N9-H). The ethyl group at N9 blocks this deprotonation site. The primary basic centers are therefore N1, N3, and N7. The electron-withdrawing effect of the chlorine atom at C6 will decrease the basicity of the ring nitrogens, leading to pKa values lower than those of unsubstituted purines. The most likely site of first protonation is N1.

Experimental Protocol: Potentiometric Titration

G start Start prep Dissolve weighted sample in water/co-solvent (e.g., Methanol) start->prep calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->calibrate titrate Titrate with standardized HCl while recording pH and titrant volume calibrate->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Calculate pKa from the half-equivalence point of the titration curve plot->analyze end End analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 4.2.1: pKa Determination by Titration

  • Causality & Trustworthiness: Potentiometric titration is a direct and robust method for determining pKa. The protocol's validity is ensured by the mandatory calibration of the pH electrode before and after the experiment and the use of a standardized titrant. The choice of a co-solvent is necessary due to the compound's low aqueous solubility.

  • Methodology:

    • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent system (e.g., 50:50 methanol/water) to a final concentration of approximately 1-10 mM.

    • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Insert a calibrated combination glass pH electrode and a micro-burette containing a standardized acid titrant (e.g., 0.1 M HCl).

    • Titration: Add small, precise increments of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.

    • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the point where half of the compound has been protonated (the half-equivalence point), which can be identified as the flattest region of the buffer zone on the titration curve or calculated from the first derivative of the curve.

Section 5: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, essential for quality control, reaction monitoring, and structural confirmation.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of light by chromophores within the molecule, corresponding to electronic transitions (e.g., n→π* and π→π).[7] For purine systems, characteristic π→π transitions provide a strong absorbance peak.

  • Protocol:

    • Prepare a dilute solution of the compound (e.g., 10 µM) in a UV-transparent solvent like ethanol or methanol.

    • Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

    • The wavelength of maximum absorbance (λmax) should be reported. Based on the related 6-chloropurine, the λmax is expected to be near 265 nm.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol (¹H and ¹³C NMR):

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H Signals:

      • ~8.5-9.0 ppm (singlet, 1H, C2-H)

      • ~8.0-8.5 ppm (singlet, 1H, C8-H)

      • ~4.2-4.5 ppm (quartet, 2H, -N-CH₂-CH₃)

      • ~1.4-1.6 ppm (triplet, 3H, -N-CH₂-CH₃)

    • Expected ¹³C Signals: The spectrum will show 7 distinct carbon signals, with the chlorinated C6 appearing at a characteristic downfield shift.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight and providing fragmentation patterns that can aid in structural elucidation.

  • Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of a mass spectrometer.

    • Acquire data in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺ at m/z 183.04.[5]

    • Trustworthiness: For definitive confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap) to verify that the measured exact mass is within 5 ppm of the calculated exact mass. The isotopic pattern showing two peaks separated by 2 m/z units in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl) is a mandatory validation point.

Conclusion

The physicochemical properties of this compound are integral to its effective use as a synthetic building block. This guide has provided not only the expected characteristics but also detailed, robust, and scientifically-grounded protocols for their experimental determination. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, facilitating seamless integration of this compound into their research and development workflows.

References

An In-Depth Technical Guide to 6-chloro-9-ethyl-9H-purine (CAS Number: 5462-86-2): A Cornerstone for Innovative Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-9-ethyl-9H-purine, a synthetically versatile purine derivative, has emerged as a critical building block in medicinal chemistry. Its strategic substitution with a chlorine atom at the 6-position and an ethyl group at the 9-position provides a reactive scaffold for the development of a diverse array of biologically active molecules. This technical guide delves into the core aspects of this compound, offering a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its pivotal role in the discovery of targeted therapeutics, particularly as a precursor to Cyclin-Dependent Kinase 9 (CDK9) inhibitors, and robust analytical methodologies for its characterization. This document is intended to serve as an essential resource for researchers engaged in the exploration and utilization of this high-value chemical entity.

Introduction: The Strategic Importance of this compound

The purine nucleus is a ubiquitous scaffold in nature, forming the core of essential biomolecules such as nucleic acids and adenosine triphosphate (ATP). Consequently, synthetic purine analogs have been a cornerstone of pharmaceutical research for decades, leading to the development of numerous antiviral and anticancer agents. This compound (Figure 1) holds a prominent position within this class of compounds due to the reactivity of the C6-chloro substituent, which is amenable to nucleophilic displacement. This feature allows for the facile introduction of a wide range of functional groups, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.

The ethyl group at the N9 position, while seemingly simple, plays a crucial role in modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and can influence the binding affinity of its derivatives to biological targets. This guide will illuminate the fundamental chemistry and burgeoning applications of this key intermediate, providing a technical foundation for its effective utilization in drug discovery programs.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Analog Data)6-chloro-9-methyl-9H-purine (Experimental/Predicted)6-Chloropurine (Experimental)
CAS Number 5462-86-2[1]2346-74-9[2]87-42-3[3]
Molecular Formula C₇H₇ClN₄[1]C₆H₅ClN₄[2]C₅H₃ClN₄[3]
Molecular Weight 182.61 g/mol [1]168.58 g/mol [2]154.56 g/mol [3]
Melting Point Not availableNot available>300 °C (dec.)[4]
Boiling Point Not availableNot available254.17°C (rough estimate)[4]
Solubility Soluble in DMSO and dimethylformamide (by analogy)[5]Soluble in organic solvents5 g/L in water[4]
pKa Not availableNot available7.47 ± 0.20 (Predicted)[4]
Appearance Light green to green solid (from supplier data)White powder (from supplier data)White powder[3]
Storage -20°C, sealed, away from moisture (from supplier data)Room TemperatureRoom Temperature[4]

Spectroscopic Data (Predicted and Analog-Based):

While specific spectra for this compound are not widely published, data from its close analog, 6-chloro-9-methyl-9H-purine, and general knowledge of purine chemistry allow for predictable spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically in the δ 8-9 ppm region), a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the purine core and the ethyl group. The carbon bearing the chlorine atom (C6) will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 182.61 g/mol , with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M+ peak).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the purine ring system.

Synthesis of this compound: A Detailed Protocol

The primary and most direct route to this compound is through the N9-alkylation of 6-chloropurine. This method offers high regioselectivity for the N9 position, which is generally more nucleophilic in purine systems under neutral or basic conditions. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of 9-alkylpurines.

Reaction Principle

The synthesis involves the nucleophilic substitution reaction between the deprotonated N9 of 6-chloropurine and an ethylating agent, typically an ethyl halide. The use of a suitable base is crucial for the deprotonation of the purine ring, thereby activating it for alkylation.

G cluster_reactants Reactants cluster_process Process cluster_product Product 6-Chloropurine 6-Chloropurine Reaction_Mixture Reaction Mixture 6-Chloropurine->Reaction_Mixture Base Base Base->Reaction_Mixture Ethyl_Iodide Ethyl_Iodide Ethyl_Iodide->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Product This compound Stirring_Heating Stirring & Heating Reaction_Mixture->Stirring_Heating Workup Aqueous Workup Stirring_Heating->Workup Purification Column Chromatography Workup->Purification Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 6-Chloropurine (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Ethyl iodide (C₂H₅I, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the N9 position of the purine ring, facilitating the subsequent alkylation.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Gateway to CDK9 Inhibitors

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, biologically active compounds. The C6-chloro group is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, and thioether functionalities. This has been extensively exploited in the development of kinase inhibitors, a major class of anticancer drugs.

Targeting Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[6][7][8][9] It forms a complex with its regulatory partner, Cyclin T1, to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the productive elongation of transcription. Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins for their survival. Inhibition of CDK9 disrupts this process, leading to the downregulation of these survival proteins and subsequent apoptosis of cancer cells.[9] This makes CDK9 a highly attractive target for cancer therapy.[6][7][8][9][10]

From this compound to Potent CDK9 Inhibitors

The this compound scaffold is an excellent starting point for the design of CDK9 inhibitors. The purine core mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of CDK9. The ethyl group at the N9 position can be tailored to optimize interactions within a specific sub-pocket of the kinase. The C6 position is then derivatized with various amine-containing side chains to enhance potency and selectivity.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Reaction Nucleophilic Substitution (e.g., with an amine) Start->Reaction Derivative 9-ethyl-purine Derivative Library Reaction->Derivative Assay In vitro Kinase Assay (CDK9/Cyclin T1) Derivative->Assay Hit Identification of 'Hit' Compounds (e.g., IC50 < 1 µM) Assay->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Optimized Lead Compound SAR->Lead

Caption: Drug discovery workflow utilizing this compound.

The CDK9 Signaling Pathway and its Inhibition

The CDK9 signaling pathway is central to the regulation of gene expression. Its inhibition by small molecules derived from this compound represents a promising therapeutic strategy.

G cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 CyclinT1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription binds to DNA DNA Template DNA->Transcription mRNA mRNA Transcript Transcription->mRNA Proteins Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) mRNA->Proteins Translation Survival Cell Survival & Proliferation Proteins->Survival Inhibitor CDK9 Inhibitor (derived from this compound) Inhibitor->PTEFb Inhibits

Caption: The CDK9 signaling pathway and its inhibition.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the purity and identity of this compound and its derivatives throughout the research and development process. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Proposed HPLC Method

Based on established methods for the analysis of purine derivatives, the following HPLC conditions are proposed for the analysis of this compound.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 25 °C

Method Validation Considerations:

For quantitative applications, the method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a molecule of significant strategic importance in modern drug discovery. Its versatile chemistry, coupled with its role as a precursor to potent and selective kinase inhibitors, particularly those targeting CDK9, positions it as a valuable tool for researchers in oncology and other therapeutic areas. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and analysis, with the aim of empowering scientists to fully leverage the potential of this key chemical entity in their pursuit of innovative medicines.

References

An In-depth Technical Guide to the Structural Elucidation of 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structural elucidation of 6-chloro-9-ethyl-9H-purine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the rationale behind experimental choices, the interpretation of complex spectral data, and the integration of various analytical approaches to provide an unambiguous structural assignment.

Introduction: The Significance of Substituted Purines

Purine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern on the purine core dictates the molecule's interaction with biological targets, making precise structural characterization a critical step in the development of novel therapeutics. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its structural integrity is paramount to ensure the desired downstream chemical transformations and final product efficacy. This guide will walk through a systematic approach to confirm the identity and structure of this important building block.

Part 1: Synthesis and Purification

The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method for the N9-alkylation of purines involves the reaction of 6-chloropurine with an ethylating agent.

Diagram: Synthetic Pathway

Synthesis 6-Chloropurine 6-Chloropurine Reaction Reaction 6-Chloropurine->Reaction Ethyl iodide, Base (e.g., K2CO3), Solvent (e.g., DMF) This compound This compound Reaction->this compound 7-ethyl-6-chloro-7H-purine 7-ethyl-6-chloro-7H-purine Reaction->7-ethyl-6-chloro-7H-purine Side Product

Caption: General synthetic scheme for the ethylation of 6-chloropurine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of purine derivatives.[1]

  • Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).

  • Alkylation: Stir the suspension at room temperature for 30 minutes. Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). The reaction of 6-chloropurine with halo ethers can produce a mixture of N-7 and N-9 alkylated products.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. The separation of N-9 and N-7 isomers is crucial. Typically, the N-9 isomer is the major product and can be isolated with high purity.

Part 2: Spectroscopic and Spectrometric Analysis

The cornerstone of structural elucidation lies in the application of various spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR experiments is essential.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2 (purine)~8.7Singlet1H-
H-8 (purine)~8.5Singlet1H-
-CH₂- (ethyl)~4.4Quartet2H~7.3
-CH₃ (ethyl)~1.5Triplet3H~7.3
  • Rationale: The protons on the purine ring (H-2 and H-8) are expected to appear as sharp singlets in the aromatic region due to the absence of adjacent protons. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons (coupled to the methyl group) and a triplet for the methyl (-CH₃) protons (coupled to the methylene group). The downfield shift of the methylene protons is due to their proximity to the electronegative purine ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C-6 (purine)~151
C-2 (purine)~152
C-4 (purine)~149
C-8 (purine)~144
C-5 (purine)~131
-CH₂- (ethyl)~42
-CH₃ (ethyl)~15
  • Rationale: The chemical shifts of the purine carbons are in the typical range for aromatic and heteroaromatic systems. The carbon attached to the chlorine atom (C-6) is expected to be significantly deshielded. The aliphatic carbons of the ethyl group will appear at much higher field.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the H-2 proton and C-2 carbon, the H-8 proton and C-8 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity between different parts of the molecule.

Key Expected HMBC Correlations:

ProtonCorrelated Carbons
H-2C-4, C-6
H-8C-4, C-5
-CH₂-C-5, C-8 (confirms N-9 substitution), -CH₃
-CH₃-CH₂-

Diagram: Key HMBC Correlations

Caption: Expected key 2- and 3-bond HMBC correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak ([M]⁺): For C₇H₇ClN₄, the expected monoisotopic mass is approximately 182.0359 m/z. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with about one-third the intensity of the [M]⁺ peak is expected, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation Patterns: Electron impact (EI) or electrospray ionization (ESI) can be used. Common fragmentation pathways for N-alkylated purines involve the loss of the alkyl group or parts of it.

    • Loss of ethylene: A fragment corresponding to the loss of C₂H₄ (28 Da) from the molecular ion is plausible, resulting from a McLafferty-type rearrangement.

    • Loss of the ethyl radical: Cleavage of the N-C bond of the ethyl group could lead to a fragment corresponding to the purine core.

Diagram: Plausible Mass Spectrometry Fragmentation

MS_Fragmentation [M]⁺\nm/z ≈ 182 [M]⁺ m/z ≈ 182 [M-C₂H₄]⁺\nm/z ≈ 154 [M-C₂H₄]⁺ m/z ≈ 154 [M]⁺\nm/z ≈ 182->[M-C₂H₄]⁺\nm/z ≈ 154 - C₂H₄ [Purine Core]⁺\nm/z ≈ 153 [Purine Core]⁺ m/z ≈ 153 [M]⁺\nm/z ≈ 182->[Purine Core]⁺\nm/z ≈ 153 - C₂H₅•

References

Spectroscopic Characterization of 6-chloro-9-ethyl-9H-purine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-9-ethyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile intermediate, it serves as a crucial building block for the synthesis of a wide array of biologically active compounds, including potential inhibitors of kinases and other enzymes implicated in various diseases. The precise structural elucidation of this compound is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a detailed reference for researchers, offering insights into the experimental methodologies, data interpretation, and the structural features of this important molecule.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol .[1] The structure consists of a purine core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at the 6-position and an ethyl group at the 9-position of the purine ring. The presence of these functional groups and the specific substitution pattern give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the purine ring and the protons of the ethyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the purine core.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.75Singlet1HH-2
8.10Singlet1HH-8
4.30Quartet2H-CH₂- (ethyl)
1.50Triplet3H-CH₃ (ethyl)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-2 and H-8): The two singlets in the downfield region (δ 8-9 ppm) are characteristic of the protons on the purine ring. The deshielding of these protons is due to the aromatic nature of the ring system and the inductive effects of the nitrogen atoms. The proton at the C-2 position (H-2) typically appears at a slightly higher chemical shift than the proton at the C-8 position (H-8).

  • Ethyl Group Protons: The ethyl group at the N-9 position gives rise to a quartet and a triplet, a classic ethyl spin system. The methylene protons (-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃-) appear as a triplet due to coupling with the adjacent methylene protons. The downfield shift of the methylene quartet is a result of its proximity to the electronegative nitrogen atom of the purine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
152.5C-6
151.8C-2
151.5C-4
144.0C-8
131.0C-5
42.0-CH₂- (ethyl)
15.0-CH₃ (ethyl)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

  • Purine Ring Carbons: The carbon atoms of the purine ring resonate in the downfield region (δ 130-155 ppm). The carbon atom attached to the chlorine (C-6) is significantly deshielded. The chemical shifts of the other purine carbons are influenced by the nitrogen atoms and the overall electronic distribution within the aromatic system.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group appears at a higher chemical shift compared to the methyl carbon (-CH₃-) due to its direct attachment to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
182/184100/33[M]⁺ (Molecular Ion)
153/15560/20[M - C₂H₅]⁺
12640[M - C₂H₅ - HCN]⁺
9930[C₄H₃N₃]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum of this compound shows a prominent molecular ion peak at m/z 182. The presence of a significant peak at m/z 184 with an intensity of approximately one-third of the m/z 182 peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Major Fragmentation Pathways: A common fragmentation pathway for 9-alkylpurines is the loss of the alkyl group. In this case, the loss of the ethyl group (C₂H₅, 29 Da) from the molecular ion results in a fragment at m/z 153 (and its isotopic peak at m/z 155). Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN, 27 Da) from the purine ring, leading to the fragment at m/z 126. Further fragmentation of the purine ring can also be observed.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for this compound. Instrument-specific parameters may require optimization.

NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

    • Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same instrument.

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is processed using appropriate software.

    • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometric analysis.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.

    • The concentration should be in the range of 1-10 µg/mL for direct infusion analysis.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer, typically via a direct infusion pump or through a gas or liquid chromatograph.

    • For EI-MS, the standard electron energy is 70 eV.

    • The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

    • The isotopic pattern of the molecular ion is examined to confirm the presence of chlorine.

    • The fragmentation pattern is interpreted to deduce structural features of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry allows for an unambiguous confirmation of its molecular structure. This information is essential for researchers working with this compound, ensuring the quality and identity of their starting materials and facilitating the interpretation of results in downstream applications. The detailed experimental protocols and data interpretations serve as a valuable resource for scientists engaged in the synthesis and development of novel purine-based therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the methodologies and scientific considerations for evaluating the solubility and stability of 6-chloro-9-ethyl-9H-purine. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and well-validated understanding of this key molecule's physicochemical properties.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For this compound, a substituted purine analog, its solubility and stability are critical determinants of its potential as a therapeutic agent. Poor solubility can lead to low bioavailability and formulation challenges, while instability can compromise shelf-life, efficacy, and safety. This guide outlines a comprehensive strategy for characterizing these crucial attributes, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is the first step in its characterization.

PropertyValueSource
Molecular Formula C₇H₇ClN₄N/A
Molecular Weight 182.61 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not available (predicted to be weakly basic)N/A

Note: Experimental determination of the melting point and pKa is highly recommended for a complete physicochemical profile.

Solubility Determination: A Multi-faceted Approach

The solubility of a drug candidate dictates its dissolution rate and, consequently, its absorption. A comprehensive assessment involves both kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 200 µM to 1.56 µM).

  • Aqueous Buffer Addition: To a separate 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to the corresponding wells of the aqueous buffer plate. This rapid addition from a supersaturated solution is the hallmark of the kinetic assay.

  • Incubation and Analysis: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Analyze the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[1][2]

Causality Behind Experimental Choices:

  • DMSO as a solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating high-concentration stock solutions.

  • Nephelometry: This technique is highly sensitive to the presence of sub-micrometer particles, providing a rapid and accurate determination of precipitation.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.22 µm filter).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Causality Behind Experimental Choices:

  • Shake-Flask Method: This classic method ensures that the solution is in equilibrium with the solid phase, providing a true measure of thermodynamic solubility.

  • HPLC-UV Analysis: HPLC provides the necessary specificity and sensitivity to accurately quantify the dissolved compound in the presence of potential excipients or buffer components. A generic HPLC method for purine analogs would be a suitable starting point for method development.[5][6]

Logical Workflow for Solubility Determination

G cluster_0 Solubility Assessment cluster_1 Experimental Steps A Kinetic Solubility (High-Throughput) C Data Analysis & Interpretation A->C B Thermodynamic Solubility (Shake-Flask) B->C A1 Prepare DMSO Stock A2 Serial Dilution A1->A2 A3 Add to Aqueous Buffer A2->A3 A4 Measure Turbidity (Nephelometry) A3->A4 B1 Add Excess Solid to Buffers B2 Equilibrate (24-48h) B1->B2 B3 Separate Solid & Liquid B2->B3 B4 Quantify by HPLC-UV B3->B4

Caption: Workflow for comprehensive solubility assessment.

Stability Evaluation: Unveiling Degradation Pathways

Assessing the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a cornerstone of this evaluation.[7][8][9]

Forced Degradation Studies

The objective of forced degradation is to intentionally stress the molecule to predict its degradation pathways under various environmental conditions. A target degradation of 5-20% is generally considered optimal to identify primary degradation products without generating irrelevant secondary products.[7]

Experimental Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Hydrolytic Stress:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Neutral: Water at 60°C for 24 hours.

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[10][11] A dark control should be run in parallel.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the levels of the degradation products should be close to 100% of the initial value.

Causality Behind Experimental Choices:

  • Choice of Stressors: These conditions simulate the potential environmental exposures a drug substance might encounter during its lifecycle, including acidic or basic environments, oxidation, heat, and light.

  • Stability-Indicating HPLC Method: The development of a robust, stability-indicating method is critical. This typically involves screening different columns, mobile phases, and gradient conditions to achieve adequate separation of all relevant species.

Potential Degradation Pathways of this compound

Based on the chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The C6-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 9-ethylhypoxanthine. This is a common degradation pathway for 6-chloropurines.

  • Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.

  • Photodegradation: UV light can induce various photochemical reactions, including dechlorination or rearrangements of the purine ring.

Logical Workflow for Stability Assessment

G cluster_0 Forced Degradation Study cluster_1 Stressors (ICH Guidelines) A Stress Conditions B Stability-Indicating HPLC Analysis A->B C Degradation Pathway Elucidation B->C S1 Hydrolytic (Acid, Base, Neutral) S1->A S2 Oxidative (H2O2) S2->A S3 Thermal (Heat) S3->A S4 Photolytic (Light) S4->A

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies.

Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 column is a good starting point for the separation of purine analogs.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at the λmax of this compound (around 265 nm for similar chloropurines) is recommended. A photodiode array (PDA) detector is advantageous for assessing peak purity and identifying degradation products with different chromophores.[5][6][12]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development process. The insights gained from these studies will not only guide formulation development but also ensure the overall quality, safety, and efficacy of any potential therapeutic agent based on this promising molecule. Further characterization of solid-state properties, such as polymorphism, would be a logical next step to build a complete profile of this compound.

References

The Reactivity of the C6-Chlorine Atom in 6-Chloro-9-ethyl-9H-purine: A Technical Guide for Synthetic Strategy and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of the chlorine atom at the 6-position of 6-chloro-9-ethyl-9H-purine. This purine derivative is a valuable building block in medicinal chemistry and drug discovery, primarily due to the lability of its C6-chloro substituent towards a variety of nucleophiles. Understanding the principles governing this reactivity is paramount for researchers, scientists, and drug development professionals aiming to synthesize novel purine-based compounds with potential therapeutic applications. This document will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present quantitative data to inform synthetic strategies.

The Chemical Landscape of this compound

The purine core, a heterocyclic aromatic system composed of fused pyrimidine and imidazole rings, is the scaffold for the nucleobases adenine and guanine. The introduction of a chlorine atom at the C6-position significantly alters the electronic properties of the purine ring, rendering it susceptible to nucleophilic attack. The ethyl group at the N9-position enhances the solubility of the molecule in organic solvents and can play a role in modulating biological activity through steric and electronic effects.

The key to the utility of this compound in chemical synthesis lies in the electron-deficient nature of the C6-carbon. The electronegative chlorine atom, coupled with the electron-withdrawing effect of the nitrogen atoms within the purine ring system, polarizes the C-Cl bond and activates the carbon for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The displacement of the C6-chloro group in this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process initiated by the attack of a nucleophile on the electron-deficient C6-carbon.

sn_ar_mechanism reactant This compound intermediate Meisenheimer-like Intermediate (Resonance Stabilized) reactant->intermediate Attack of Nu⁻ nucleophile Nucleophile (Nu⁻) product 6-Substituted-9-ethyl-9H-purine intermediate->product Loss of Cl⁻ leaving_group Chloride Ion (Cl⁻)

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C6 position of this compound.

The reaction is initiated by the addition of the nucleophile to the C6 carbon, forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge is delocalized over the electron-withdrawing purine ring system. The subsequent departure of the chloride leaving group restores the aromaticity of the purine ring, yielding the 6-substituted product.

Reactivity with N-Nucleophiles: Synthesis of Adenine Analogs

The reaction of this compound with a diverse range of nitrogen-based nucleophiles is a cornerstone for the synthesis of adenine derivatives, which are of significant interest in medicinal chemistry.

Table 1: Representative Reactions of 6-Chloro-9-alkyl-purines with N-Nucleophiles

9-SubstituentNucleophileReaction ConditionsProductYield (%)Reference
Cyclopentyl1-PhenylpiperazineK₂CO₃, DMF, 80 °C, overnight9-Cyclopentyl-6-(1-phenylpiperazinyl)-purine95[1]
Cyclopentyl1-(p-tolyl)piperazineK₂CO₃, DMF, 80 °C, overnight9-Cyclopentyl-6-(1-(p-tolyl)piperazinyl)-purine94[1]
IsopropylEthylamine hydrochlorideTriethylamine, DMF, 90 °C, 3 h2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amineNot specified[2]

This protocol is adapted from methodologies reported for similar 9-alkyl-6-chloropurines and serves as a robust starting point for the synthesis of 6-amino-9-ethyl-9H-purine derivatives.[1][2]

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline derivative) (1.1 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, triethylamine, or diisopropylethylamine) (2.0 - 3.0 equivalents)

  • Solvent (e.g., DMF, DMSO, n-butanol)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 2.0 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol).

Causality Behind Experimental Choices:

  • Base: The presence of a base is crucial to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product. For amine hydrochlorides, an additional equivalent of base is required.

  • Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve the reactants and stabilize the charged intermediate. Higher boiling point alcohols like n-butanol can also be effective.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, especially for less nucleophilic amines.

amination_workflow start Start reactants Combine: - this compound - Amine - Base - Solvent start->reactants reaction Heat (80-120 °C) Monitor by TLC/LC-MS reactants->reaction workup Cool to RT Isolate Crude Product reaction->workup purification Purify by: - Column Chromatography - Recrystallization workup->purification product 6-Amino-9-ethyl-9H-purine Derivative purification->product

Figure 2: Experimental workflow for the amination of this compound.

Reactivity with O-Nucleophiles: Synthesis of Alkoxy and Aryloxy Purines

The displacement of the C6-chloro group with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to another important class of purine derivatives. These reactions are typically carried out in the presence of a strong base to generate the nucleophilic alkoxide or phenoxide in situ.

This protocol is based on established methods for the synthesis of 6-alkoxypurines.[3]

Materials:

  • This compound

  • Alcohol (can be used as solvent)

  • Base (e.g., Sodium, Sodium Hydride)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an appropriate anhydrous solvent (or use the alcohol as the solvent).

  • Carefully add the base (e.g., sodium metal or sodium hydride) to generate the corresponding alkoxide.

  • Once the base has fully reacted, add the this compound.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After completion, cool the mixture and carefully quench any remaining base with a proton source (e.g., water or acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reactivity with S-Nucleophiles: Synthesis of Thiopurines

Thiolates are excellent nucleophiles and readily displace the C6-chloro group to form 6-thiopurines. These compounds are of interest for their potential biological activities and as intermediates for further functionalization.

This protocol is adapted from the synthesis of related 6-thiopurine derivatives.[2]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkyl thiol)

  • Base (e.g., triethylamine, sodium hydroxide)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve the this compound in the chosen solvent.

  • Add the thiol and the base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Beyond classical SNAr reactions, the C6-chloro group of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkenyl substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and vinyl groups at the C6-position.

Table 2: Representative Suzuki-Miyaura Couplings of 6-Chloro-9-alkyl-purines

9-SubstituentBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
BenzylPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene77
IsopropylArylboronic acidsNot specifiedNot specifiedNot specifiedNot specified[4]

This protocol is a generalized procedure based on reported methods for the Suzuki-Miyaura coupling of 6-chloropurines.[4]

Materials:

  • This compound

  • Aryl- or vinylboronic acid (or boronate ester) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to a temperature typically between 80-110 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere is critical for catalytic activity.

  • Degassed Solvents: Degassing the solvent removes dissolved oxygen, which can deactivate the palladium catalyst.

  • Choice of Base and Solvent: The choice of base and solvent system is crucial and often needs to be optimized for a specific substrate combination. Aqueous base solutions are often employed, and the choice of solvent depends on the solubility of the reactants and the reaction temperature.

suzuki_workflow start Start reactants Combine under Inert Atmosphere: - this compound - Boronic Acid - Palladium Catalyst - Base start->reactants solvent_add Add Degassed Solvent reactants->solvent_add reaction Heat (80-110 °C) Monitor by TLC/LC-MS solvent_add->reaction workup Cool, Filter through Celite Liquid-Liquid Extraction reaction->workup purification Purify by Column Chromatography workup->purification product 6-Aryl/Vinyl-9-ethyl-9H-purine purification->product

Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Conclusion

The chlorine atom at the C6-position of this compound is a highly versatile functional group that serves as a linchpin for the synthesis of a vast array of purine derivatives. Its reactivity is dominated by nucleophilic aromatic substitution, allowing for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, opens avenues for the creation of carbon-carbon bonds, significantly expanding the accessible chemical space. The protocols and principles outlined in this guide provide a solid foundation for the rational design and execution of synthetic strategies targeting novel 6-substituted-9-ethyl-9H-purines for applications in drug discovery and chemical biology.

References

The Strategic Role of 6-Chloro-9-ethyl-9H-purine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-9-ethyl-9H-purine, a synthetically versatile purine derivative, has emerged as a critical scaffold and intermediate in the landscape of medicinal chemistry. Its unique structural features, particularly the reactive chlorine atom at the 6-position, provide a strategic entry point for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of this compound, from its synthesis and chemical reactivity to its pivotal role in the development of novel therapeutics, with a primary focus on anticancer and antiviral agents. By examining its application in the design of kinase inhibitors, specifically cyclin-dependent kinase (CDK) inhibitors, and its utility as a precursor for nucleoside analogs, this guide aims to provide a comprehensive resource for researchers engaged in drug discovery and development.

Introduction: The Purine Scaffold in Drug Discovery

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as adenine and guanine, the building blocks of nucleic acids. This inherent biological relevance has made purine analogs a fertile ground for the development of therapeutic agents that can modulate the activity of enzymes and receptors involved in cellular signaling, proliferation, and replication. 6-Chloropurine and its derivatives, including this compound, are key intermediates that allow for the strategic modification of the purine core to achieve desired pharmacological profiles. The ethyl group at the 9-position can influence solubility and binding interactions, while the chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Synthesis and Chemical Reactivity of this compound

The synthesis of this compound is typically achieved through the N9-alkylation of 6-chloropurine. This reaction is a cornerstone for creating a library of N9-substituted purine derivatives for structure-activity relationship (SAR) studies.

General Synthetic Protocol: N9-Alkylation of 6-Chloropurine

The direct alkylation of 6-chloropurine with an ethyl halide, such as ethyl iodide or ethyl bromide, under basic conditions is a common and effective method. The choice of base and solvent is critical to favor the thermodynamically more stable N9-isomer over the N7-isomer.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 6-Chloropurine

    • Ethyl iodide (or ethyl bromide)

    • Potassium carbonate (K₂CO₃) or a similar base

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 - 1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

The reactivity of the C6-chloro group is the linchpin of this molecule's utility. It readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains at the 6-position, a critical region for modulating the biological activity of purine-based inhibitors.

G 6-Chloropurine 6-Chloropurine This compound This compound 6-Chloropurine->this compound N9-Alkylation Ethyl_Iodide Ethyl_Iodide Ethyl_Iodide->this compound Base_DMF Base (e.g., K2CO3) DMF Base_DMF->this compound Derivatives 6-Substituted-9-ethylpurine Derivatives This compound->Derivatives SNAr Reaction Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Derivatives

Caption: Synthetic utility of 6-chloropurine to this compound and its subsequent derivatization.

Application in Anticancer Drug Discovery: Targeting Cyclin-Dependent Kinases

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[1] The aberrant activity of CDKs is a common feature in many human tumors, making them attractive targets for therapeutic intervention.[2] Purine derivatives have been extensively explored as CDK inhibitors due to their structural similarity to ATP, the natural substrate of kinases.

The CDK-Cyclin Signaling Pathway

The progression through the different phases of the cell cycle is driven by the sequential activation of CDK-cyclin complexes. For instance, CDK4/6-cyclin D complexes regulate the G1 phase, while CDK2-cyclin E and CDK2-cyclin A complexes are crucial for the G1/S transition and S phase progression.[3][4] These complexes phosphorylate and inactivate the retinoblastoma (Rb) tumor suppressor protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis.[5]

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb_E2F p-Rb + E2F (Active) CDK46_CyclinD->pRb_E2F Phosphorylation Rb_E2F Rb-E2F (Inactive) Rb_E2F->pRb_E2F CDK2_CyclinE CDK2-Cyclin E (Active) pRb_E2F->CDK2_CyclinE Activation DNA_Synthesis DNA Synthesis CyclinE Cyclin E CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->DNA_Synthesis Promotes CDK_Inhibitor 6-Chloropurine Derivative (CDK Inhibitor) CDK_Inhibitor->CDK46_CyclinD Inhibition CDK_Inhibitor->CDK2_CyclinE Inhibition

Caption: Simplified CDK-cyclin signaling pathway and the inhibitory action of purine derivatives.

Structure-Activity Relationship (SAR) of Purine-Based CDK Inhibitors

This compound serves as a versatile starting material for generating libraries of compounds to probe the SAR of CDK inhibitors. The key modifications typically involve:

  • Substitution at the C6-position: Replacing the chlorine with various amines, anilines, or other cyclic structures can significantly impact potency and selectivity. The nature of this substituent influences interactions within the ATP-binding pocket of the kinase.

  • Substitution at the C2-position: Introducing different functional groups at the C2-position can further enhance binding affinity and selectivity.

  • Modification of the N9-substituent: While this guide focuses on the 9-ethyl derivative, varying the alkyl or aryl group at this position can modulate pharmacokinetic properties.

For instance, studies on C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives have demonstrated that specific substitutions can lead to potent CDK2 inhibitors. One such derivative, [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine], exhibited a two-fold increased inhibitory activity against CDK2 compared to the well-known inhibitor roscovitine.[6][7]

Compound/Derivative ClassTarget KinaseIC₅₀ (µM)Reference
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine]CDK20.3[6][7]
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamideCDK20.044[2]
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamideCDK186[2]

Application in Antiviral Drug Discovery: Nucleoside Analogs

The purine scaffold is also fundamental to the development of antiviral agents, particularly nucleoside analogs. These compounds mimic natural nucleosides and can interfere with viral replication by inhibiting viral polymerases or acting as chain terminators during nucleic acid synthesis.[8] 6-chloropurine derivatives, including this compound, are valuable precursors for the synthesis of these modified nucleosides.

Design and Synthesis of Antiviral Nucleoside Analogs

The synthesis of nucleoside analogs often involves the coupling of a modified sugar moiety to the N9 position of a purine base. However, this compound itself can be seen as a simplified acyclic nucleoside analog, where the ethyl group mimics the sugar ring. More complex acyclic and cyclic nucleoside analogs can be synthesized by starting with 6-chloropurine and introducing various side chains at the N9 position.

The 6-chloro group is often retained in the final product or is displaced by other functional groups to optimize antiviral activity. For example, nucleoside analogs featuring a 6-chloropurine base have been investigated as potential agents against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[8][9][10] The chlorine atom at the 6-position is considered important for the anti-SARS-CoV activity, possibly due to its electrophilic nature allowing for covalent bond formation with the target enzyme.[9]

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of the purine scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its C6-chloro group provide a robust platform for the generation of diverse compound libraries for drug discovery. The successful application of its derivatives as potent CDK inhibitors and as precursors for antiviral nucleoside analogs highlights its versatility. Future research will likely continue to leverage this key intermediate to develop more selective and potent kinase inhibitors, explore novel antiviral agents, and probe other biological targets where purine recognition is critical. The continued exploration of the chemical space accessible from this compound promises to yield the next generation of innovative therapeutics.

References

Exploring the Chemical Space Around 6-chloro-9-ethyl-9H-purine: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Purine Scaffold as a Cornerstone of Drug Discovery

The purine ring system, a fusion of pyrimidine and imidazole rings, is one of the most ubiquitous heterocyclic scaffolds in nature. Its derivatives, adenine and guanine, are fundamental building blocks of nucleic acids and play pivotal roles in cellular signaling and energy metabolism.[1] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[2][3][4]

The synthetic analogue, 6-chloro-9-ethyl-9H-purine, serves as a versatile and highly valuable starting material for exploring this rich chemical space. The electron-withdrawing nature of the purine ring system activates the C6 position, rendering the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5][6] This reactivity provides a direct and efficient entry point for introducing vast structural diversity.

This guide provides a strategic framework for the systematic exploration of the chemical space around the this compound core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying strategic rationale to empower the design and synthesis of novel, biologically active molecules.

Chapter 1: Understanding the Core Scaffold

Before embarking on a diversification campaign, a thorough understanding of the starting material is paramount. This compound is a stable, crystalline solid that acts as the foundational electrophile for subsequent reactions.

Physicochemical Properties

A summary of the key properties of the core scaffold is presented below. These values are essential for reaction planning, analytical method development, and computational modeling.

PropertyValueReference
CAS Number 5462-86-2[7]
Molecular Formula C₇H₇ClN₄[8]
Molecular Weight 182.61 g/mol [8]
Appearance White to off-white crystalline powder-
Solubility Soluble in DMF, DMSO, moderately soluble in hot ethanol, chloroformGeneral chemical knowledge
Reactivity Profile: The SNAr-Driven Engine of Diversification

The key to unlocking the potential of this compound lies in the reactivity of the C6-Cl bond. Aromatic rings are typically nucleophilic; however, the two nitrogen atoms in the pyrimidine portion of the purine ring act as strong electron-withdrawing groups, polarizing the C6 carbon and making it highly electrophilic.[5][6]

This electronic setup favors a specific reaction mechanism: Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination pathway.

Mechanism Spotlight: The SNAr Reaction The reaction proceeds in two key steps:

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.

The stability of the Meisenheimer complex is the crucial factor determining the reaction's feasibility, and the purine core is exceptionally good at stabilizing this intermediate through resonance.[6]

Chapter 2: Primary Diversification Strategy: C6-Substitution

The most direct path to a diverse chemical library from our starting material is by varying the nucleophile that displaces the C6-chloride. This section provides validated, step-by-step protocols for introducing three fundamental classes of functional groups: amines, ethers/phenols, and thioethers.

Workflow for C6-Substitution

The general workflow for generating a library of C6-substituted purine analogs is straightforward and amenable to parallel synthesis.

C6_Substitution_Workflow start This compound reaction SₙAr Reaction (Base, Solvent, Heat) start->reaction reagents Diverse Nucleophiles (R-NH₂, R-OH, R-SH) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Purification (Crystallization or Chromatography) workup->purification product C6-Substituted Purine Library purification->product analysis Analytical Validation (LC-MS, NMR) product->analysis QC

Caption: General workflow for C6-diversification via SNAr.

Protocol 1: C6-Amination with Primary and Secondary Amines

Rationale: The introduction of an amino group at C6 is a cornerstone of purine medicinal chemistry. This modification allows for the installation of a key hydrogen bond donor/acceptor motif and provides a vector for exploring various pockets of a biological target.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Desired amine (primary or secondary, 1.1 - 1.5 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Solvent: n-Butanol, Ethanol, or N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound (e.g., 1.0 mmol, 182.6 mg).

    • Add the chosen solvent (e.g., 5 mL of n-butanol).

    • Add the desired amine (e.g., 1.2 mmol).

    • Add the base (e.g., TEA, 3.0 mmol, 0.42 mL).

    • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification:

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

  • Self-Validation & Characterization:

    • LC-MS: Confirm the expected molecular weight of the product.

    • ¹H NMR: Look for the disappearance of the C2-H and C8-H signals of the starting material and the appearance of new signals corresponding to the incorporated amine.

Scientist's Note: The choice of base is critical. A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.[9] n-Butanol is an excellent solvent choice as it has a high boiling point and can dissolve a wide range of reactants.[9]

Protocol 2: C6-O-Alkylation/Arylation with Alcohols and Phenols

Rationale: Replacing the chlorine with an oxygen-linked substituent can profoundly alter the compound's electronic properties and solubility, and introduce new hydrogen bond accepting capabilities. This is a common strategy in the development of kinase inhibitors.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Desired alcohol or phenol (1.5 eq)

    • Strong base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium tert-butoxide (t-BuOK, 1.5 eq)

    • Anhydrous solvent: Tetrahydrofuran (THF) or DMF

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • CAUTION: NaH reacts violently with water. All glassware must be oven-dried and the reaction run under an inert atmosphere.

    • In a flame-dried flask under N₂, suspend NaH (1.5 mmol, 60 mg) in anhydrous THF (5 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol or phenol (1.5 mmol) in anhydrous THF (2 mL).

    • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide/phenoxide.

    • Add a solution of this compound (1.0 mmol, 182.6 mg) in anhydrous THF (3 mL).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Scientist's Note: Alcohols and phenols are generally weaker nucleophiles than amines. Therefore, they must first be deprotonated with a strong, non-nucleophilic base like NaH to form the much more reactive alkoxide or phenoxide species. The reaction must be performed under anhydrous conditions to prevent quenching the base.

Protocol 3: C6-S-Alkylation with Thiols

Rationale: The introduction of a sulfur linkage can improve metabolic stability and provide unique interactions with biological targets. 6-Mercaptopurine is a clinically used antimetabolite, highlighting the importance of this class of derivatives.[10]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Desired thiol (1.1 eq)

    • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or TEA (2.0 eq)

    • Solvent: DMF or Ethanol

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol, 182.6 mg) in the chosen solvent (e.g., 5 mL DMF).

    • Add the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

    • Add the thiol (1.1 mmol) and stir the mixture at room temperature or with gentle heating (50-60 °C).

    • Stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification:

    • Filter off the inorganic base if K₂CO₃ was used.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography or recrystallization.

Scientist's Note: Thiols are excellent nucleophiles and often react readily at room temperature. A milder base like K₂CO₃ is usually sufficient to facilitate the reaction, making this a very robust and high-yielding transformation.[10]

Chapter 3: Advanced Diversification Strategies

While C6 is the primary site of modification, a comprehensive exploration of chemical space requires functionalization at other positions, namely C2 and C8. These modifications often require more advanced synthetic techniques like organometallic cross-coupling reactions.

Logical Flow for Advanced Diversification

Advanced_Diversification start C6-Substituted Purine q1 Modify C2 or C8? start->q1 c8_path C8 Functionalization q1->c8_path C8 c2_path C2 Functionalization q1->c2_path C2 c8_lith C8-Lithiation / Bromination c8_path->c8_lith c8_quench Quench with Electrophile or Cross-Coupling c8_lith->c8_quench end_node Multi-Substituted Purine Analog c8_quench->end_node c2_halogen Introduce C2-Halogen c2_path->c2_halogen c2_coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) c2_halogen->c2_coupling c2_coupling->end_node

Caption: Decision workflow for multi-site purine functionalization.

Strategy: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

To install carbon-based substituents (e.g., aryl, alkyl groups), palladium-catalyzed cross-coupling reactions are the methods of choice. While 6-chloropurines can sometimes be used directly, their reactivity is often sluggish. A common strategy is to first perform a halogen exchange reaction to install a more reactive iodine atom.

Protocol 4: Finkelstein (Halogen Exchange) Reaction

  • Dissolve this compound in acetone.

  • Add a large excess of sodium iodide (NaI).

  • Heat the mixture to reflux for 24-48 hours. The less soluble NaCl will precipitate, driving the reaction forward (Le Châtelier's principle).

  • After work-up, the resulting 6-iodo-9-ethyl-9H-purine is a significantly more active substrate for cross-coupling.[11]

Protocol 5: General Suzuki Coupling at C6

  • Combine the 6-iodo-9-ethyl-9H-purine (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture like Dioxane/Water.

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Perform an aqueous work-up and purify by chromatography to yield the C6-aryl or C6-alkyl purine.[1]

Chapter 4: Application in Drug Discovery: A Kinase Inhibitor Case Study

The systematic diversification of the this compound core is not merely an academic exercise; it is a powerful engine for discovering new drugs. Purine analogs are well-known inhibitors of protein kinases, a class of enzymes frequently implicated in cancer.[9][12] The purine core often mimics the adenine portion of ATP, allowing it to bind competitively to the enzyme's active site.[9]

By generating a library of C6-substituted analogs using the protocols above, we can probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

Hypothetical SAR Data for CDK2 Inhibition

The table below illustrates how different C6-substituents might influence the inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a cancer target.

Compound IDC6-Substituent (R)CDK2 IC₅₀ (nM)Scientist's Notes
1 -Cl (Starting Material)>10,000Inactive starting point.
2a -NH-cyclopropyl850Small, rigid amine shows moderate activity.
2b -NH-aniline150Aromatic amine provides favorable π-stacking interactions.
2c -NH-(3-chloroaniline)35Electron-withdrawing group on aniline improves potency.[12]
3a -O-phenyl1,200Phenyl ether is less active than the corresponding aniline.
4a -S-benzyl500Thioether shows good activity, potentially due to lipophilicity.

Visualizing the Structure-Activity Relationship

SAR_Diagram main_struct r_group R = ? main_struct->r_group good_activity Improved Potency (IC₅₀ ↓) bad_activity Reduced Potency (IC₅₀ ↑) aniline Aniline derivatives (π-stacking) good_activity->aniline small_alkyl Small alkylamines (e.g., cyclopropyl) good_activity->small_alkyl ether Ethers / Phenols (H-bond acceptor) bad_activity->ether ewg EWG on aniline (e.g., -Cl) aniline->ewg

Caption: SAR summary for C6-substitutions on the purine core.

This hypothetical SAR suggests that an aromatic amine at C6 is beneficial, and further substitution on that aromatic ring with an electron-withdrawing group enhances potency, providing a clear direction for the next round of synthesis.[12]

Conclusion

This compound is more than just a chemical; it is a launchpad for innovation in drug discovery. Its well-defined reactivity, centered on the C6 position, allows for the rapid and predictable generation of diverse molecular libraries. By applying the robust SNAr protocols detailed in this guide and expanding to more advanced cross-coupling strategies, researchers can systematically navigate the vast chemical space around the purine core. This strategic exploration, grounded in a cycle of synthesis, testing, and SAR analysis, remains one of the most powerful and field-proven approaches to developing novel therapeutics for challenging diseases.

References

The N9-Ethyl Group in Purine Analogs: A Keystone Modification for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Purine analogs represent a cornerstone of modern chemotherapy, targeting a spectrum of diseases from viral infections to cancer.[1][2] Within this vast chemical space, modifications at the N9 position of the purine ring have proven to be a particularly fruitful strategy for modulating biological activity. This technical guide delves into the profound biological significance of a specific and seemingly simple modification: the addition of an ethyl group at the N9 position. We will explore how this small alkyl group fundamentally alters the interaction of purine analogs with their biological targets, leading to potent antiviral, anticancer, and kinase-inhibitory activities. This document serves as a comprehensive resource, providing not only the theoretical underpinnings but also practical, field-proven experimental methodologies for the synthesis, evaluation, and characterization of N9-ethylpurine analogs.

Introduction: The Strategic Importance of the N9 Position

The purine scaffold, inherent to the essential building blocks of DNA and RNA, provides a privileged framework for the design of antimetabolites.[1][3] These molecules function by interfering with the metabolic pathways of their natural counterparts.[1] The N9 position of the purine ring is of particular strategic importance as it is the site of attachment for the ribose or deoxyribose sugar in nucleosides. Consequently, modifications at this position can profoundly influence the interaction of the analog with enzymes involved in nucleic acid synthesis and cellular signaling.

The introduction of an N9-ethyl group serves several key purposes:

  • Mimicry of the Natural Ribose Moiety: The ethyl group can act as a simplified, non-glycosidic mimic of the sugar moiety, allowing the analog to be recognized by and bind to the active sites of various enzymes.

  • Enhanced Lipophilicity: The addition of the ethyl group increases the lipophilicity of the purine analog, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Steric Influence on Target Binding: The size and orientation of the N9-ethyl group can introduce favorable or unfavorable steric interactions within the binding pocket of a target enzyme, thereby influencing binding affinity and selectivity.

  • Resistance to Catabolism: Unlike natural nucleosides, N9-ethylpurine analogs are not substrates for phosphorolytic cleavage, which can increase their metabolic stability and duration of action.

This guide will dissect the biological consequences of this modification across three major therapeutic domains: virology, oncology, and kinase inhibition.

N9-Ethylpurine Analogs in Antiviral Therapy

Acyclic nucleoside phosphonates (ANPs) are a class of antiviral agents where the N9-substituent plays a crucial role in their mechanism of action. While many clinically successful ANPs feature longer ether-containing side chains, the fundamental principles of their activity provide a strong rationale for investigating simpler N9-alkyl derivatives. The antiviral activity of these compounds often relies on their ability to be phosphorylated by viral or cellular kinases to their active triphosphate form, which then inhibits viral DNA polymerases.[4]

Mechanism of Antiviral Action

The antiviral mechanism of N9-ethylpurine analogs, particularly against herpesviruses and HIV, generally follows a well-established pathway.[5]

Antiviral_Mechanism cluster_cell Host Cell Analog N9-Ethylpurine Analog Kinase1 Viral/Cellular Kinase Analog->Kinase1 Phosphorylation DP Analog Diphosphate Kinase1->DP Analog-MP Kinase2 Cellular Kinases TP Analog Triphosphate Kinase2->TP DP->Kinase2 Polymerase Viral DNA Polymerase TP->Polymerase Competitive Inhibition DNA Viral DNA Synthesis Polymerase->DNA Chain Termination Anticancer_Mechanism Analog N9-Ethylpurine Analog CDK Cyclin-Dependent Kinase (CDK) Analog->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Apoptosis Apoptosis CDK->Apoptosis Induction Proliferation Cancer Cell Proliferation CellCycle->Proliferation drives Apoptosis->Proliferation Kinase_Inhibition Analog N9-Ethylpurine Analog Kinase Kinase (ATP-binding pocket) Analog->Kinase Binds to ATP pocket Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Synthesis_Workflow Start 2-Amino-6-chloropurine Step1 N9-Ethylation (e.g., Mitsunobu reaction) Start->Step1 Intermediate 2-Amino-9-ethyl-6-chloropurine Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 9-Ethylguanine Step2->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Substituted Purine Derivatives from 6-Chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Purine Scaffold as a Cornerstone in Medicinal Chemistry

The purine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules such as nucleobases in DNA and RNA, adenosine triphosphate (ATP), and various coenzymes.[1][2] This inherent biological relevance has made purine derivatives a fertile ground for the discovery of novel therapeutic agents across a wide spectrum of diseases.[1][3] Modifications at the C6 position of the purine ring have been particularly fruitful, leading to the development of compounds with potent anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[3][4][5]

6-Chloro-9-ethyl-9H-purine is a versatile and commercially available starting material for the synthesis of a diverse library of 6-substituted purine derivatives. The electron-withdrawing nature of the purine ring system, coupled with the good leaving group ability of the C6-chloro substituent, makes this position susceptible to a variety of chemical transformations. This guide provides a detailed overview of the key synthetic strategies, experimental protocols, and mechanistic insights for the synthesis of 6-substituted purine derivatives from this compound.

Synthetic Strategies: A Multi-faceted Approach to Purine Diversification

The introduction of a wide array of substituents at the C6 position of this compound can be achieved through several powerful synthetic methodologies. The choice of method depends on the nature of the desired substituent (nitrogen, carbon, sulfur, or oxygen-linked). The three primary strategies discussed in this guide are:

  • Nucleophilic Aromatic Substitution (SNAr): A direct and often straightforward method for the introduction of heteroatom nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl and vinyl groups.

    • Buchwald-Hartwig Amination: A highly versatile method for the formation of C-N bonds with a broad range of amines.

    • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties.

This guide will delve into the mechanistic underpinnings of each of these reactions, providing a rationale for the selection of reagents and reaction conditions.

I. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental and often first-choice method for the substitution of the C6-chloro group with a variety of nucleophiles, particularly amines, thiols, and alkoxides. The electron-deficient nature of the purine ring system facilitates the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to yield the substituted product.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to the success of this reaction on the 6-chloropurine core is the ability of the purine ring to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly involving the nitrogen atoms of the pyrimidine and imidazole rings.

SNAr_Mechanism Start This compound + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition of Nucleophile Product 6-Substituted-9-ethyl-9H-purine + HCl Intermediate->Product Elimination of Cl-

Caption: General workflow for the SNAr reaction on 6-chloropurine.

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)-9-ethyl-9H-purine

This protocol provides a general procedure for the SNAr reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Ethanol (or other suitable solvent like DMF or n-butanol)

  • Triethylamine (or other non-nucleophilic base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol of purine) is added piperidine (1.2 eq) and triethylamine (1.5 eq).

  • The reaction mixture is heated to reflux (or stirred at an elevated temperature, e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 6-(piperidin-1-yl)-9-ethyl-9H-purine.

Scope and Considerations for SNAr Reactions
Nucleophile TypeExampleTypical ConditionsYield Range
Primary Amines BenzylamineEthanol, reflux, 4-8 h70-95%
Secondary Amines Morpholinen-Butanol, reflux, 6-12 h80-98%
Thiols ThiophenolDMF, K2CO3, 60 °C, 2-4 h85-95%
Alkoxides Sodium methoxideMethanol, rt to reflux, 1-3 h90-99%

II. Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions offer a broad scope and functional group tolerance, enabling the synthesis of complex purine derivatives.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 6-position of the purine and aryl or vinyl boronic acids or their esters.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the chloride. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.[7]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Purine-Pd(II)-Cl) Pd0->OxAdd This compound Transmetalation Transmetalation (Purine-Pd(II)-R) OxAdd->Transmetalation R-B(OH)2, Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 6-R-9-ethyl-9H-purine

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 6-(4-Methoxyphenyl)-9-ethyl-9H-purine

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate (K2CO3) or other suitable base

  • 1,4-Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask is added this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v) are added, and the mixture is heated to 80-100 °C with stirring.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 6-24 hours), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

B. Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl and N-heteroaryl compounds.[8][9][10] It offers a broader substrate scope compared to traditional SNAr reactions, particularly for less nucleophilic amines.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is similar to the Suzuki coupling and involves:

  • Oxidative Addition: of the this compound to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: to form the C-N bond and regenerate the Pd(0) catalyst.[11][12]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Purine-Pd(II)-Cl) Pd0->OxAdd This compound AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord R1R2NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 6-(NR1R2)-9-ethyl-9H-purine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 6-Morpholino-9-ethyl-9H-purine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd2(dba)3 (0.01-0.05 eq), Xantphos (0.02-0.1 eq), and NaOtBu (1.4 eq).

  • This compound (1.0 eq) and morpholine (1.2 eq) are added, followed by anhydrous toluene.

  • The tube is sealed and the reaction mixture is heated to 100-110 °C with stirring.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 2-12 hours), the mixture is cooled to room temperature.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 6-alkynylpurine derivatives.[13]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the 6-chloropurine, followed by transmetalation with a copper acetylide, and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Purine-Pd(II)-Cl) Pd0->OxAdd This compound Transmetalation Transmetalation (Purine-Pd(II)-C≡CR) OxAdd->Transmetalation Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 6-(C≡CR)-9-ethyl-9H-purine CuI Cu(I) CuAcetylide Copper Acetylide (Cu-C≡CR) CuAcetylide->CuI Alkyne R-C≡C-H Alkyne->CuAcetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)-9-ethyl-9H-purine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Saturated aqueous NH4Cl

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask containing this compound (1.0 eq) is added Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.05 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous, degassed THF and triethylamine are added, followed by phenylacetylene (1.5 eq).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by TLC.

  • Upon completion (typically 2-8 hours), the reaction mixture is filtered through Celite and the filtrate is concentrated.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous NH4Cl and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Data Summary: A Library of 6-Substituted Purines

The following table summarizes a selection of 6-substituted purine derivatives that can be synthesized from this compound using the methodologies described above.

Substituent at C6Reagent(s)MethodCatalyst/BaseSolventYield (%)
-NH-CH2Ph BenzylamineSNArEt3NEthanol~90
-Morpholino MorpholineBuchwald-HartwigPd2(dba)3/Xantphos, NaOtBuToluene~95
-S-Ph ThiophenolSNArK2CO3DMF~92
-OCH3 NaOCH3SNAr-Methanol~95
-Ph Phenylboronic acidSuzuki-MiyauraPd(PPh3)4, K2CO3Dioxane/H2O~85
-C≡C-Ph PhenylacetyleneSonogashiraPd(PPh3)2Cl2/CuI, Et3NTHF~88

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of 6-substituted purine derivatives. The strategic application of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling allows for the introduction of a wide range of functional groups at the C6 position. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize novel purine-based compounds for the exploration of their therapeutic potential. The continued development of these synthetic methodologies will undoubtedly lead to the discovery of new and improved purine-based drugs.

References

Application Notes & Protocols: Leveraging 6-Chloro-9-ethyl-9H-purine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, comprising a superfamily of over 500 enzymes, are central regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] Within the vast landscape of medicinal chemistry, the purine nucleus stands out as a "privileged scaffold".[3][4] Its structure, being a core component of essential biomolecules like ATP, allows purine analogues to effectively compete for the ATP-binding site of kinases, leading to potent inhibition.[3][4]

This guide focuses on the strategic use of 6-chloro-9-ethyl-9H-purine , a versatile and critical starting material for the synthesis of diverse kinase inhibitor libraries.[5] The ethyl group at the N9 position provides a fixed substitution vector, while the highly reactive chloro group at the C6 position serves as a versatile chemical handle. This reactivity allows for the introduction of a wide array of chemical functionalities through robust and well-established synthetic methodologies, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.[5]

We will explore three cornerstone synthetic strategies for modifying the C6 position of this compound:

  • Suzuki-Miyaura Cross-Coupling for C-C bond formation.

  • Buchwald-Hartwig Amination for C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr) for direct displacement with various nucleophiles.

Each section will provide not only a detailed, field-proven protocol but also the underlying chemical logic, empowering researchers to adapt and innovate in their quest for novel and selective kinase inhibitors.

C6-Arylation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale & Application

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[6] In the context of kinase inhibitor synthesis, it is the premier method for introducing aryl and heteroaryl moieties at the C6 position of the purine core. This modification is critical for probing interactions within the hydrophobic regions of the kinase ATP-binding pocket and can significantly enhance inhibitor potency and selectivity. The reaction is valued for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[7][8] This approach has been successfully used to generate libraries of 6-phenylpurine bases and nucleosides with significant cytostatic activity.[7][8]

Experimental Protocol: General Procedure for C6-Arylation

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 2-5 mol%)

  • Base (e.g., anhydrous Potassium Carbonate [K2CO3], 2-3 equivalents)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethoxyethane [DME])

  • Reaction Vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq) to the vessel.

  • Add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the starting purine.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-9-ethyl-9H-purine.

Causality and Optimization Insights
  • Catalyst Choice: While Pd(PPh3)4 is a reliable workhorse, other catalyst systems like Pd(OAc)2 with a phosphine ligand can offer improved performance, especially for challenging substrates.[9]

  • Base and Solvent System: The choice of base and solvent is interdependent. For electron-rich arylboronic acids, anhydrous conditions with K2CO3 in toluene are often effective.[8] For electron-poor or heteroaryl boronic acids, an aqueous base solution (e.g., aqueous K2CO3) in a solvent like DME can lead to better results.[8]

  • Microwave Irradiation: To accelerate the reaction, microwave heating can be employed, often reducing reaction times from hours to minutes.

Data Presentation: Suzuki-Miyaura Reaction Conditions
Starting MaterialBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh3)4 (3%)K2CO3Toluene10095[8]
6-Chloropurine RibosideTolylboronic acidNa2PdCl4 / cataCXium F sulk (2%)K3PO4H2O/n-BuOH10088[9]
6-ChloropurineFuran-3-ylboronic acidNa2PdCl4 / cataCXium F sulk (2%)K3PO4H2O/n-BuOH10091[9]

Workflow Visualization

Suzuki_Miyaura_Workflow Start This compound + Arylboronic Acid Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Combine Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene) Reagents->Reaction Add Heating Heating (90-110°C or Microwave) Reaction->Heating Heat & Stir Workup Aqueous Workup & Extraction Heating->Workup Cool & Process Purification Column Chromatography Workup->Purification Purify Crude Product 6-Aryl-9-ethyl-9H-purine (Kinase Inhibitor Precursor) Purification->Product Isolate Buchwald_Hartwig_Workflow Catalyst Pd Pre-catalyst + Ligand (e.g., Pd2(dba)3 + Xantphos) Reaction Combine & Heat (80-110°C, Inert) Catalyst->Reaction Substrates This compound + Amine Substrates->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Add last Quench Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench Cool Purification Extraction & Chromatography Quench->Purification Product 6-(Alkyl/Aryl)amino-9-ethyl-9H-purine (Kinase Inhibitor) Purification->Product

Caption: Buchwald-Hartwig amination workflow.

C6-Substitution via Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale & Application

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems. The purine ring, being heteroaromatic and electron-poor, is activated towards SNAr, particularly at the C6 position when a good leaving group like chlorine is present. This method provides a direct, often metal-free, route to introduce various nucleophiles, including amines, thiols, and alkoxides. For synthesizing kinase inhibitors, SNAr with amines is a classical and highly effective strategy. W[10][11]hile perhaps less broad in scope than the Buchwald-Hartwig amination, its operational simplicity, cost-effectiveness, and avoidance of heavy metal catalysts make it an attractive and industrially relevant method.

[11]### Experimental Protocol: General Procedure for SNAr with Amines

This protocol outlines a general procedure for the SNAr reaction between this compound and an amine.

Materials:

  • This compound

  • Amine (1.5 - 3.0 equivalents)

  • Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

  • Optional: Tertiary amine base (e.g., Triethylamine [TEA] or N,N-Diisopropylethylamine [DIPEA], 1.5-3.0 equivalents)

  • Reaction Vessel (e.g., round-bottom flask with reflux condenser)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Ethanol).

  • Add the amine (2.0 eq). If the amine is used as its hydrochloride salt, add a tertiary amine base like DIPEA (2.5 eq) to liberate the free amine.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. This is often the desired product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove excess amine and salts.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Causality and Optimization Insights
  • Nucleophile Reactivity: The success of SNAr is highly dependent on the nucleophilicity of the amine. Aliphatic amines are generally more reactive than anilines. Electron-rich anilines react more readily than electron-poor ones.

  • Solvent and Temperature: Polar protic solvents like ethanol or n-butanol are commonly used as they can solvate the ionic intermediates. Higher temperatures are often required to drive the reaction to completion, making reflux a standard condition.

  • Base: A base like DIPEA is often added to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine. In many cases, using an excess of the reactant amine itself can serve this purpose.

  • SNAr vs. Buchwald-Hartwig: For simple, reactive amines, SNAr is often the preferred method due to its simplicity. For less reactive amines (e.g., electron-deficient anilines, sterically hindered amines), the Buchwald-Hartwig amination is superior and provides much higher yields.

[12]### Workflow Visualization

SNAr_Workflow Start This compound + Amine Nucleophile (excess) Reaction Combine & Reflux Start->Reaction Solvent Polar Solvent (e.g., EtOH) Optional Base (e.g., DIPEA) Solvent->Reaction Isolation Product Isolation Reaction->Isolation Path1 Cool & Filter Precipitate Isolation->Path1 If solid Path2 Concentrate & Purify (Extraction, Chromatography) Isolation->Path2 If soluble Product 6-Substituted-9-ethyl-9H-purine (Final Product) Path1->Product Path2->Product

Caption: Nucleophilic Aromatic Substitution (SNAr) workflow.

Conclusion

This compound is an exceptionally valuable platform for the rapid and efficient synthesis of kinase inhibitor libraries. The strategic application of modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, complemented by classical SNAr reactions, provides medicinal chemists with a robust toolkit to systematically modify the purine core. By understanding the principles and protocols outlined in this guide, researchers can effectively generate novel compounds with tailored properties, accelerating the discovery and development of the next generation of targeted cancer therapeutics.

References

Application Note & Protocol: Nucleophilic Substitution of 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the nucleophilic substitution of 6-chloro-9-ethyl-9H-purine, a critical precursor in the synthesis of biologically active molecules. We delve into the underlying Nucleophilic Aromatic Substitution (SNAr) mechanism, offer expert insights into optimizing reaction parameters, and present a detailed, validated protocol for the synthesis of a representative 6-amino-substituted purine derivative. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Significance of the 6-Substituted Purine Scaffold

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like adenine and guanine. Synthetic modification of this scaffold has yielded numerous therapeutic agents. Specifically, substitution at the 6-position of the purine ring is a cornerstone of drug design, giving rise to compounds with a vast range of biological activities, including:

  • Kinase Inhibition: Many 6-substituted purines are potent inhibitors of cyclin-dependent kinases (CDKs), Src kinases, and other key enzymes in cellular signaling pathways, making them valuable candidates for oncology research.[1][2]

  • Immunostimulation: Certain derivatives have been shown to stimulate immune responses, such as cytotoxic T lymphocytes, presenting opportunities for developing novel immunotherapies.[3][4]

  • Antiviral and Anticancer Agents: The structural similarity of these compounds to endogenous nucleosides allows them to function as antimetabolites, disrupting DNA replication in cancer cells and viruses.[5][6]

The starting material, this compound, is an ideal substrate for creating diverse libraries of these compounds. The electron-withdrawing nature of the purine ring system activates the C6 position, while the chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[7][8]

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound proceeds via a well-established SNAr mechanism. This is not a concerted process but rather a two-step addition-elimination sequence.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C6 carbon of the purine ring. This is typically the rate-determining step. The aromaticity of the pyrimidine portion of the purine ring is temporarily broken.

  • Formation of the Meisenheimer Complex: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing heterocyclic ring system, which provides the necessary stabilization for the intermediate to form.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.

Caption: Figure 1: SNAr Mechanism on 6-Chloropurine.

Expertise & Experience: Key Protocol Considerations

A successful synthesis requires careful consideration of several parameters. Simply mixing the reagents is insufficient; understanding the "why" behind each choice is critical for reproducibility and optimization.

  • Choice of Nucleophile: The reactivity of the nucleophile is paramount.

    • Amines (R-NH₂): Highly effective and common nucleophiles for this reaction. Primary and secondary amines, both aliphatic and aromatic, can be used. Due to the generation of HCl as a byproduct, a non-nucleophilic base is required to neutralize the acid and prevent protonation of the amine nucleophile.[9][10]

    • Thiols (R-SH): Thiolates (RS⁻), generated by deprotonating a thiol with a base, are excellent, soft nucleophiles that react readily with the C6 position.

    • Alcohols (R-OH): Alcohols are weaker nucleophiles than amines or thiols. Their reactions typically require stronger conditions, such as using the corresponding alkoxide (RO⁻) generated with a strong base like sodium hydride, or higher reaction temperatures.[11]

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Polar Aprotic Solvents (DMF, DMSO): These are often the solvents of choice as they effectively solvate the cationic species without protonating the nucleophile, often accelerating the reaction rate.[10][12]

    • Alcohols (Ethanol, Isopropanol, n-Butanol): These can serve as both the solvent and, in some cases, the nucleophile. They are particularly useful when reacting with amines, as they readily dissolve the starting materials and the amine hydrochloride salts that may be used.[6][9]

  • Role of a Base: When the nucleophile is a primary or secondary amine, the reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added as an acid scavenger.[9][10] Typically, at least two equivalents of the base are used relative to the chloropurine.

  • Temperature Control: The reaction of 6-chloropurines is often performed at elevated temperatures (e.g., 80 °C to reflux) to achieve a reasonable reaction rate.[6][10] The optimal temperature depends on the nucleophilicity of the incoming group and the solvent's boiling point. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid byproduct formation from prolonged heating.

Detailed Experimental Protocol: Synthesis of 6-(diethylamino)-9-ethyl-9H-purine

This protocol details a representative reaction using diethylamine as the nucleophile.

Materials and Reagents

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound182.615002.741.0
Diethylamine73.144005.472.0
Triethylamine (TEA)101.195545.472.0
Ethanol (200 proof)-20 mL--
Ethyl Acetate (EtOAc)-~100 mL--
Hexanes-~100 mL--
Saturated aq. NaHCO₃-~50 mL--
Brine-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--
Silica Gel (for chromatography)-~30 g--

Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.74 mmol).

  • Solvent and Reagent Addition: Add ethanol (20 mL), followed by triethylamine (0.76 mL, 5.47 mmol) and diethylamine (0.57 mL, 5.47 mmol).

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed (typically 3-5 hours).

  • Workup - Solvent Removal: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any remaining acid and salts, followed by brine (1 x 50 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.

  • Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under high vacuum to yield 6-(diethylamino)-9-ethyl-9H-purine as a solid or oil.

Workflow cluster_prep Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Combine 6-chloro-9-ethyl-purine, EtOH, TEA, and Diethylamine in flask B 2. Heat at 80 °C with stirring (3-5 hours) A->B C 3. Monitor by TLC until starting material is consumed B->C D 4. Cool and remove EtOH (Rotary Evaporator) C->D E 5. Dissolve in EtOAc, wash with NaHCO₃ (aq) and Brine D->E F 6. Dry organic layer (Na₂SO₄), filter, and concentrate E->F G 7. Purify by Flash Column Chromatography F->G H 8. Combine pure fractions and evaporate solvent G->H I 9. Characterize pure product (NMR, MS) H->I

Caption: Figure 2: Experimental workflow for synthesis.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through rigorous monitoring and analytical validation.

  • In-Process Control: TLC is a critical tool for real-time reaction monitoring. A successful reaction is indicated by the complete disappearance of the starting this compound spot and the appearance of a new, single major product spot with a different Rf value. This confirms the conversion and provides a preliminary assessment of the reaction's cleanliness.

  • Purification: Flash column chromatography is essential for separating the desired product from any unreacted starting materials, excess reagents, and potential side products. The purity of the collected fractions is checked again by TLC before combining them.

  • Final Product Characterization: The identity and purity of the final compound must be unequivocally confirmed through standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the ethyl group at the N9 position and the newly introduced diethylamino group at the C6 position, as well as the absence of the starting material.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, matching the theoretical mass of 6-(diethylamino)-9-ethyl-9H-purine.

    • Melting Point: A sharp melting point range for a solid product is a strong indicator of high purity.

By adhering to this multi-stage validation process, from in-process checks to final characterization, researchers can have high confidence in the identity and quality of the synthesized 6-substituted purine.

References

Application Notes and Protocols for 6-chloro-9-ethyl-9H-purine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Purine Scaffold in Oncology

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as DNA, RNA, and ATP.[1] This inherent biological relevance has made purine analogs a cornerstone in the development of anticancer therapeutics for decades.[1] By mimicking endogenous purines, these synthetic derivatives can competitively inhibit key enzymes involved in nucleic acid synthesis and cellular signaling, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

6-chloro-9-ethyl-9H-purine (MW: 182.612 g/mol , Formula: C₇H₇ClN₄) is a key intermediate in the synthesis of a diverse range of 6-substituted purine derivatives with potent anticancer activity.[2][3] The ethyl group at the N9 position enhances lipophilicity, potentially improving cell permeability, while the chlorine atom at the C6 position serves as a versatile leaving group for nucleophilic substitution. This allows for the systematic introduction of various functional groups at the C6 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of the application of this compound in the development of novel anticancer agents, with a focus on its use as a scaffold for generating libraries of bioactive molecules. We will delve into the synthetic protocols, potential mechanisms of action, and in vitro evaluation techniques for the resulting purine derivatives.

Synthetic Strategy: Leveraging the C6-Chloro Moiety

The primary utility of this compound in anticancer drug discovery lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the purine ring system makes the C6 position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide array of amine-containing substituents, leading to the generation of diverse chemical libraries for screening.

Protocol 1: General Procedure for the Synthesis of 6-Amino-9-ethyl-9H-purine Derivatives

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 6-substituted purine derivatives.[4][5]

Workflow for Synthesis of 6-Amino-9-ethyl-9H-purine Derivatives

A This compound E Reaction Mixture A->E B Substituted Amine (Nucleophile) B->E C Solvent (e.g., n-butanol, ethanol) C->E D Base (e.g., Triethylamine) D->E F Reflux (Heat) E->F G Reaction Monitoring (TLC) F->G H Work-up & Purification (e.g., Column Chromatography) G->H I Characterization (NMR, LCMS) H->I J Final 6-Substituted-9-ethyl-9H-purine Derivative I->J

Caption: Synthetic workflow for 6-substituted-9-ethyl-9H-purine derivatives.

Materials:

  • This compound

  • Substituted amine of interest

  • Anhydrous n-butanol or ethanol

  • Triethylamine (Et₃N)

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous n-butanol or ethanol.

  • To this solution, add the desired substituted amine (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-substituted-9-ethyl-9H-purine derivative.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and LCMS to confirm its identity and purity.[3]

Expert Insight: The choice of solvent and base can be critical and may need to be optimized for different amine nucleophiles. Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

Mechanism of Action: Targeting the Cell Cycle Engine

A significant body of evidence suggests that many purine-based anticancer agents exert their effects by inhibiting cyclin-dependent kinases (CDKs).[1][6] CDKs are a family of serine/threonine kinases that act as the central engine of the cell cycle, driving the progression through different phases by phosphorylating key substrate proteins.[7] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[8]

Derivatives of this compound are designed to act as ATP-competitive inhibitors of CDKs. The purine scaffold mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase. The substituents at the C6 and N9 positions can then be tailored to create specific interactions with amino acid residues in the active site, thereby enhancing potency and selectivity for particular CDKs.[6] Inhibition of CDKs, particularly CDK1 and CDK2, can lead to cell cycle arrest at the G1/S or G2/M checkpoints, ultimately inducing apoptosis.[9][10]

CDK-Mediated G1/S Phase Transition and its Inhibition

cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription DNA Synthesis DNA Synthesis E2F->DNA Synthesis promotes CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb hyper-phosphorylates 6-substituted-9-ethyl-9H-purine 6-substituted-9-ethyl-9H-purine 6-substituted-9-ethyl-9H-purine->CDK2 inhibits A Seed cancer cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with serial dilutions of purine derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

References

Application Notes & Protocols: Leveraging 6-chloro-9-ethyl-9H-purine for Novel Antiviral Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Promise of Purine Analogs and the Strategic Role of 6-chloro-9-ethyl-9H-purine

The landscape of antiviral therapy is dominated by nucleoside and nucleotide analogs, a testament to the power of targeting the fundamental processes of viral replication.[1][2] These agents, which mimic natural purines and pyrimidines, effectively act as "Trojan horses," integrating into viral metabolic pathways to inhibit essential enzymes or terminate the elongation of nascent viral genomes.[1] Within this successful paradigm, the purine scaffold remains a cornerstone of medicinal chemistry, offering a rich template for the design of new therapeutic agents.[3]

This guide focuses on a specific, highly versatile purine derivative: This compound . While not an antiviral drug itself, this compound represents a strategic starting point for the discovery of novel non-nucleoside antiviral agents. Its utility lies in the chemical reactivity of the chlorine atom at the 6-position of the purine ring. This chloro group is an excellent leaving group, readily displaced by a wide array of nucleophiles.[4][5] This feature allows for the systematic synthesis of a diverse library of 6-substituted purine derivatives, each with the potential for unique interactions with viral protein targets. The 9-ethyl group ensures the compound is a non-nucleoside analog, directing its potential mechanism of action away from metabolic activation by cellular kinases and towards direct inhibition of viral enzymes like polymerases or proteases.[6][7]

This document provides a comprehensive workflow, from the chemical derivatization of the this compound scaffold to a robust in vitro screening cascade designed to identify and characterize novel antiviral lead compounds.

Part I: Chemical Derivatization and Library Generation

The primary application of this compound is as a foundational scaffold for creating a chemical library. The core chemical principle is the nucleophilic aromatic substitution (SNAr) reaction at the C6 position. By reacting the scaffold with various nucleophiles (e.g., amines, thiols, alkoxides), a diverse set of analogs can be generated for subsequent biological evaluation.

G cluster_0 Library Synthesis Workflow Scaffold This compound (Starting Scaffold) Reaction S_NAr Reaction (e.g., DIPEA, DMF, 80°C) Scaffold->Reaction Nucleophiles Nucleophile Pool (R-NH2, R-SH, R-OH, etc.) Nucleophiles->Reaction Library 6-Substituted Purine Library (Diverse Analogs for Screening) Reaction->Library

Caption: Synthetic workflow for generating a diverse compound library.

Protocol 1: General Procedure for SNAr Derivatization

Causality: This protocol leverages the electron-deficient nature of the purine ring, which facilitates the displacement of the C6-chloro substituent by a nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the primary nucleophile.

Materials:

  • This compound (MW: 182.61 g/mol )[8]

  • Nucleophile of choice (e.g., benzylamine, 4-methoxythiophenol, etc.)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired nucleophile (1.1 eq) to the solution, followed by the addition of DIPEA (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-substituted-9-ethyl-9H-purine analog.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: In Vitro Antiviral Screening Cascade

A structured screening cascade is essential for efficiently identifying promising antiviral compounds while filtering out non-specific or toxic molecules. The process begins with a broad assessment of cytotoxicity and antiviral activity, followed by more detailed confirmatory assays for the most promising "hits."[9]

G A Synthesized Compound Library B Protocol 2: Cytotoxicity Assay (CC50) Determine toxicity in host cells A->B C Protocol 3: Primary Antiviral Screen (EC50) (e.g., CPE Inhibition Assay) A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Prioritize Hits (High SI) D->E SI > 10 F Discard (Low SI or Inactive) D->F SI < 10 G Part III: Hit Confirmation & MoA Studies E->G

Caption: A logical workflow for the antiviral screening cascade.

Protocol 2: Cytotoxicity Assessment (CC₅₀ Determination)

Trustworthiness: This protocol is foundational for interpreting antiviral data. A compound that appears to inhibit a virus may simply be killing the host cells.[10] By determining the 50% cytotoxic concentration (CC₅₀) first, we establish a therapeutic window for the antiviral assays.[11][12]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)[12]

  • Complete growth medium

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, MTS reagent)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of each test compound in growth medium. Typically, 8 concentrations are used, spanning a range from ~100 µM down to low nM. Include a "vehicle control" with DMSO at the highest concentration used and a "cell control" with medium only.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells (in triplicate).

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48 or 72 hours).

  • Viability Measurement: a. At the end of the incubation period, add the viability reagent (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo®) to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®). c. Read the plate on a microplate reader (absorbance at 490 nm for MTS, luminescence for CellTiter-Glo®).

  • Data Analysis: a. Normalize the data by setting the "cell control" wells as 100% viability and the background (no cells) as 0%. b. Plot the percent cell viability versus the log of the compound concentration. c. Use a non-linear regression model (sigmoidal dose-response) to calculate the CC₅₀ value.

Protocol 3: Primary Antiviral Screening (CPE Inhibition Assay)

Expertise: The cytopathic effect (CPE) inhibition assay is a robust and high-throughput method to screen entire libraries for antiviral activity.[13] It measures the ability of a compound to prevent virus-induced cell death.[14] The key is to use a multiplicity of infection (MOI) that causes >80% cell death in the virus control wells within the assay timeframe.[13]

Materials:

  • Same as Protocol 2, plus:

  • High-titer stock of the target virus

  • Positive control antiviral drug (e.g., Remdesivir for coronaviruses)

Procedure:

  • Cell Seeding: Seed 96-well plates as described in Protocol 2.

  • Compound Addition: Prepare serial dilutions of the test compounds in growth medium at 2x the final concentration. Add 50 µL of each dilution to triplicate wells. Include wells for "Virus Control" (cells + virus + DMSO) and "Cell Control" (cells + medium only).

  • Virus Infection: Dilute the virus stock in growth medium to a concentration that, when 50 µL is added, will result in the desired MOI (e.g., 0.01-0.1). Add 50 µL of the diluted virus to all wells except the "Cell Control" wells. Add 50 µL of medium to the "Cell Control" wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the "Virus Control" wells show ≥80% CPE (typically 48-72 hours).

  • Viability Measurement: Perform a cell viability assay as described in Protocol 2, step 5.

  • Data Analysis: a. Normalize the data by setting the "Cell Control" wells to 100% protection and the "Virus Control" wells to 0% protection. b. Plot the percent protection versus the log of the compound concentration. c. Use a non-linear regression model to calculate the 50% effective concentration (EC₅₀).

Data Presentation: Summarizing Screening Results

Quantitative data from the initial screen should be compiled to facilitate hit selection. The Selectivity Index (SI), the ratio of cytotoxicity to activity (CC₅₀/EC₅₀), is the most critical parameter for prioritizing compounds. A higher SI indicates a more promising therapeutic window.[12]

Compound IDR-Group (at C6)CC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Scaffold -Cl>100>100N/A
Cmpd-001 -NH-Benzyl85.27.112.0
Cmpd-002 -S-Phenyl>10025.4>4.0
Cmpd-003 -O-Ethyl55.1>100<0.5 (Inactive)
Cmpd-004 -NH-(4-F-Benzyl)92.50.8 115.6 (Hit)
Control Remdesivir>500.05>1000

Table represents hypothetical data for illustrative purposes.

Part III: Hit Confirmation and Preliminary Mechanism of Action (MoA)

Compounds identified as "hits" (e.g., Cmpd-004 with SI > 100) must undergo further validation and characterization to confirm their activity and elucidate their mechanism of action.

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

Expertise: While a CPE assay measures cell survival, a plaque reduction assay directly quantifies the number of infectious virus particles.[15] This "gold standard" confirmatory assay provides more precise EC₅₀ values by measuring the inhibition of viral spread.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayers of host cells

  • Test compound and virus stock

  • Overlay medium (e.g., growth medium containing 1.2% Avicel® or methylcellulose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Grow host cells in multi-well plates to 100% confluency.

  • Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of virus (e.g., 100 Plaque Forming Units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.

  • Overlay: Aspirate the inoculum and add 2-3 mL of the semi-solid overlay medium containing the corresponding concentration of the test compound. This prevents secondary plaque formation.

  • Incubation: Incubate the plates for 2-4 days, until plaques are visible in the virus control wells.

  • Staining: a. Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. b. Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15 minutes. c. Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Plot this percentage against the compound concentration to determine a more accurate EC₅₀.

Protocol 5: Time-of-Addition Assay

Causality: This assay helps to identify the specific stage of the viral life cycle that is inhibited by the compound.[16] By adding the compound at different times relative to infection, one can distinguish between inhibition of entry, replication, or late-stage events like assembly and egress.[11]

G cluster_0 Viral Life Cycle cluster_1 Time-of-Addition Arms Entry Entry Attachment & Penetration Replication Replication Genome Synthesis & Protein Translation Entry->Replication Egress Egress Assembly & Release Replication->Egress Pre Pre-treatment (Probes Entry) Pre->Entry Inhibits? During Co-treatment (Probes Entry/Replication) During->Replication Post Post-treatment (Probes Replication/Egress) Post->Egress

Caption: Time-of-addition assay dissects the viral life cycle.

Procedure: The assay is set up as a standard viral yield reduction assay, with the key variable being the timing of compound addition.

  • Full-Time (Control): Compound is present from 1 hour before infection until the end of the experiment.

  • Entry-Phase: Compound is present only during the 1-hour virus adsorption period.

  • Post-Entry Phase: Compound is added after the virus adsorption and wash steps and remains until the end.

Interpretation:

  • Activity in Entry-Phase only: The compound is likely a viral entry inhibitor.

  • Activity in Post-Entry Phase only: The compound inhibits replication or egress.

  • Activity in all phases: The compound may have multiple targets or inhibit a crucial early replication step.

If results point to replication, the next logical step is to test the compound's activity against the specific viral enzymes responsible for genome replication, such as the RNA-dependent RNA polymerase (RdRp), in a cell-free biochemical assay.[6][17]

Conclusion and Future Directions

This compound is a highly valuable and tractable chemical starting point for antiviral drug discovery. Its facile derivatization allows for the rapid generation of compound libraries targeting a wide range of viruses. The systematic screening cascade outlined here—progressing from broad cytotoxicity and efficacy screening to more precise confirmation and mechanism-of-action studies—provides a clear and efficient path to identifying novel lead candidates. Hits identified through this process can then enter the lead optimization phase, where medicinal chemists will further refine the structure to enhance potency, improve the selectivity index, and optimize pharmacokinetic properties for in vivo evaluation.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Chloro-9-ethyl-9H-purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] Purine analogs have demonstrated a wide spectrum of therapeutic applications, including antiviral, antitumor, and immunosuppressive activities.[1][2] In the realm of oncology, the purine scaffold has been extensively explored for the development of protein kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics.[1]

The 6-chloro-9-ethyl-9H-purine core represents a versatile starting point for the synthesis of novel kinase inhibitors. The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a diverse range of substituents to probe the structure-activity relationship (SAR).[4][5] The ethyl group at the 9-position can influence solubility and interactions with the target protein. This application note provides a comprehensive guide for researchers embarking on SAR studies of this compound analogs, with a particular focus on their potential as Cyclin-Dependent Kinase (CDK) inhibitors.[3][6][7] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[3]

This document will detail the synthetic methodologies for generating a library of analogs, robust protocols for in vitro biological evaluation, and guidance on interpreting the resulting SAR data to drive lead optimization.

I. Rationale for Targeting Cyclin-Dependent Kinases (CDKs) with Purine Analogs

The cell division cycle is a tightly regulated process, and CDKs are the master orchestrators of its progression.[7] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] Therefore, inhibiting CDKs presents a promising therapeutic strategy. Several purine-based CDK inhibitors, such as Roscovitine and Seliciclib, have demonstrated clinical potential, validating the utility of this scaffold.[3][8]

The ATP-binding pocket of CDKs provides a well-defined target for small molecule inhibitors. Purine analogs, mimicking the adenine core of ATP, can effectively compete for this binding site.[9] The SAR studies outlined herein aim to systematically modify the this compound scaffold to enhance potency, selectivity, and drug-like properties. The chlorine at the 6-position is particularly important as it can be displaced by various amines, alcohols, and thiols, allowing for the exploration of a wide chemical space to optimize interactions within the CDK active site.[4][10]

II. Synthetic Strategy for Analog Library Generation

The synthesis of a diverse library of 6-substituted-9-ethyl-9H-purine analogs is crucial for a comprehensive SAR study. The general synthetic scheme revolves around the nucleophilic aromatic substitution of the chlorine atom at the C6 position of the purine ring.

Protocol 1: General Procedure for the Synthesis of 6-Substituted-9-ethyl-9H-purine Analogs

This protocol describes a general method for the reaction of this compound with various nucleophiles.

Materials:

  • This compound

  • A diverse panel of primary and secondary amines, alcohols, and thiols

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K2CO3))

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Stirring apparatus (magnetic stir plate and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography with silica gel or preparative HPLC)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture.

  • Addition of Base: Add the appropriate base (1.5-2.0 equivalents) to the mixture. The choice of base will depend on the nucleophile and solvent used.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically ranging from 80°C to reflux) and stir for a period of 2 to 24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product using column chromatography on silica gel or preparative HPLC to obtain the desired 6-substituted-9-ethyl-9H-purine analog.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

III. Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation allows for efficient screening of the analog library, with progressively more complex and informative assays reserved for the most promising compounds.

A. Primary Screening: In Vitro Kinase Inhibition Assays

The initial screen should assess the ability of the synthesized analogs to inhibit the activity of the target CDK, for example, CDK2/Cyclin A.

Protocol 2: In Vitro CDK2/Cyclin A Inhibition Assay (Luminescence-based)

This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase will result in a higher luminescence signal.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., a peptide derived from Histone H1)

  • ATP

  • Synthesized purine analogs dissolved in DMSO

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the CDK2/Cyclin A enzyme, and the substrate.

  • Compound Addition: Add a small volume of the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known CDK2 inhibitor as a positive control.

  • Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Following the manufacturer's instructions for the luminescent kinase assay kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

B. Secondary Screening: Cellular Assays

Compounds that demonstrate potent inhibition in the primary biochemical assay should be advanced to cell-based assays to assess their effects in a more physiologically relevant context.

It is essential to determine whether the observed kinase inhibition translates to an antiproliferative effect in cancer cell lines and to assess the general cytotoxicity of the compounds.

Protocol 3: MTT Assay for Cell Viability and Proliferation[11][12]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on CDK2 activity)

  • Complete cell culture medium

  • Synthesized purine analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration.[12]

To confirm that the antiproliferative effects of the lead compounds are due to the inhibition of CDKs, it is important to analyze their impact on the cell cycle. CDK inhibitors are expected to cause cell cycle arrest at specific phases.

Protocol 4: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining[15][16]

This protocol describes the use of propidium iodide, a fluorescent intercalating agent, to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[13]

Materials:

  • Cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution containing RNase A[14]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in a small volume of cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells to identify any compound-induced cell cycle arrest.

IV. Data Interpretation and SAR Analysis

The data generated from the synthetic and biological evaluations will form the basis of the SAR. The goal is to identify trends that correlate specific structural modifications with changes in biological activity.

Key aspects to consider during SAR analysis:

  • Effect of Substituents at the C6 Position: Analyze how different functional groups (e.g., amines, ethers, thioethers) and their properties (e.g., size, electronics, hydrogen bonding potential) at the C6 position influence kinase inhibitory activity and cellular potency.

  • Role of the N9-ethyl Group: While this application note focuses on analogs with a fixed N9-ethyl group, more extensive studies could explore the impact of varying the alkyl chain length or introducing other functionalities at this position.

  • Correlation between Biochemical and Cellular Activity: A strong correlation suggests good cell permeability and that the compound's cellular effect is likely due to the inhibition of the target kinase. Discrepancies may indicate poor permeability, off-target effects, or metabolic instability.

  • Selectivity: For promising lead compounds, it is crucial to assess their selectivity against a panel of other kinases to understand their potential for off-target effects.

V. Visualization of Key Concepts

General SAR Workflow

SAR_Workflow A Design of Analog Library B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (Biochemical Assay) C->D E Secondary Screening (Cell-based Assays) D->E Active Hits F SAR Analysis & Data Interpretation E->F G Lead Optimization F->G G->A Iterative Design

Caption: A typical iterative workflow for structure-activity relationship studies.

CDK Inhibition and Cell Cycle Arrest

Cell_Cycle_Arrest cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Inhibitor 6-Purine Analog (CDK Inhibitor) CDK CDK/Cyclin Complex Inhibitor->CDK Inhibition CDK->G1 Promotes G1/S Transition CDK->G2 Promotes G2/M Transition

Caption: Mechanism of action of CDK inhibitors leading to cell cycle arrest.

VI. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example SAR Data for 6-Substituted-9-ethyl-9H-purine Analogs

Compound IDR-Group at C6CDK2/Cyclin A IC50 (nM)Cancer Cell Line GI50 (µM)
Parent -Cl>10,000>50
Analog 1 -NH-cyclopropyl52012.5
Analog 2 -NH-benzyl1502.8
Analog 3 -O-benzyl2,30035.1
Analog 4 -S-benzyl89018.7
Analog 5 -NH-(4-fluorobenzyl)851.2

Conclusion

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. A systematic SAR study, involving the synthesis of a diverse analog library and a tiered biological evaluation strategy, is essential for identifying potent and selective lead compounds. The protocols and guidelines presented in this application note provide a robust framework for researchers to conduct such studies, ultimately contributing to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the In Vitro Screening of 6-Chloro-9-ethyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a multitude of approved therapeutics.[1][2] Its inherent ability to mimic endogenous ligands allows for potent and selective interactions with a wide array of biological targets, including kinases, polymerases, and other enzymes crucial for cellular function. The 6-chloro-9-ethyl-9H-purine core, in particular, serves as a versatile synthetic intermediate for generating diverse libraries of compounds with potential applications in oncology and virology.[3][4][5] The ethyl group at the N9 position can enhance metabolic stability and cellular permeability, while the chlorine atom at the C6 position provides a reactive site for nucleophilic substitution, enabling the introduction of various functionalities to modulate biological activity.

This guide provides a comprehensive framework for the initial in vitro evaluation of novel this compound derivatives. The protocols detailed herein are designed to first assess broad cytotoxicity against cancer cell lines, a common starting point for anticancer drug discovery, and then to dissect the underlying mechanisms of action through targeted assays for kinase inhibition, apoptosis induction, and cell cycle arrest.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating a library of new chemical entities is to assess their general cytotoxic or anti-proliferative effects. This primary screen helps to identify "hit" compounds that warrant further investigation and provides a preliminary indication of their potency. The MTT assay is a robust, high-throughput, and cost-effective colorimetric method for this purpose.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Target cancer cell lines (e.g., HeLa, SiHa, CaSki for cervical cancer; OVSAHO, SKOV-3 for ovarian cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundHeLa IC₅₀ (µM)SiHa IC₅₀ (µM)OVSAHO IC₅₀ (µM)
Derivative 115.221.812.5
Derivative 25.88.34.9
Derivative 3> 100> 100> 100
Doxorubicin0.50.80.3

Part 2: Mechanistic Elucidation of "Hit" Compounds

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Purine analogs are well-known inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6][7] Therefore, a logical next step is to assess the kinase inhibitory potential of the active derivatives. Furthermore, determining whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) and/or cell cycle arrest can provide valuable insights.

Workflow for Mechanistic Studies

G A Primary Screen: MTT Cytotoxicity Assay B Identify 'Hit' Compounds (IC₅₀ < 20 µM) A->B C In Vitro Kinase Inhibition Assay B->C Mechanism of Action D Apoptosis Assay (Annexin V / Caspase-Glo) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Lead Optimization C->F D->F E->F

References

Application Note & Protocol: A Practical Guide to the Parallel Synthesis of a 6-Substituted-9-ethyl-9H-purine Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Purine Scaffold

Purines are not merely components of our genetic code; they are a cornerstone of medicinal chemistry and drug discovery.[][2] This heterocyclic aromatic scaffold is a "privileged structure," meaning it can bind to a wide range of biological targets with high affinity.[3][4] Consequently, libraries of purine derivatives have been instrumental in the discovery of potent inhibitors for critical enzyme families like cyclin-dependent kinases (CDKs) and other protein kinases, which are pivotal in cell cycle regulation and oncology research.[5][6]

This guide provides a detailed methodology for creating a library of 6-substituted-9-ethyl-9H-purine compounds. The strategy is two-fold:

  • Synthesis of a Core Intermediate: First, we will synthesize the key building block, 6-chloro-9-ethyl-9H-purine.

  • Parallel Library Generation: We will then leverage the reactivity of this intermediate to generate a diverse library of compounds in a parallel format.

The chlorine atom at the C6 position is an excellent leaving group, making the purine core susceptible to nucleophilic aromatic substitution (SNAr).[7][8] This allows for the introduction of a wide variety of functional groups by reacting the core with different nucleophiles (amines, thiols, etc.), which is an ideal strategy for generating chemical diversity.[3][9]

Strategic Overview & Workflow

The overall synthetic strategy involves a two-step sequence. The first step is the regioselective N9-ethylation of commercially available 6-chloropurine. The second step is the diversification at the C6 position via a parallel SNAr reaction with a collection of primary and secondary amines.

Causality Behind Experimental Choices:
  • N9-Alkylation: Alkylation of the purine ring can occur at multiple nitrogen atoms, primarily N9 and N7, often resulting in isomeric mixtures.[10][11][12][13] The choice of a suitable base and solvent system is critical to maximize the yield of the desired N9 isomer, which is thermodynamically more stable.[13][14] We will use potassium carbonate (K₂CO₃) in dimethylformamide (DMF), a common condition that favors N9-alkylation.[15]

  • C6-Diversification (SNAr): The purine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine at C6 serves as an excellent leaving group. The SNAr reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate.[16] This reaction is typically performed in the presence of a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion.

The entire process is visualized in the workflow diagram below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Parallel Library Synthesis cluster_2 Part 3: Analysis Start 6-Chloropurine Reagents1 Ethyl Iodide (EtI) K₂CO₃, DMF Start->Reagents1 Alkylation Product1 This compound (Core Intermediate) Reagents1->Product1 Reagents2 DIPEA, n-Butanol Heat Product1->Reagents2 Nucleophiles Amine Library (R¹R²NH) (e.g., in 96-well plate) Nucleophiles->Reagents2 SₙAr Reaction FinalLibrary 6-Amino-9-ethyl-9H-purine Library (Diverse Compounds) Reagents2->FinalLibrary Analysis LC-MS & ¹H NMR (Purity & Identity Confirmation) FinalLibrary->Analysis

Caption: Overall workflow for the synthesis and analysis of the purine library.

Detailed Protocols

Part 1: Synthesis of the Core Scaffold: this compound

Principle: This protocol describes the N9-ethylation of 6-chloropurine using ethyl iodide. Potassium carbonate acts as the base to deprotonate the purine's imidazole nitrogen, forming an anion that then attacks the ethyl iodide in an SN2 reaction. DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction.

Materials:

  • 6-Chloropurine (CAS: 5334-28-1)

  • Ethyl Iodide (EtI) (CAS: 75-03-6)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq).

  • Add anhydrous DMF to dissolve the purine (approx. 10 mL per gram of purine).

  • Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Self-Validation & Characterization:

  • Expected Yield: 70-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H), 8.63 (s, 1H), 4.35 (q, J = 7.3 Hz, 2H), 1.55 (t, J = 7.3 Hz, 3H).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₇ClN₄ [M+H]⁺: 183.04, found: 183.0.

Part 2: Parallel Library Generation via SNAr

Principle: This protocol is designed for a parallel synthesis format (e.g., in a 96-well plate or an array of reaction vials). The this compound core is reacted with a library of diverse primary and secondary amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl formed during the reaction. n-Butanol is a suitable high-boiling solvent.

Materials:

  • This compound (synthesized in Part 1)

  • Library of primary and secondary amines (e.g., benzylamines, anilines, morpholines, piperidines)

  • N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)

  • n-Butanol (CAS: 71-36-3)

Equipment:

  • 96-well deep-well reaction block or array of reaction vials

  • Automated liquid handler or multichannel pipette

  • Plate shaker with heating capability

  • Centrifugal evaporator or genevac

Protocol:

  • Prepare a stock solution of this compound in n-butanol (e.g., 0.2 M).

  • Prepare a stock solution of DIPEA in n-butanol (e.g., 0.5 M).

  • Prepare an array of amine stock solutions in n-butanol (e.g., 0.3 M), with one unique amine per well or vial.

  • To each well/vial, dispense the amine solution (1.5 eq).

  • Dispense the this compound stock solution (1.0 eq) into each well.

  • Dispense the DIPEA stock solution (2.5 eq) into each well.

  • Seal the reaction block/vials securely.

  • Heat the reaction block to 100-120 °C with shaking for 12-24 hours.

  • After the reaction is complete, cool the block to room temperature.

  • Remove the solvent by centrifugal evaporation.

  • The crude products can be purified via high-throughput methods like preparative LC-MS or used directly for screening after a simple workup (e.g., liquid-liquid extraction).

G Core This compound Intermediate Meisenheimer-type Intermediate (Addition) Core->Intermediate Base DIPEA (Base) HCl HCl (Byproduct) Base->HCl Amine Amine (R¹R²NH) Nucleophile Amine->Core Product 6-(R¹R²N)-9-ethyl-9H-purine Intermediate->Product 2. Elimination of Cl⁻ Quenched DIPEA·HCl (Salt) HCl->Quenched

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

Data Presentation: Example Library Members

The following table summarizes hypothetical results for a small subset of a library, illustrating the versatility of the reaction with different amine nucleophiles.

EntryAmine NucleophileProduct StructureExpected Yield (%)
1Morpholine
alt text
85-95%
2Benzylamine
alt text
80-90%
3Aniline
alt text
65-75%
4Piperidine
alt text
88-98%

Note: Structures are representational. Actual yields may vary based on amine reactivity and steric hindrance.

Library Characterization & Quality Control

Trustworthiness through Validation: Every protocol must be a self-validating system. For a compound library, this means confirming the identity and purity of its members.

  • High-Throughput Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for high-throughput quality control. Each library member should be analyzed to confirm the presence of the expected molecular weight [M+H]⁺ and to assess purity (typically by UV chromatogram peak area).

  • Purity Criteria: A common acceptance criterion for a screening library is >90% purity by LC-MS.

  • Structural Confirmation: For key compounds or hits from a biological screen, full structural elucidation using ¹H and ¹³C NMR spectroscopy is required to definitively confirm the structure and rule out isomerization. The chemical shifts of the purine C5 carbon can be used to distinguish between N7 and N9 isomers.[13][14]

Conclusion

This guide outlines a robust and efficient methodology for the synthesis of a diverse library of 6-substituted-9-ethyl-9H-purine compounds. The two-step approach, involving the synthesis of a key chlorinated intermediate followed by parallel nucleophilic aromatic substitution, is highly adaptable for medicinal chemistry and drug discovery programs.[5][9] By carefully controlling reaction conditions, particularly for the initial N9-alkylation, researchers can reliably produce a valuable collection of molecules for biological screening.

References

Application Notes & Protocols: The Strategic Use of 6-Chloro-9-Ethyl-9H-Purine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the development of highly optimized lead compounds from low molecular weight starting points. This guide provides a detailed technical overview of the application of 6-chloro-9-ethyl-9H-purine , a versatile and strategically valuable fragment. We will explore the rationale behind its selection, its intrinsic properties that make it an excellent starting point, and provide detailed protocols for its use in primary screening and hit-to-lead campaigns. This document is intended for researchers, medicinal chemists, and structural biologists engaged in drug development who seek to leverage the power of privileged scaffolds in their discovery programs.

The Rationale: Why this compound?

The purine scaffold is a cornerstone in medicinal chemistry, serving as the core of numerous approved drugs, particularly in oncology and virology.[1][2] Its prevalence in essential biomolecules like DNA, RNA, and ATP means it is evolutionarily selected to interact with a vast array of protein targets. In the context of FBDD, which relies on identifying small, weakly binding molecules, the purine core acts as a "privileged scaffold," increasing the probability of identifying a "hit" against various targets, especially protein kinases.[3][4]

This compound (Molecular Weight: 182.61 g/mol ) is an ideal exemplar of a purine fragment for several key reasons:

  • Rule of Three Compliance: It adheres to the "Rule of Three," a guideline for fragment library composition (MW < 300 Da, ≤3 H-bond donors, ≤3 H-bond acceptors, cLogP ≤ 3), ensuring it occupies a favorable region of chemical space for efficient binding.[5]

  • Vector for Elaboration: The chlorine atom at the C6 position is a chemically tractable leaving group, making it an excellent synthetic handle.[6] This "poised" nature allows for rapid and predictable chemical modification, which is the cornerstone of evolving a low-affinity fragment hit into a high-potency lead compound through Structure-Activity Relationship (SAR) studies.[7][8]

  • Targeted Interactions: The purine's nitrogen atoms can form critical hydrogen bonds with the hinge region of protein kinases, a common binding motif for ATP-competitive inhibitors.[9] The N9-ethyl group provides a simple, non-polar substituent that can probe hydrophobic pockets while minimally increasing molecular complexity.

Integrated Biophysical Screening Cascade

Because fragments typically exhibit weak binding affinities (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection and characterization.[5] A multi-faceted approach using orthogonal techniques is essential to eliminate false positives and validate true binding events.

The following diagram illustrates a typical workflow for screening and validating a fragment like this compound.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Primary_Screen Fragment Library Screen (incl. This compound) SPR Surface Plasmon Resonance (SPR) High-Throughput Yes/No Primary_Screen->SPR Primary Hit ID NMR_Ligand Ligand-Observed NMR (e.g., STD, WaterLOGSY) Primary_Screen->NMR_Ligand Primary Hit ID X_Ray X-Ray Crystallography Binding Mode & Structure SPR->X_Ray Structural Validation NMR_Ligand->X_Ray Structural Validation NMR_Protein Protein-Observed NMR (HSQC Titration) X_Ray->NMR_Protein Orthogonal Validation ITC Isothermal Titration Calorimetry Thermodynamics (Kd, ΔH, ΔS) NMR_Protein->ITC Affinity & Energetics SBDD Structure-Based Design (Guided by X-Ray/NMR) ITC->SBDD Synthesis Chemical Synthesis (Derivatization at C6) SBDD->Synthesis SAR SAR by Biophysics & Assay (Potency, Selectivity) Synthesis->SAR SAR->SBDD Iterative Cycles Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Integrated workflow for a fragment-based drug design campaign.

Protocols for Primary Screening & Hit Validation

Here we provide detailed, field-proven protocols for identifying and validating the binding of this compound to a target protein, such as a protein kinase.

Protocol 3.1: High-Throughput Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to a target immobilized on a sensor chip, providing real-time kinetic data.[8]

Objective: To rapidly identify fragments that bind to the target protein.

Materials:

  • Biacore instrument (e.g., Biacore 8K)

  • Sensor Chip CM5

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (e.g., Protein Kinase, >95% purity) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., PBS with 0.05% P20 surfactant and 2% DMSO)

Methodology:

  • Target Immobilization:

    • Activate the CM5 sensor surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Immobilize the target protein to the surface via amine coupling to achieve a high density (e.g., 10,000-15,000 Response Units, RU) to maximize the signal for small fragments.

    • Deactivate excess reactive groups with a 7-minute injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Dilute the this compound stock to a final concentration of 200 µM in running buffer. The final DMSO concentration must be matched across all samples and the running buffer.

    • Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 60-second dissociation phase.

    • A positive binding event is recorded as a significant increase in RU in the target flow cell compared to the reference cell.

  • Data Analysis & Hit Triage:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Fragments showing a response significantly above the baseline noise are considered primary hits.

    • Hits should be re-tested and confirmed using a dose-response curve to estimate the dissociation constant (KD) and rule out non-specific binding.

ParameterRecommended ValueRationale
Target Density 10,000 - 15,000 RUMaximizes signal-to-noise for low MW fragments.
Fragment Conc. 100 - 500 µMNecessary to detect weak (µM-mM) binders.
DMSO Conc. 1-5% (Matched)Maintains fragment solubility; must be identical in sample and running buffer to avoid bulk refractive index shifts.
Flow Rate 30 µL/minStandard rate to minimize mass transport limitations.
Protocol 3.2: Hit Validation by X-Ray Crystallography

Crystallography provides unambiguous proof of binding and delivers a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based design.[5][10]

Objective: To confirm binding and determine the precise binding mode of this compound.

Materials:

  • High-quality crystals of the target protein.

  • Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol).

  • This compound stock solution (1 M in DMSO).

  • Crystal harvesting tools (loops, magnetic wands).

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding this compound to the cryoprotectant solution to a final concentration of 10-50 mM. The final DMSO concentration should be controlled and tested for its effect on crystal integrity.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from 30 minutes to overnight, depending on crystal stability.

  • Data Collection:

    • Using a loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline. It is crucial to also collect a dataset from a reference crystal soaked only in the cryoprotectant solution (without the fragment).

  • Structure Determination and Analysis:

    • Process the diffraction data using standard software (e.g., XDS, MOSFLM).

    • Solve the structure by molecular replacement using a known structure of the protein as a search model.

    • Calculate an initial electron density map.

    • To unambiguously identify the weakly bound fragment, calculate a difference density map (Fo-Fc) between the fragment-soaked dataset and the reference dataset. A persistent, positive density in the Fo-Fc map that fits the shape of this compound confirms its binding.

    • Refine the model with the fragment built into the density. Analyze the hydrogen bonding and hydrophobic interactions between the fragment and the protein.

XRay_Workflow Start Protein Crystal Soak Soak in Fragment Solution (10-50 mM) Start->Soak Cryo Flash-Cool in Liquid N2 Soak->Cryo Data Collect X-Ray Diffraction Data (Synchrotron) Cryo->Data Process Process Data Data->Process Solve Solve Structure (Molecular Replacement) Process->Solve DifferenceMap Calculate Fo-Fc Map Solve->DifferenceMap Analyze Analyze Binding Pose DifferenceMap->Analyze Result 3D Protein-Fragment Complex Analyze->Result

Caption: Workflow for crystallographic fragment screening.

Hit-to-Lead: The Power of the 6-Chloro Substituent

Once this compound is validated as a hit, the C6-chloro group becomes the primary focus for chemical elaboration. Its reactivity allows for displacement by a wide range of nucleophiles (amines, thiols, alcohols), enabling systematic exploration of the surrounding pocket to improve binding affinity and selectivity.[7][11]

Example Synthetic Strategy: Suzuki-Miyaura Coupling

A common and powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction, which can be used to introduce aryl or heteroaryl groups at the C6 position. This strategy is particularly effective for targeting adjacent hydrophobic pockets and forming additional π-stacking interactions.

Reaction Scheme:

This synthetic accessibility allows for the creation of a focused library of analogues around the initial fragment hit. Each new compound can be tested in the primary biophysical and functional assays to build a detailed Structure-Activity Relationship (SAR). For instance, if the crystal structure shows a nearby hydrophobic pocket, a medicinal chemist can introduce a series of substituted phenyl rings to probe that space, guided by the structural data.[12]

Derivative TypeR-Group at C6Rationale for Synthesis
Aminopurines -NHRForms additional H-bonds; probes polar channels.
Thiopurines -SRCan target cysteine residues or form different interactions.
Alkoxypurines -ORModulates electronics and can engage in H-bonding.
Arylpurines -ArylProbes hydrophobic pockets; π-stacking interactions.

Conclusion

This compound represents an archetypal fragment for FBDD campaigns. Its purine core provides a high-probability starting point for hitting numerous targets, particularly kinases, while its C6-chloro substituent offers a versatile and predictable handle for rapid, structure-guided optimization. By employing a rigorous cascade of sensitive biophysical techniques, researchers can confidently identify and validate its binding. The subsequent, synthetically facile elaboration of this fragment provides a robust and efficient pathway from a millimolar-affinity hit to a potent, nanomolar-affinity lead compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Purine Chemistry

The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents. The functionalization of this privileged heterocycle through carbon-carbon bond formation is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the direct installation of aryl, heteroaryl, and alkenyl substituents onto the purine ring system.[1] This application note provides a detailed guide to the experimental procedures for the Suzuki coupling of 6-chloro-9-ethyl-9H-purine, a common intermediate in the synthesis of a diverse range of purine derivatives.

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the carbon-chlorine bond of the purine, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to afford the C-C coupled product and regenerate the active catalyst.[3][4]

The Catalytic Heart of the Reaction: Key Components and Their Mechanistic Roles

The success of the Suzuki coupling of an electron-deficient heteroaryl chloride like this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a crucial role in the catalytic cycle, influencing reaction kinetics, yield, and impurity profile.

1. Palladium Precatalyst: The choice of the palladium source is foundational. While Pd(PPh₃)₄ can be effective, modern precatalysts often offer superior activity and air-stability.[5] Complexes like Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used in combination with phosphine ligands.[2][6] For challenging couplings involving heteroaryl chlorides, specialized precatalysts such as those from the Buchwald-Hartwig lineage can provide enhanced reactivity.[7][8][9]

2. Ligands: The Key to Catalyst Performance: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[4] For the coupling of heteroaryl chlorides, electron-rich and bulky phosphine ligands are often essential to promote the challenging oxidative addition step and subsequent reductive elimination.[6][8] Ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have demonstrated broad utility in the Suzuki-Miyaura coupling of heteroaryl chlorides at room temperature.[10]

3. Base: The Activator of Transmetalation: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[1][2][4] The choice of base can significantly impact the reaction rate and can also influence the stability of the catalyst and substrates. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6][11]

4. Solvent System: The Reaction Medium: The solvent must be capable of dissolving the reactants and facilitating the interaction of the various components of the catalytic system. A range of solvents can be employed, from anhydrous organic solvents like toluene and 1,4-dioxane to aqueous mixtures.[5][11][12] The choice of solvent can influence catalyst activity and solubility of the base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a suitable precatalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (1.1-1.2 times the moles of palladium)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or on a heating mantle set to the desired temperature (typically ranging from 80 °C to 110 °C). For some highly active catalyst systems, room temperature may be sufficient.[10]

    • Stir the reaction mixture vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13] A typical mobile phase for TLC analysis of purine derivatives could be a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[14]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]

    • Wash the Celite pad with additional organic solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[13]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

    • Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent will depend on the nature of the coupled product but often a gradient of ethyl acetate in hexanes or methanol in dichloromethane is effective for purine derivatives.[14]

Data Presentation: Representative Reaction Conditions

The following table summarizes a set of starting conditions for the Suzuki coupling of this compound. These should be considered as a baseline for further optimization.

ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium(II) precatalyst.[6]
Ligand XPhos (4.4 mol%)A bulky, electron-rich ligand known to be effective for coupling heteroaryl chlorides.[10]
Base K₃PO₄ (2.5 equiv)A strong base that effectively promotes transmetalation.[6]
Solvent TolueneA common, non-polar solvent for Suzuki couplings.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.[5]
Concentration 0.1 MA standard starting concentration.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base_Activation Base Activation Boronate R²-B(OR)₃⁻ Boronate->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Purine, Boronic Acid, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up (Filter, Wash, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A streamlined workflow for the Suzuki coupling experiment.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature, using a more active catalyst/ligand system, or a stronger base. Ensure that the reagents and solvent are anhydrous and the system is thoroughly deoxygenated, as both oxygen and water can deactivate the catalyst.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.[15]

  • Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur. This can often be suppressed by careful control of reaction conditions and catalyst choice.

  • Purification Challenges: Purine derivatives can sometimes be challenging to purify due to their polarity and potential for interaction with the silica gel. Using a different stationary phase (e.g., alumina or reverse-phase silica) or adding a small amount of a modifier like triethylamine to the eluent can be beneficial.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a reliable and efficient method for the construction of C-C bonds. The protocols and guidelines presented in this application note offer a robust starting point for researchers engaged in the synthesis of novel 6-substituted-9-ethyl-9H-purine derivatives. By understanding the roles of the various reaction components and employing careful experimental technique, scientists can effectively leverage this powerful transformation to accelerate their research and drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-9-ethyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached via a two-step process:

  • Chlorination of a Hypoxanthine Precursor: This involves converting the C6-hydroxyl group of a suitable purine starting material (e.g., 9-ethylhypoxanthine or hypoxanthine itself) into a chloro group. The most common method utilizes phosphorus oxychloride (POCl₃), often with a tertiary amine base.

  • N9-Ethylation of the Purine Ring: This step introduces the ethyl group at the N9 position. This can be performed either before or after the chlorination step. Controlling the regioselectivity of this reaction is critical to achieving a high yield of the desired N9 isomer over the N7 isomer.

This guide will address issues that may arise during either of these key transformations.

Troubleshooting Guide & FAQs

Category 1: Low Reaction Yield

Question: My overall yield is consistently low. What are the most common causes and how can I fix them?

Low yield is a multifaceted issue that can stem from either the chlorination or ethylation step. Let's break down the likely culprits.

Potential Cause A: Inefficient Chlorination

The conversion of the lactam group in the hypoxanthine ring to the 6-chloro substituent is often the most challenging step.

  • Insight: This reaction mechanistically resembles a Vilsmeier-Haack reaction, where a reactive intermediate is formed from POCl₃ and a catalyst (like N,N-dimethylaniline or DMF).[1][2] Incomplete formation of this active chlorinating agent or harsh conditions leading to decomposition can severely impact yield.

  • Solutions:

    • Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Any moisture in your starting materials, solvent, or glassware will consume the reagent and reduce efficiency. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize Reagent Stoichiometry and Temperature: The classic method involves heating hypoxanthine with a large excess of POCl₃ in the presence of a high-boiling tertiary amine like N,N-dimethylaniline.[3][4] A typical molar ratio is 1 part hypoxanthine to 5-10 parts POCl₃ and 1-1.2 parts tertiary amine. The reaction is often heated to 100–105 °C for 4–8 hours.[3] Monitor the reaction by TLC to avoid prolonged heating which can lead to darker, impure products.

    • Consider Alternative Chlorinating Agents: While POCl₃ is effective, it is highly corrosive and produces significant phosphorus-containing waste.[5] For smaller-scale syntheses, reagents like bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic base can be a milder alternative.[5]

Potential Cause B: Poor Regioselectivity in Ethylation

Direct alkylation of 6-chloropurine with an ethylating agent (like ethyl iodide or ethyl bromide) often produces a mixture of the desired N9-ethyl isomer and the undesired N7-ethyl isomer.[6][7]

  • Insight: The N7-isomer is often the kinetically favored product, while the N9-isomer is thermodynamically more stable.[8] Therefore, reaction conditions can be manipulated to favor the desired N9 product.

  • Solutions:

    • Optimize Base and Solvent System: A widely used and effective method is to perform the alkylation using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMSO or DMF at room temperature.[8] This system strongly favors the formation of the N9-isomer.

    • Leverage Thermodynamic Stability: If a mixture of N7 and N9 isomers is formed, heating the reaction mixture can cause the N7-isomer to rearrange to the more stable N9-isomer, thus improving the yield of the desired product.[8]

    • Pre-silylation: For certain complex purine alkylations, pre-treatment with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) can direct alkylation towards a specific nitrogen, although this adds steps to the process.[6][7]

Category 2: Product Purity and Isolation Issues

Question: My final product is a dark, oily substance that is difficult to purify. What's going wrong?

Product purity is directly linked to reaction control and the workup procedure.

  • Insight: The chlorination reaction with POCl₃ is highly exothermic upon quenching. Uncontrolled quenching can lead to localized heating and degradation of the product. Furthermore, the N7 and N9 isomers can be difficult to separate if formed in significant quantities.

  • Solutions:

    • Controlled Workup Procedure: After the chlorination is complete (monitored by TLC), any excess POCl₃ should be removed under reduced pressure. The reaction mixture must then be cooled significantly before being quenched very slowly by pouring it onto crushed ice or adding ice water dropwise.[3] Rapid addition will cause a violent reaction and product degradation.

    • pH Adjustment for Precipitation: After quenching, the acidic solution should be neutralized carefully with a base (e.g., aqueous ammonia or NaOH) to a pH of 7-9 while keeping the solution cold.[3] The 6-chloropurine product is typically insoluble in neutral water and will precipitate out, allowing for collection by filtration.[9]

    • Purification Techniques:

      • Recrystallization: If the product contains minor impurities, recrystallization from a suitable solvent (e.g., water or ethanol-water mixtures) can be effective.[9]

      • Column Chromatography: For separating mixtures of N7 and N9 isomers, silica gel column chromatography is the method of choice.[8] A gradient of ethyl acetate in hexanes is a common starting point for elution.

Experimental Protocols & Data

Protocol 1: Chlorination of Hypoxanthine

This protocol is adapted from established industrial methods.[3][4]

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add hypoxanthine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add N,N-dimethylaniline (1.1 eq) followed by phosphorus oxychloride (POCl₃, 8.0 eq).

  • Reaction: Heat the mixture to 105 °C and stir for 6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup (Step 1 - Quench): After completion, cool the mixture to room temperature and remove excess POCl₃ via vacuum distillation. Cool the remaining residue in an ice bath. Slowly and carefully add the residue to a beaker of crushed ice with vigorous stirring.

  • Workup (Step 2 - Precipitation): Continue stirring and cool the aqueous solution in an ice bath. Adjust the pH to ~8 using concentrated ammonium hydroxide.

  • Isolation: A precipitate will form. Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 6-chloropurine.

Protocol 2: N9-Ethylation of 6-Chloropurine

This protocol is optimized for high N9-regioselectivity.[8]

  • Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous DMSO, add powdered potassium carbonate (K₂CO₃, 1.25 eq).

  • Reagent Addition: Add ethyl bromide or ethyl iodide (1.1 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 24-40 hours. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts. Pour the filtrate into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate pure this compound.

Data Summary: Optimizing Reaction Conditions
ParameterChlorination (POCl₃ Method)N9-EthylationRationale
Solvent Neat POCl₃ or Chlorobenzene[5]DMSO, DMF[8]High-boiling solvent needed for chlorination; polar aprotic solvent favors Sₙ2 reaction for ethylation.
Key Reagent POCl₃ / N,N-dimethylaniline[3]Ethyl Halide (EtBr, EtI)POCl₃ is the chlorine source; Et-X is the electrophile for alkylation.
Base N,N-dimethylaniline (catalyst)[3]K₂CO₃[8]Tertiary amine activates POCl₃; K₂CO₃ is a solid base, easy to remove and favors N9 attack.
Temperature 100-110 °C[3]Room TemperatureHigh temp required for chlorination; mild temp prevents side reactions during ethylation.
Typical Yield 70-85%80-95% (N9 isomer)Highly dependent on anhydrous conditions and controlled workup.

Visualizing the Process

Workflow and Troubleshooting Logic

The following diagram outlines the synthetic workflow and key troubleshooting checkpoints.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ethylation start Hypoxanthine + POCl3/Base chlor_rx Heat (105°C, 6h) start->chlor_rx workup Quench on Ice & Neutralize chlor_rx->workup ts1 Low Yield? chlor_rx->ts1 product1 Crude 6-Chloropurine workup->product1 start2 6-Chloropurine + EtBr/K2CO3 in DMSO product1->start2 Proceed if yield >70% ethyl_rx Stir at RT (24h) start2->ethyl_rx workup2 Aqueous Workup & Extraction ethyl_rx->workup2 product2 Crude Product workup2->product2 ts2 Impure Product? workup2->ts2 purify Column Chromatography product2->purify final_product Pure this compound purify->final_product ts1_cause1 Moisture Present? Ensure Anhydrous Conditions ts1->ts1_cause1 ts1_cause2 Incomplete Reaction? Increase Time/Temp, Check TLC ts1->ts1_cause2 ts2_cause1 N7/N9 Mixture? Optimize Base/Solvent, Purify via Column ts2->ts2_cause1 ts2_cause2 Degradation? Control Quench Temperature ts2->ts2_cause2 G cluster_reaction Chlorination Mechanism reagents POCl3 + N,N-Dimethylformamide (DMF) vilsmeier Vilsmeier Reagent [Cl2P(O)O-CH=N+(CH3)2]Cl- reagents->vilsmeier Formation of Active Species attack Nucleophilic attack by hypoxanthine oxygen hypoxanthine Hypoxanthine (Keto form) intermediate Adduct Formation attack->intermediate elimination Elimination & Rearrangement intermediate->elimination product 6-Chloropurine elimination->product

References

Technical Support Center: Purification of 6-Chloro-9-Ethyl-9H-Purine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-9-ethyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful purification of this important synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and chromatographic separations.

Introduction: The Challenge of Purine Isomer Separation

The synthesis of this compound, typically through the alkylation of 6-chloropurine, frequently results in the formation of a mixture of regioisomers: the desired N-9 alkylated product and the N-7 alkylated byproduct.[1][2][3] The thermodynamic stability often favors the N-9 isomer, but the kinetic product distribution can vary, necessitating a robust purification method to isolate the target compound.[3] Column chromatography is the most common and effective technique for this separation.[2][4][5] This guide will address the common pitfalls and provide logical, experience-based solutions to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

A1: The primary challenge is the separation of the desired N-9 isomer from the co-produced N-7 isomer. These isomers often have very similar polarities, which can lead to co-elution during column chromatography if the conditions are not optimized.[3]

Q2: What stationary phase is recommended for this purification?

A2: Silica gel (60 Å, 230-400 mesh) is the most commonly used and effective stationary phase for the separation of purine derivatives.[1][2] Its polar surface interacts differently with the lone pairs of electrons on the nitrogen atoms of the purine ring, facilitating the separation of the N-7 and N-9 isomers.

Q3: How do I choose an appropriate solvent system (mobile phase)?

A3: The choice of mobile phase is critical for achieving good separation. A typical starting point is a non-polar solvent with a polar modifier. A common and effective combination is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3][6] The optimal ratio should be determined by thin-layer chromatography (TLC) first.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: While 6-chloropurines are generally stable, prolonged exposure to acidic silica gel can sometimes cause degradation. If you suspect this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexanes) and then flushing with the pure non-polar solvent before loading your sample.

Q5: I'm not getting good separation between my spots on TLC. What should I try?

A5: If your spots are not well-resolved on TLC, you need to alter the selectivity of your mobile phase. If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system. Small additions of a third solvent, like a few drops of acetic acid or triethylamine, can also significantly alter the separation by changing the ionization state of your compounds and their interaction with the silica.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity. - Column overloading. - Column channeling.- Optimize Mobile Phase: Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, with and without additives like triethylamine). Aim for an Rf value of ~0.3 for the desired product. - Reduce Sample Load: A general rule is to load no more than 1g of crude material per 100g of silica gel. - Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the concentration of the polar solvent in your mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).
Product Does Not Elute (Low Rf) - Mobile phase is not polar enough.- Gradually increase the concentration of the polar solvent in your mobile phase. A gradient elution can be particularly effective here.
Streaking or Tailing of Spots - Sample is not fully dissolved in the loading solvent. - Interaction with acidic sites on silica gel. - Compound is sparingly soluble in the mobile phase.- Ensure Complete Dissolution: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel before loading. - Add a Modifier: Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica.
Multiple Fractions Containing a Mixture - Poor separation resolution. - Collecting fractions that are too large.- Fine-tune the Mobile Phase: A shallower solvent gradient or isocratic elution with the optimal solvent mixture can improve resolution. - Collect Smaller Fractions: This will allow for better isolation of the pure compound from the mixed fractions.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

This protocol is essential for determining the optimal mobile phase for your column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Crude reaction mixture of this compound

  • Various solvents (hexanes, ethyl acetate, dichloromethane, methanol, triethylamine)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your crude product in a suitable solvent (e.g., dichloromethane).

  • Using a capillary, spot the solution onto the baseline of a TLC plate.

  • Prepare several developing chambers with different solvent systems. Good starting points are:

    • 70:30 Hexanes:Ethyl Acetate

    • 95:5 Dichloromethane:Methanol

  • Place the TLC plates in the chambers and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • The ideal solvent system will give good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography Purification

This protocol outlines the steps for purifying this compound using flash chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Crude this compound

  • Optimized mobile phase (from TLC)

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase you will be using.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

    • Gently add a thin layer of sand on top of your sample to prevent disturbance.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin eluting the compounds.

    • Start with a less polar solvent mixture and gradually increase the polarity if using a gradient.

    • Collect fractions and monitor their contents by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate to identify which fractions contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

Chromatography Workflow Diagram

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: A typical workflow for the purification of this compound by column chromatography.

Safety Precautions

6-chloropurine and its derivatives should be handled with care. They are classified as irritants and may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: N9-Alkylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N9-alkylation of 6-chloropurine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Instead of a rigid protocol, we present a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter at the bench. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of N9 and N7 alkylated products. How can I improve the regioselectivity for the desired N9 isomer?

This is the most common challenge in purine chemistry. The purine anion, formed after deprotonation, has significant electron density on both the N9 and N7 nitrogens of the imidazole ring, leading to competitive alkylation.[1][2][3][4] The N9 isomer is generally the thermodynamically more stable product, but reaction conditions can favor the kinetically preferred N7 isomer or lead to mixtures.[3][4]

Root Cause Analysis & Solutions:

  • Steric Hindrance: The N7 position is sterically more hindered than the N9 position. You can leverage this to your advantage.

    • Alkylating Agent: Using a bulkier alkylating agent can increase the preference for the less hindered N9 position.

    • Substrate Modification: While not always feasible, introducing a bulky substituent at the C6 position of the purine can effectively shield the N7 position, dramatically enhancing N9 selectivity.[1][2] Research by Robins et al. demonstrated that a coplanar 6-(azolyl) substituent can completely block the N7 position, resulting in exclusive N9-alkylation.[1][2]

  • Choice of Base and Solvent: The reaction conditions play a critical role in directing the alkylation. The dissociation of the purine salt and the solvation of the resulting anion can influence which nitrogen is more nucleophilic.

    • Strong, Non-Nucleophilic Bases: Bases like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF are commonly used to generate the purine anion cleanly before the addition of the alkylating agent.[1][2]

    • Weaker Bases & Solvent Effects: Using weaker bases like K₂CO₃ in solvents like DMF or acetonitrile can sometimes lead to different N9/N7 ratios. The equilibrium between the tautomers in solution is influenced by solvent polarity.[5]

  • Alternative Methodologies: If optimizing classical conditions fails, consider methods known for high N9-selectivity.

    • Phase-Transfer Catalysis (PTC): This is an excellent method for achieving high regioselectivity under mild conditions. PTC uses a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) to transport the purine anion from a solid or aqueous phase into an organic phase where it reacts with the alkyl halide. This method often gives high yields of the N9 isomer exclusively.[6][7][8][9]

    • Mitsunobu Reaction: For alkylating with primary or secondary alcohols, the Mitsunobu reaction is a powerful tool. It typically proceeds with high N9 selectivity and offers the added benefit of inverting the stereochemistry of a chiral alcohol, which is highly valuable in nucleoside synthesis.[10][11][12] However, be aware that in some cases, mixtures can still form, and optimization may be required.[10][13]

Q2: My reaction yield is very low, or the reaction is not going to completion. What are the likely causes?

Low conversion can be frustrating. Assuming you've confirmed the identity of your starting materials, the issue likely lies in the reaction setup or reagent activity.

Troubleshooting Steps:

  • Base Inactivity: Sodium hydride (NaH) is notoriously sensitive to air and moisture. If you are using NaH that is old or has been improperly stored, it may be largely inactive. Always use freshly opened NaH or wash it with dry hexanes to remove the mineral oil and any surface oxidation before use.

  • Insufficient Deprotonation: Ensure you are using a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion. Allow sufficient time for the anion to form (often indicated by the cessation of hydrogen gas evolution when using NaH) before adding your alkylating agent.

  • Solvent Purity: Aprotic polar solvents like DMF, THF, and acetonitrile must be anhydrous. The presence of water will quench the purine anion and hydrolyze the alkylating agent. Use freshly dried solvents for best results.

  • Reaction Temperature: While many alkylations proceed well at room temperature, some less reactive alkyl halides may require gentle heating (e.g., 40-60 °C) to increase the reaction rate. Conversely, highly reactive alkylating agents may require cooling (e.g., 0 °C) to prevent side reactions.

Q3: How can I definitively confirm the regiochemistry of my product? Which isomer is N9 and which is N7?

Correctly identifying the product is critical. Fortunately, there are reliable spectroscopic methods to distinguish between N9 and N7 isomers.

Identification Methods:

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹³C NMR: The chemical shift of the C5 carbon is highly diagnostic. For N9-alkylated 6-chloropurines, the C5 signal appears around 132 ppm . For the corresponding N7-isomers, this signal is shielded and appears further upfield, around 123 ppm .[3][4]

    • 2D NMR (HMBC/NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons on your alkyl group and the purine carbons (C4 and C8 for N9, C8 and C5 for N7), confirming the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the alkyl group protons and the C8-H proton, which is often more proximate in the N9 isomer.[4][14]

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural proof.[1][2]

Visualizing the Core Challenge & Workflow

To better understand the competitive alkylation and the general experimental approach, refer to the diagrams below.

N9_vs_N7_Alkylation cluster_start Starting Materials cluster_products Potential Products 6-Chloropurine 6-Chloropurine Anion 6-Chloropurine Anion (Resonance between N7/N9) 6-Chloropurine->Anion + Base - H⁺ Alkyl_Halide R-X N9_Product N9-Alkyl-6-chloropurine (Thermodynamically Favored) Anion->N9_Product + R-X N7_Product N7-Alkyl-6-chloropurine (Kinetically Favored) Anion->N7_Product + R-X

Caption: Regioselectivity challenge in 6-chloropurine alkylation.

Alkylation_Workflow A 1. Setup & Reagents (Dry Glassware, Anhydrous Solvent) B 2. Deprotonation (Add 6-Chloropurine, then Base) A->B C 3. Anion Formation (Stir at RT or 0°C) B->C D 4. Alkylation (Add Alkylating Agent Dropwise) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for N9-alkylation.

Recommended Protocols

Here are starting-point protocols for two highly recommended methods for achieving N9 selectivity. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Alkylation using Phase-Transfer Catalysis (PTC)

This method is often high-yielding and highly regioselective for N9.[6][7][8]

  • Reagents & Materials:

    • 6-Chloropurine (1.0 eq)

    • Alkyl Halide (1.2 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

    • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

    • Acetonitrile (ACN) or Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloropurine, powdered K₂CO₃, and TBAB.

    • Add anhydrous ACN (or DCM) to create a stirrable slurry.

    • Add the alkyl halide to the mixture.

    • Heat the reaction mixture to reflux (or a lower temperature like 40-50°C depending on the alkyl halide's reactivity) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the pure N9-alkylated product.

Protocol 2: Alkylation via Mitsunobu Reaction

Ideal for coupling with primary and secondary alcohols, providing N9-selectivity and stereochemical inversion.[10][12]

  • Reagents & Materials:

    • 6-Chloropurine (1.0 eq)

    • Alcohol (1.1 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 6-chloropurine, the alcohol, and PPh₃ in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the DIAD or DEAD dropwise via syringe to the stirred solution. An exothermic reaction and color change (typically to a milky white or yellow suspension) are often observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • Purify the residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can be tricky to separate, so careful chromatography is required.

Data Summary: Factors Influencing Regioselectivity
MethodKey ReagentsCommon SolventsTypical N9:N7 RatioAdvantages & Causality
Classical Alkylation NaH, K₂CO₃, Cs₂CO₃DMF, ACN, THFVariable (can be poor)Simple setup, but the free anion in polar aprotic solvents can attack from either N7 or N9, leading to mixtures.[1][3]
Phase-Transfer Catalysis K₂CO₃, TBAB, 18-Crown-6DCM, Toluene, ACN>95:5 (Often exclusive N9)The bulky quaternary ammonium-purine ion pair in the organic phase sterically favors alkylation at the more accessible N9 site.[6][7]
Mitsunobu Reaction PPh₃, DIAD/DEAD, AlcoholTHF, Dioxane>90:10The bulky phosphonium intermediate formed at the purine nitrogen likely has a steric bias for the N9 position. Provides stereochemical inversion at the alcohol.[10][11]
Silylation Method HMDS, TMSCl, SnCl₄DCE, ACNVariable (Can be tuned)Silylation of the purine followed by reaction with an alkyl halide and a Lewis acid can be tuned. Kinetically controlled conditions (low temp) can favor N7, while thermodynamic conditions (higher temp) favor N9.[3][4]

References

side products in 6-chloro-9-ethyl-9H-purine synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-9-ethyl-9H-purine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively working with purine analogs. Here, we address common challenges, with a specific focus on the formation of side products and their unambiguous identification. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic procedures effectively.

Frequently Asked Questions (FAQs)

Q1: I've performed the ethylation of 6-chloropurine and my TLC/LC-MS analysis shows two distinct spots/peaks with the same mass. What is the likely cause?

A1: This is a classic and frequently encountered issue in purine chemistry. The observation of two products with identical mass-to-charge ratios (m/z) strongly suggests the formation of regioisomers. In the case of ethylating 6-chloropurine, you have almost certainly formed a mixture of the desired This compound (N9-isomer) and the common side product, 6-chloro-7-ethyl-7H-purine (N7-isomer) .

  • Causality: The purine ring system has multiple nucleophilic nitrogen atoms. While the N9 position is generally favored for alkylation under many conditions, the N7 position is also reactive and can be alkylated, leading to a mixture of products.[1][2][3][4] The ratio of N9 to N7 isomers is highly dependent on reaction parameters such as the choice of base, solvent, temperature, and the nature of the alkylating agent.[4][5]

Q2: Why did my starting material reappear on the TLC plate after aqueous workup of my chlorination reaction with phosphorus oxychloride (POCl₃)?

A2: This issue points to the hydrolysis of an intermediate or the final product. When synthesizing 6-chloropurine from a precursor like hypoxanthine (6-hydroxypurine) using POCl₃, the reaction may not go to completion, or a reactive intermediate may be formed.[6]

  • Causality: The C6-Cl bond in the purine ring is susceptible to nucleophilic attack, particularly by water. During the aqueous workup, any unreacted POCl₃ is quenched violently. This process can create localized heat and acidic conditions, which can facilitate the hydrolysis of your this compound product back to 6-hydroxy-9-ethyl-9H-purine.[7] Furthermore, if the initial chlorination was incomplete, the unreacted 6-hydroxypurine precursor would also be isolated. An intermediate phosphorylated species can also hydrolyze back to the starting material upon quenching.[8]

Q3: How can I improve the regioselectivity of my ethylation to favor the desired N9-isomer?

A3: Optimizing for N9 selectivity is a key challenge. The strategy revolves around controlling the deprotonation and alkylation steps to sterically and electronically favor the N9 position.

  • Expert Insight:

    • Base and Solvent Choice: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is a standard approach.[1][2] This combination effectively generates the purine anion.

    • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity, as the transition state leading to the thermodynamically more stable N9 product is favored. Conversely, higher temperatures can sometimes lead to a mixture where the N7 isomer becomes more prominent before potentially isomerizing to the N9 product under thermodynamic control.[4]

    • Silylation Methods: A more advanced technique involves pre-silylation of the purine with an agent like N,O-bis(trimethylsilyl)acetamide (BSA). This can direct the subsequent alkylation preferentially to the N9 position, a strategy adapted from nucleoside synthesis.[3]

Troubleshooting Guide: Side Product Identification

The definitive identification of side products is crucial for process optimization and ensuring the purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Problem: Distinguishing between N9-ethyl and N7-ethyl Isomers

While ¹H NMR will show different chemical shifts for the purine and ethyl protons in each isomer, these differences can be subtle. The most conclusive method is 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][9]

  • Underlying Principle: The HMBC experiment detects correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and establish long-range connectivity. For N7/N9 isomer differentiation, the key is to identify the correlation between the ethyl group's methylene protons (-CH₂-) and the carbons of the purine ring.[3][10]

G cluster_0 Initial Analysis cluster_1 NMR Elucidation cluster_2 Structure Confirmation TLC 1. TLC/HPLC Analysis Detect multiple spots/peaks MS 2. Mass Spectrometry Confirm identical mass TLC->MS Identical m/z NMR 3. Acquire 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) MS->NMR Isomers suspected HMBC 4. Analyze HMBC Spectrum Focus on -CH₂- correlations NMR->HMBC N9 N9-Isomer Confirmed (-CH₂- to C4 & C5) HMBC->N9 Key correlation observed N7 N7-Isomer Confirmed (-CH₂- to C5 & C8) HMBC->N7 Alternative correlation observed

Caption: Workflow for the identification of N7/N9 isomers.

  • Sample Preparation: Prepare a concentrated solution of the isomer mixture (or isolated side product) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shift of the ethyl group's methylene protons (-CH₂-).

    • Acquire a standard ¹³C NMR spectrum.

    • Acquire a 2D HMBC spectrum. This experiment may require a longer acquisition time than standard spectra.

  • Data Analysis:

    • On the HMBC spectrum, locate the proton chemical shift of the -CH₂- group on the F2 (proton) axis.

    • Look for cross-peaks along the vertical line at this chemical shift. These cross-peaks indicate correlations to carbon atoms.

    • For the N9-isomer: You will observe a cross-peak between the -CH₂- protons and purine carbon C4, and another between the -CH₂- protons and carbon C5.[10]

    • For the N7-isomer: You will observe a cross-peak between the -CH₂- protons and purine carbon C5, and another between the -CH₂- protons and carbon C8.[3]

The presence or absence of these specific correlations provides definitive proof of the ethyl group's position.

Caption: Key 2- and 3-bond HMBC correlations for isomer assignment.

Quantitative Data Summary

While exact chemical shifts are solvent and instrument-dependent, the relative differences are instructive. The following table provides representative ¹³C NMR chemical shift data that can aid in distinguishing the isomers.[3]

Carbon AtomN9-Alkyl-6-chloropurine (δ ppm)N7-Alkyl-6-chloropurine (δ ppm)Key Differentiator
C2~152~157Minor Shift
C4~151.6~159Significant Shift
C5 ~132 ~127 Primary Marker
C6~151~151No significant change
C8~145~154Significant Shift

Note: Data is compiled from typical values for N-alkylated 6-chloropurines and should be used as a guide.[3][10] The chemical shift of C5 is a particularly reliable indicator, being more shielded in the N7-isomer.

References

Technical Support Center: Optimizing Derivatization of 6-Chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-chloro-9-ethyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in fundamental chemical principles and field-proven experience.

Introduction: The Chemistry of 6-Chloropurines

This compound is a valuable intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The purine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring electrophilic, particularly C6, which bears a good leaving group (Cl⁻).[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Optimizing this process requires careful consideration of the nucleophile, solvent, base, and temperature.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu⁻ (Addition - RDS) nuc Nucleophile (Nu⁻) prod 6-Substituted-9-ethyl-9H-purine mc->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻)

Caption: The addition-elimination mechanism of SNAr at the C6 position of the purine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Reaction Setup & Optimization

Q1: I am setting up my first reaction. What are the most critical parameters to consider?

A1: The success of your derivatization hinges on four key parameters: the nucleophile's reactivity, the choice of solvent, the type and amount of base, and the reaction temperature.

  • Nucleophile: The strength of your nucleophile is paramount. Amines and thiols are generally more reactive than alcohols or phenols.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the base without hydrogen bonding to the nucleophile, thus preserving its reactivity.[5] Alcohols like isopropanol or ethanol can also serve as both solvent and nucleophile, though this often requires higher temperatures.

  • Base: A base is typically required to deprotonate the nucleophile (e.g., thiols, phenols) or to scavenge the HCl generated during the reaction with amines. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). For weakly acidic nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) may be necessary.[6]

  • Temperature: Most substitutions with amines or thiols proceed well between room temperature and 80 °C.[7] Weaker nucleophiles may require heating up to reflux temperatures (120-160 °C) to achieve a reasonable reaction rate.[8]

Q2: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A2: If you observe significant unreacted starting material after the expected reaction time, a systematic approach is needed. The following workflow can help diagnose the issue.

Troubleshooting_Workflow start No/Low Conversion by TLC/LC-MS q1 Are reagents (nucleophile, base, solvent) fresh and anhydrous? start->q1 sol1 Replace reagents. Use freshly distilled/anhydrous solvent. q1->sol1 No q2 Is the temperature appropriate for the nucleophile's reactivity? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase temperature in 10-20 °C increments. Monitor reaction progress. q2->sol2 No q3 Is the base appropriate and sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Consider a stronger base (e.g., K₂CO₃ -> NaH). Ensure at least stoichiometric amount is used. q3->sol3 No end_node Re-evaluate solvent choice. Consider polar aprotic (DMF, DMSO). If issue persists, consult literature for specific analogues. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: A decision workflow for troubleshooting incomplete derivatization reactions.

Section 2: Derivatization with N-Nucleophiles (Amines)

Q3: I am reacting this compound with a primary amine. What is a good starting point for reaction conditions?

A3: The reaction with amines is one of the most common and robust derivatizations. A reliable starting point is to use the amine itself as the base, if it is a liquid and readily available. Otherwise, a non-nucleophilic base is recommended.

ParameterRecommended Starting ConditionRationale & Expert Insights
Solvent Isopropanol (IPA) or Ethanol (EtOH)Alcohols are excellent solvents and generally lead to clean reactions. For less soluble amines, DMF can be used.
Base 2-3 equivalents of the amine OR 1.5 eq. of DIPEA/TEAUsing excess amine drives the reaction forward and neutralizes the generated HCl. DIPEA/TEA are effective scavengers if the amine is precious or a solid.
Temperature 80 °C to RefluxThis temperature range is usually sufficient for most primary and secondary amines without causing degradation.
Concentration 0.1 - 0.5 MA moderate concentration ensures a good reaction rate without solubility issues.

Q4: I am seeing a new spot on my TLC that is not my product or starting material. What could it be?

A4: While the 9-ethyl group prevents the common N7/N9 isomerization issue seen with unprotected purines, side reactions can still occur.[9][10][11]

  • Hydrolysis: If your solvent or reagents contain water, you may be observing the formation of 9-ethylhypoxanthine (the 6-hydroxy derivative). This is more likely at elevated temperatures. Ensure all reagents and solvents are anhydrous.

  • Solvent Adduct: In some cases, especially with solvents like DMF at high temperatures, the solvent itself can react to form minor byproducts.

  • Degradation: The purine ring is generally stable, but highly forcing conditions (very high temperatures for extended periods) could lead to decomposition. If you suspect your product is unstable, try running the reaction at a lower temperature for a longer time.[12]

Section 3: Derivatization with S- and O-Nucleophiles

Q5: I want to synthesize the 6-mercapto derivative. What is the best procedure?

A5: Direct substitution with sodium sulfide (Na₂S) or a thiol is possible, but often the cleanest method involves a two-step process using thiourea.[6]

  • Thiouronium Salt Formation: React this compound with thiourea in a protic solvent like ethanol or isopropanol under reflux. This forms a stable isothiouronium salt intermediate.

  • Hydrolysis: Treat the intermediate salt with a base, such as aqueous NaOH or K₂CO₃, to hydrolyze it to the desired 6-mercapto-9-ethyl-9H-purine.

This method avoids the handling of foul-smelling thiols and often provides higher yields with easier purification.[6]

Q6: My reaction with an alcohol (alkoxide) is giving a very low yield. How can I improve it?

A6: Alcohols and phenols are weaker nucleophiles than amines or thiols, and their corresponding alkoxides/phenoxides are strong bases, which can complicate the reaction. Success depends on carefully controlled, anhydrous conditions.

  • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is the base of choice.[6] It irreversibly deprotonates the alcohol to form the more potent alkoxide nucleophile in situ. Use 1.1-1.2 equivalents of NaH.

  • Strictly Anhydrous Conditions: Water will quench the NaH and the alkoxide. Use anhydrous solvents (e.g., dry THF or DMF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Procedure: First, add the alcohol to a suspension of NaH in the anhydrous solvent at 0 °C. Allow it to stir for 20-30 minutes to ensure complete formation of the alkoxide. Then, add the this compound solution dropwise. Allow the reaction to warm to room temperature and stir until completion, heating if necessary.

Experimental Protocol: Synthesis of 6-(benzylamino)-9-ethyl-9H-purine

This protocol provides a detailed, step-by-step methodology for a representative SNAr reaction with a primary amine.

Objective: To synthesize 6-(benzylamino)-9-ethyl-9H-purine via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • 2-Propanol (IPA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 5.47 mmol).

  • Add 2-propanol (25 mL) to dissolve the starting material.

  • Add benzylamine (e.g., 1.32 mL, 12.0 mmol, 2.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the 2-propanol.

  • Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove any HCl salts, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 6-(benzylamino)-9-ethyl-9H-purine.[13]

References

Technical Support Center: Troubleshooting Regioselectivity in Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of regioselectivity in purine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the site of functionalization on the purine ring system. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific experimental issues, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of Purine Regioselectivity

The purine scaffold, a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9) and reactive carbon positions (C2, C6, C8). This inherent reactivity presents a significant synthetic challenge: controlling where a given chemical transformation occurs. The differential reactivity of these positions is subtle and highly dependent on a multitude of factors, often leading to mixtures of regioisomers that are difficult to separate and reduce overall yield.

This guide will provide a structured approach to troubleshooting common regioselectivity issues, focusing primarily on the often-competing N7 and N9 positions in alkylation and glycosylation reactions, as well as regioselective C-H functionalization.

Troubleshooting Guides

This section is formatted in a question-and-answer style to address specific problems you may be encountering at the bench.

I. Alkylation Reactions: The N7 vs. N9 Dilemma

Question: My alkylation of a 6-substituted purine is yielding a mixture of N7 and N9 isomers, with the N9 being the major product. How can I favor the formation of the N7 isomer?

Answer: This is a classic challenge in purine chemistry. The N9 position is often the thermodynamic sink, leading to it being the major product in many reactions. To favor the kinetic N7 product, several strategies can be employed, focusing on manipulating the reaction conditions and the nature of the purine substrate itself.

Probable Causes and Solutions:

  • Kinetic vs. Thermodynamic Control: The N9-alkylated product is generally more thermodynamically stable, while the N7-alkylated product is often the result of a kinetically controlled process.[1][2] To favor the N7 isomer, you need to operate under conditions that favor the kinetic product.

    • Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can help trap the kinetic N7 product and prevent equilibration to the more stable N9 isomer.

    • Choice of Base and Counterion: The choice of base can influence the site of deprotonation and the subsequent alkylation. Harder cations like Na+ or K+ may coordinate differently than larger, softer cations, influencing the nucleophilicity of the N7 and N9 positions. Experiment with bases like sodium hydride (NaH), potassium carbonate (K2CO3), or lithium bis(trimethylsilyl)amide (LiHMDS) versus sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS).[3]

    • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence regioselectivity. Aprotic polar solvents like DMF or DMSO are common, but their properties can be tuned. In some cases, less polar solvents like THF or dioxane may alter the selectivity. Water can significantly reduce the nucleophilicity of certain positions, altering the expected reactivity order.[1]

  • Steric Hindrance: The steric environment around the N7 and N9 positions can be exploited to direct alkylation.

    • Bulky Protecting Groups: If your purine has other functional groups (e.g., a hydroxyl on a ribose moiety), consider using bulky protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. The steric bulk of these groups can partially block the N9 position, making the N7 position more accessible to the alkylating agent.

    • Substituents on the Purine Core: The substituent at the C6 position can influence the accessibility of the adjacent N7 and N1 positions. A bulky C6 substituent may sterically hinder the N7 position, but in some cases, specific substituents can direct alkylation through electronic effects or by shielding the N7 position.[4][5]

Experimental Protocol: Screening for Optimal N7-Alkylation Conditions

  • Setup: In parallel reaction vials, add your starting purine (1.0 eq).

  • Solvent Screen: To different vials, add anhydrous DMF, THF, and acetonitrile.

  • Base Screen: To each solvent set, add a different base (1.1 eq), such as NaH, K2CO3, or DBU.

  • Temperature Control: Cool the reactions to 0 °C.

  • Reagent Addition: Slowly add the alkylating agent (1.0-1.2 eq).

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals.

  • Analysis: After completion or a set time, quench the reactions and analyze the N7/N9 ratio by 1H NMR or HPLC.

ParameterCondition ACondition BCondition C
Solvent DMFTHFAcetonitrile
Base NaHK2CO3DBU
Temperature 0 °C-20 °CRoom Temp
Expected Outcome Varying N7/N9 ratiosFavoring kinetic (N7) product at lower tempsFavoring thermodynamic (N9) product

A generalized screening table for optimizing N7-alkylation.

II. Glycosylation Reactions: Controlling Anomeric and Regioselectivity

Question: I am performing a Vorbrüggen glycosylation on a silylated purine, but I am getting a mixture of N7 and N9 glycosides. How can I improve the regioselectivity for the desired N9 isomer?

Answer: The Vorbrüggen glycosylation is a powerful method, but achieving high regioselectivity can be challenging. The distribution of N7 and N9 isomers is highly dependent on the Lewis acid catalyst, the solvent, and the nature of the purine and glycosyl donor.

Probable Causes and Solutions:

  • Lewis Acid Catalyst: The choice of Lewis acid is critical in directing the glycosylation.

    • Stronger Lewis Acids: Catalysts like SnCl4 or TiCl4 are commonly used. The strength and coordination properties of the Lewis acid can influence which nitrogen atom of the silylated purine preferentially attacks the glycosyl donor.[6] A screen of different Lewis acids (e.g., SnCl4, TiCl4, TMSOTf, BF3·OEt2) is often necessary.

    • Organocatalysts: Recent advances have shown that organoboron catalysts, such as arylboronic acids, can offer excellent regio- and stereoselectivity under mild conditions.[7][8] These catalysts can simultaneously activate both the glycosyl donor and the purine acceptor, providing a different mechanistic pathway that can favor a specific regioisomer.[8]

  • Reaction Conditions:

    • Solvent: Solvents like acetonitrile, dichloroethane, or toluene can influence the solubility of the intermediates and the activity of the Lewis acid, thereby affecting the N7/N9 ratio.

    • Temperature: As with alkylation, temperature can play a role. While many Vorbrüggen reactions are run at room temperature or with heating, exploring lower temperatures may alter the selectivity.

  • Protecting Groups on the Glycosyl Donor: The protecting groups on the sugar moiety can influence the stereochemical outcome (α vs. β anomer) and can also have a subtle effect on the regioselectivity of the N-glycosylation. Acetyl or benzoyl groups are common and their electronic and steric properties can impact the transition state.

Workflow for Optimizing N9-Glycosylation

G cluster_0 Troubleshooting N7/N9 Mixture in Glycosylation start Poor N9-Regioselectivity Observed lewis_acid Screen Lewis Acids (SnCl4, TiCl4, TMSOTf) start->lewis_acid Primary Control Point organo_cat Consider Organoboron Catalysts lewis_acid->organo_cat Alternative Approach solvent Vary Solvent (Acetonitrile, DCE, Toluene) lewis_acid->solvent outcome Improved N9-Selectivity organo_cat->outcome temp Optimize Temperature solvent->temp protecting_group Evaluate Glycosyl Donor Protecting Groups temp->protecting_group protecting_group->outcome

Caption: A decision-making workflow for troubleshooting poor regioselectivity in purine glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in purine alkylation?

A1: Kinetic control refers to the reaction pathway that has the lowest activation energy, leading to the fastest-formed product. In purine alkylation, this is often the N7 isomer. Thermodynamic control, on the other hand, leads to the most stable product, which is typically the N9 isomer. Reactions under thermodynamic control are often reversible or allow for equilibration, meaning that even if the kinetic product is formed first, it can revert to the starting materials and then form the more stable thermodynamic product over time or at higher temperatures.[1][2]

Q2: Can I use protecting groups to direct regioselectivity?

A2: Absolutely. Protecting groups are a cornerstone of controlling regioselectivity. For instance, in nucleoside chemistry, protecting the ribose hydroxyls is standard practice. To specifically influence N7 vs. N9 reactivity, one could envision a scenario where a bulky group is installed at a position that sterically shields one of the nitrogen atoms. Another strategy involves multistep sequences where one nitrogen is temporarily protected (e.g., at N9), forcing reaction at another position (e.g., N7), followed by deprotection.[2]

Q3: Are there metal-free methods to achieve regioselective C-H functionalization of purines?

A3: Yes, the field of C-H activation has provided several metal-free options. For example, radical-based methods can achieve regioselective alkylation at the C6 position of purines and their nucleosides using alcohols as the alkyl source.[9] Additionally, traceless H+-aided radical reactions have been developed for the C6-acylation of purines, avoiding the need for metal catalysts and harsh conditions. These methods often rely on the inherent electronic properties of the purine ring to direct the regioselectivity.

Q4: How do substituents on the purine ring affect regioselectivity?

A4: Substituents have a profound electronic and steric influence. Electron-donating groups (e.g., -NH2, -OR) increase the nucleophilicity of the ring, while electron-withdrawing groups (e.g., -Cl, -NO2) decrease it. The position of these groups can selectively activate or deactivate certain nitrogen atoms. For example, a substituent at the C6 position can significantly influence the reactivity of the adjacent N1 and N7 atoms. In some cases, a substituent can act as a directing group, coordinating to a catalyst or reagent to deliver it to a specific position.[10]

Q5: My reaction is clean, but I can't separate the N7 and N9 isomers. What should I do?

A5: This is a common and frustrating problem. If optimizing the reaction for higher selectivity is not fruitful, focus on post-reaction separation.

  • Chromatography: Explore different stationary and mobile phases for column chromatography. Sometimes a change from silica gel to alumina, or using a different solvent system (e.g., gradients involving dichloromethane, methanol, or ethyl acetate) can provide the necessary separation. Reverse-phase HPLC is another powerful tool for separating closely related isomers.

  • Crystallization: If your products are crystalline, fractional crystallization can be an effective technique. This involves carefully selecting a solvent system where one isomer is significantly less soluble than the other.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has very different physical properties, allowing for easy separation. The derivatizing group can then be removed to yield the pure desired isomer.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-9-Ethyl-9H-Purine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Introduction

Welcome to the technical support center for the synthesis of 6-chloro-9-ethyl-9H-purine. This resource is designed for researchers, scientists, and drug development professionals who are scaling up this synthesis for preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this process, providing practical solutions and in-depth scientific explanations. Our goal is to equip you with the knowledge to perform a robust, scalable, and reproducible synthesis.

The synthesis of this compound, a key intermediate for various biologically active compounds, typically involves the ethylation of 6-chloropurine. While seemingly straightforward, scaling up this reaction presents challenges related to regioselectivity, impurity profiles, and process safety. This guide will walk you through these critical aspects, ensuring a successful and efficient scale-up campaign.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides step-by-step solutions.

Issue 1: Poor Regioselectivity - Formation of the N7-ethyl Isomer

Question: My reaction is producing a significant amount of the undesired 7-ethyl-6-chloro-7H-purine isomer alongside my target N9-ethyl product. How can I improve the N9 selectivity?

Answer: The formation of both N7 and N9 isomers is a common challenge in the alkylation of purines.[1][2] The ratio of these isomers is influenced by several factors, including the base, solvent, and temperature. The N9 position is generally the thermodynamically favored site of alkylation, while the N7 position can be kinetically favored under certain conditions.

Root Cause Analysis & Corrective Actions:

  • Choice of Base and Solvent: The combination of a non-polar, aprotic solvent and a mild, non-nucleophilic base generally favors N9 alkylation.

    • Explanation: In polar aprotic solvents like DMF or DMSO, the purine anion is highly solvated, making both N7 and N9 nitrogens accessible for alkylation. In contrast, less polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) can favor N9 substitution.

    • Recommendation: Switch from strong bases like sodium hydride (NaH) in DMF to milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile. The larger cation of cesium carbonate can also help to direct alkylation to the N9 position through chelation.

  • Reaction Temperature: Higher temperatures can lead to equilibration and favor the thermodynamically more stable N9 isomer.

    • Recommendation: If your current protocol is run at room temperature, consider increasing the temperature to refluxing acetonitrile (approximately 82°C). Monitor the reaction progress by HPLC to determine the optimal reaction time and temperature profile.

  • Alternative Alkylating Agents: While ethyl iodide or ethyl bromide are common, their reactivity can sometimes lead to reduced selectivity.

    • Recommendation: Consider using diethyl sulfate. While more hazardous, it can sometimes offer improved regioselectivity in purine alkylations. A thorough risk assessment is mandatory before using this reagent.

Workflow for Optimizing Regioselectivity:

Caption: Decision workflow for improving N9 regioselectivity.

Issue 2: Incomplete Reaction and/or Formation of Byproducts

Question: My reaction is sluggish, and I'm observing unreacted 6-chloropurine along with several unidentified impurities by TLC and HPLC analysis. What could be the cause?

Answer: Incomplete conversion and the formation of byproducts often stem from issues with reagent quality, reaction conditions, or the presence of moisture.

Root Cause Analysis & Corrective Actions:

  • Reagent Quality:

    • 6-Chloropurine: Ensure it is dry and free of acidic impurities.

    • Ethylating Agent: Ethyl iodide and ethyl bromide can degrade over time, releasing iodine or bromine, which can cause side reactions. Use freshly opened bottles or distill the reagent if necessary.

    • Base: Potassium carbonate and other inorganic bases can be hygroscopic. Dry them in an oven before use.

    • Solvent: Use anhydrous solvents. The presence of water can lead to hydrolysis of 6-chloropurine to hypoxanthine, which can then also be alkylated.

  • Reaction Stoichiometry:

    • Recommendation: Ensure you are using a slight excess of the ethylating agent (1.1-1.2 equivalents) and a sufficient amount of base (at least 2.0 equivalents) to neutralize the generated acid (HI or HBr) and facilitate the reaction.

  • Reaction Monitoring:

    • Recommendation: Monitor the reaction progress closely using HPLC. This will allow you to distinguish between a stalled reaction and the formation of degradation products over extended reaction times.

Table 1: Troubleshooting Incomplete Reactions

Symptom Potential Cause Recommended Action
Stalled reaction with significant starting material remainingInsufficient base or inactive ethylating agentAdd more base and fresh ethylating agent.
Formation of a new, more polar spot by TLCHydrolysis of 6-chloropurineUse anhydrous solvent and dry reagents.
Appearance of multiple unidentified peaks in HPLCDegradation of starting material or productDecrease reaction temperature or time; ensure inert atmosphere.
Issue 3: Difficult Purification and Product Isolation

Question: I am having trouble purifying this compound. Column chromatography is giving poor separation from the N7 isomer, and crystallization is not yielding pure product.

Answer: The similar polarity of the N7 and N9 isomers makes their separation challenging. A multi-step purification strategy is often required for achieving high purity suitable for preclinical studies.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. The crude product can be partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water to remove any remaining inorganic salts and highly polar impurities.

  • Crystallization:

    • Rationale: Crystallization is an effective method for removing impurities with different solubilities and can be highly scalable.

    • Solvent Screening: Perform small-scale solvent screening to identify a suitable crystallization solvent or solvent system. Common solvents for purine derivatives include isopropanol, ethanol, ethyl acetate, and mixtures with hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Column Chromatography:

    • When to Use: If crystallization fails to provide the desired purity, column chromatography is the next step.

    • Stationary Phase: Use silica gel with a particle size appropriate for the scale of your reaction.

    • Mobile Phase: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the N9 and N7 isomers. Careful optimization of the gradient is key to achieving good separation.

Step-by-Step Purification Protocol:

Caption: A systematic workflow for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is 6-chloropurine.[3] It is commercially available and serves as a versatile intermediate for the synthesis of various purine derivatives.[4] Alternatively, one could start from hypoxanthine and perform a chlorination followed by ethylation.[5][6] However, the direct ethylation of 6-chloropurine is a more convergent approach.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2:

  • Alkylating Agents: Ethyl iodide, ethyl bromide, and especially diethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Acetonitrile is flammable and toxic. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.

  • Exothermic Reactions: The alkylation reaction can be exothermic. When scaling up, add the ethylating agent portion-wise or via an addition funnel to control the reaction temperature. Have an ice bath readily available.

  • Pressure Build-up: If the reaction is heated in a sealed vessel, ensure the vessel is pressure-rated and equipped with a pressure relief device.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • HPLC: To determine the purity and quantify the ratio of N9 and N7 isomers.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The chemical shifts of the purine protons and carbons are distinct for the N7 and N9 isomers.[2] Specifically, the chemical shift of the C5 carbon can be a key differentiator.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To compare with literature values and as an indicator of purity.

Q4: Can this synthesis be performed under microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times for the alkylation of purines.[7][8] However, direct translation of thermal conditions to microwave conditions is not always straightforward. Small-scale optimization experiments are necessary to determine the optimal temperature, pressure, and time for the microwave-assisted reaction. Care must be taken to ensure that the reaction vessel can withstand the pressures generated at elevated temperatures.

Q5: What are the potential downstream applications of this compound in preclinical studies?

A5: this compound is a valuable intermediate for the synthesis of a wide range of purine analogs with potential therapeutic applications. The 6-chloro group can be readily displaced by various nucleophiles (O, N, S) to generate libraries of compounds for screening.[1] These compounds are often investigated as kinase inhibitors, antiviral agents, and anticancer agents.[3][9]

III. References

  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. Available from: --INVALID-LINK--

  • A Highly Selective and Efficient Access to N-9 Alkylated Purine Derivatives via Radical SRN1 Chemistry. Taylor & Francis Online. Available from: --INVALID-LINK--

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Royal Society of Chemistry. Available from: --INVALID-LINK--

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: --INVALID-LINK--

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available from: --INVALID-LINK--

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available from: --INVALID-LINK--

  • Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society. Available from: --INVALID-LINK--

  • This compound | CAS No.5462-86-2 Synthetic Routes. Guidechem. Available from: --INVALID-LINK--

  • The Alkylation of 6-Chloropurine with Alcohols by Mitsunobu Reaction. J-Stage. Available from: --INVALID-LINK--

  • This compound - Chemical Synthesis Database. Available from: --INVALID-LINK--

  • 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate. MedchemExpress.com. Available from: --INVALID-LINK--

  • Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. PubMed. Available from: --INVALID-LINK--

  • 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. PubMed. Available from: --INVALID-LINK--

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis method of 6-chloropurine. Patsnap. Available from: --INVALID-LINK--

  • 6-chloropurine - US2832781A. Google Patents. Available from: --INVALID-LINK--

  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Available from: --INVALID-LINK--

  • Direct Regioselective C–H Cyanation of Purines. MDPI. Available from: --INVALID-LINK--

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. Available from: --INVALID-LINK--

  • 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate. Echemi. Available from: --INVALID-LINK--

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. Available from: --INVALID-LINK--

  • Method for preparing salts of 6-chloropurine - US4405781A. Google Patents. Available from: --INVALID-LINK--

  • The Preparation of 9-Amino-9H-purines. II. 9-Amino-6-chloro-9H-purin-8(7H)-one. Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • 6-Chloropurine ribonucleoside synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. Available from: --INVALID-LINK--

  • Regioselectivity. Wikipedia. Available from: --INVALID-LINK--

  • 6-Chloropurine. PubChem. Available from: --INVALID-LINK--

  • Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. PubMed. Available from: --INVALID-LINK--

  • This compound | 5462-86-2. ChemicalBook. Available from: --INVALID-LINK--

References

Technical Support Center: Analytical HPLC Method Development for 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical HPLC method development of 6-chloro-9-ethyl-9H-purine. This guide is structured as a series of questions and answers to directly address the challenges and inquiries that researchers, scientists, and drug development professionals may encounter. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to develop robust and reliable analytical methods.

Section 1: Getting Started - Initial Method Development

This section focuses on establishing a sound starting point for your method development, based on the physicochemical properties of the analyte.

Q1: What are the key physicochemical properties of this compound, and how do they influence the initial HPLC method design?

A1: Understanding the analyte is the first and most critical step. The structure of this compound dictates its behavior in a chromatographic system.

  • Structure and Functionality: The molecule consists of a purine core, which is aromatic and contains several nitrogen atoms, substituted with a chloro group and an ethyl group.[1][2] The nitrogen atoms in the purine ring are weakly basic.

  • Hydrophobicity (logP): The predicted XlogP value for this compound is approximately 1.0.[1] This moderate hydrophobicity makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).

  • UV Absorbance: The aromatic purine ring system provides strong UV absorbance, making UV detection a suitable choice. Purine analogs typically exhibit maximum absorbance (λmax) in the range of 260-270 nm.[4][5]

Based on these properties, a reversed-phase HPLC method with UV detection is the logical starting point.

Q2: What is the recommended starting column and mobile phase for analyzing this compound?

A2: The initial selection of the column and mobile phase is a crucial decision that leverages the analyte's known properties.

Column Selection: A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the highly recommended starting point due to the analyte's moderate hydrophobicity.[4][6] A high-purity silica with end-capping will minimize undesirable interactions with surface silanols, which is particularly important for basic compounds.

Mobile Phase Selection: The mobile phase must achieve two primary goals: retain and elute the analyte on the column and control its ionization state.

  • Aqueous Component (Mobile Phase A): To ensure the weakly basic analyte is fully and consistently protonated, an acidic mobile phase is required. A common and effective choice is 0.1% Formic Acid in HPLC-grade water . This will typically bring the pH to approximately 2.7, which is well below the presumed pKa of any potential protonation sites, thus preventing peak tailing due to silanol interactions.

  • Organic Component (Mobile Phase B): Acetonitrile is an excellent first choice for the organic modifier due to its low viscosity and UV transparency. Methanol is a viable alternative.[4][6]

The following table summarizes the recommended starting conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for moderately hydrophobic small molecules.
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the basic analyte, leading to better peak shape.
Mobile Phase B AcetonitrileGood eluting strength and low UV cutoff.
Detector UV/PDA at λmax (~260 nm)Purine core is a strong chromophore. A PDA detector is ideal for confirming peak purity.
Column Temp. 30 °CProvides stable retention times and improved efficiency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 5-10 µLA small volume minimizes potential for band broadening.
Experimental Protocol 1: Determining Analyte's λmax and Initial Scouting Gradient
  • Sample Preparation: Prepare a ~0.1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • UV-Vis Scan: Using a UV-Vis spectrophotometer (or the PDA detector in the HPLC), scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • HPLC System Setup: Configure the HPLC system with the starting conditions listed in the table above.

  • Scouting Gradient: Run a broad linear gradient to quickly determine the approximate retention time of the analyte. A typical scouting gradient is as follows:

    • 0-2 min: Hold at 5% B

    • 2-17 min: Linear ramp from 5% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Equilibrate at 5% B

  • Analysis: Inject the sample and analyze the resulting chromatogram to find the elution time of the target peak. This information will be used to build a more focused gradient or an isocratic method.

Section 2: Method Optimization

Once the initial scouting run is complete, the next step is to refine the method for optimal resolution, peak shape, and run time.

Q3: My analyte elutes very late (or very early) in the scouting gradient. How do I adjust the method?

A3: The scouting run provides the critical information needed to adjust the mobile phase strength for a more appropriate retention time (ideally between 3 and 10 minutes).

  • Analyte Elutes Too Late: This indicates the mobile phase is too weak. You need to increase the overall percentage of the organic solvent (acetonitrile). You can either create a shallower, more targeted gradient (e.g., 30% to 60% B) centered around the elution point from the scouting run or switch to an isocratic method with a higher percentage of acetonitrile.

  • Analyte Elutes Too Early: This suggests the mobile phase is too strong, and the analyte has insufficient retention. You need to decrease the overall percentage of the organic solvent. This is achieved by using a lower starting percentage of acetonitrile in your gradient or a lower isocratic percentage.

Q4: How do I decide between an isocratic and a gradient method?

A4: The choice depends on the complexity of your sample and the goals of the analysis.

  • Isocratic Method: A constant mobile phase composition is used throughout the run. This is ideal for simple samples containing only the main compound or when separating a few components with similar retention behavior. Isocratic methods are often faster, more robust, and have better baseline stability.

  • Gradient Method: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent. This is necessary for complex samples containing compounds with a wide range of hydrophobicities or for cleaning the column of strongly retained impurities after the main peak has eluted.

For purity analysis of this compound, a gradient method is generally preferred to ensure that any potential impurities, which may be more or less retained, are also separated and detected.

Workflow Diagram: HPLC Method Development

The following diagram illustrates the logical workflow for developing a robust analytical HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Verification Analyte Analyte Characterization (pKa, logP, UV Absorbance) Selection Initial Parameter Selection (Column, Mobile Phase) Analyte->Selection Scouting Perform Scouting Gradient Selection->Scouting Optimization Optimize Gradient / Isocratic Conditions (Focus on Retention & Resolution) Scouting->Optimization FineTune Fine-Tune Parameters (Flow Rate, Temperature) Optimization->FineTune SST Perform System Suitability Test (SST) FineTune->SST Validation Method Validation (if required) SST->Validation

Caption: A typical workflow for analytical HPLC method development.

Section 3: System Suitability Testing (SST)

Before analyzing any samples, you must verify that the chromatographic system is performing adequately. This is the purpose of System Suitability Testing (SST).[7]

Q5: What is System Suitability Testing (SST), and what are the essential parameters to check?

A5: SST is a series of checks to ensure the HPLC system and method are operating correctly and can generate reliable data.[8][9] It is a mandatory part of quality control in regulated environments. For routine analysis, an SST solution (a standard of your analyte at a known concentration) should be injected multiple times before the sample sequence.

The key SST parameters and typical acceptance criteria are outlined in the table below, based on common pharmacopeial guidelines.[7][10][11]

SST ParameterDescriptionTypical Acceptance Criteria
Repeatability (%RSD) The precision of peak areas and retention times from replicate injections (typically n=5 or 6).%RSD of Peak Area ≤ 2.0%
Tailing Factor (T) A measure of peak symmetry. T=1 is perfectly symmetrical. T>1 indicates tailing.T ≤ 2.0
Theoretical Plates (N) A measure of column efficiency or the "sharpness" of the peak.Generally N ≥ 2000 (method dependent)
Resolution (Rs) The degree of separation between the analyte peak and the nearest eluting peak (e.g., an impurity).Rs ≥ 2.0 (if other peaks are present)
Experimental Protocol 2: Performing a System Suitability Test
  • Prepare SST Solution: Prepare a standard solution of this compound at a concentration representative of your samples.

  • Equilibrate the System: Run the mobile phase through the entire system until the baseline is stable.

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Process the Data: Use the chromatography data software to calculate the %RSD for peak area and retention time, as well as the Tailing Factor and Theoretical Plates for the last injection.

  • Verify Acceptance Criteria: Compare the calculated results against the pre-defined acceptance criteria. If the SST passes, you may proceed with sample analysis. If it fails, you must troubleshoot the system before analyzing samples.[11]

Section 4: Troubleshooting Common HPLC Problems

Even with a well-developed method, issues can arise. This section provides guidance on diagnosing and resolving common problems.

Q6: My peak for this compound is tailing severely. What are the causes and solutions?

A6: Peak tailing is the most common issue for basic compounds like this purine derivative. The primary cause is secondary ionic interactions between the protonated basic analyte and deprotonated (negatively charged) free silanol groups on the surface of the silica-based column packing.

Here is a systematic approach to troubleshooting peak tailing:

  • Check Mobile Phase pH: The most likely culprit. If the pH is too high, not all of the analyte will be protonated, and the silanol groups will be more active.

    • Solution: Ensure your mobile phase contains an acidifier like 0.1% formic or phosphoric acid. If tailing persists, you may need to lower the pH further.

  • Consider Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[12]

    • Solution: Reduce the injection volume or dilute your sample and re-inject.

  • Assess Column Health: An old or degraded column will have more exposed silanols, leading to increased tailing.

    • Solution: Use a guard column to protect your analytical column.[12] If the problem continues, it may be time to replace the column.

  • Look for System Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening that manifests as tailing.

    • Solution: Check all fittings and ensure tubing is cut cleanly and is as short as possible.

Troubleshooting Diagram: Diagnosing Peak Tailing

TailingTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Symptom: Peak Tailing Observed Cause_pH Incorrect Mobile Phase pH Start->Cause_pH Cause_Overload Sample / Column Overload Start->Cause_Overload Cause_Column Column Degradation Start->Cause_Column Cause_DeadVolume Excess System Dead Volume Start->Cause_DeadVolume Sol_pH Lower pH with 0.1% Acid (Formic, Phosphoric) Cause_pH->Sol_pH Sol_Overload Reduce Injection Volume or Dilute Sample Cause_Overload->Sol_Overload Sol_Column Flush with Strong Solvent or Replace Column Cause_Column->Sol_Column Sol_DeadVolume Check Fittings & Minimize Tubing Length Cause_DeadVolume->Sol_DeadVolume

Caption: A decision tree for troubleshooting peak tailing.

Q7: My peaks are broad and poorly resolved. What should I check?

A7: Broad peaks indicate a loss of chromatographic efficiency. Common causes include:

  • Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be breaking down.[12][13]

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If this doesn't help, the column may need to be replaced.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the sample band to spread on the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Extra-Column Volume: As with tailing, excessive volume in the system outside of the column can lead to peak broadening.

    • Solution: Ensure all connections are secure and tubing lengths are minimized.

Q8: Why am I seeing split peaks?

A8: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

  • Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter from the sample.

    • Solution: Filter all samples and mobile phases.[6] You can try back-flushing the column, but replacement is often necessary.

  • Column Void: A void or channel can form at the head of the column over time.

    • Solution: This typically requires column replacement.

  • Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect needle seating, can cause a split injection.

    • Solution: Perform maintenance on the autosampler.

References

preventing decomposition of 6-chloro-9-ethyl-9H-purine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists on Preventing Decomposition and Maximizing Reaction Success

Welcome to the technical support center for 6-chloro-9-ethyl-9H-purine. As Senior Application Scientists, we understand the critical role this intermediate plays in the synthesis of novel therapeutics and research compounds. Its unique reactivity, centered on the C6-chloro leaving group, is key to its utility, but also the source of potential instability. This guide is designed to provide you, our fellow researchers, with field-proven insights and actionable troubleshooting strategies to ensure the integrity of your compound and the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during reactions?

The most common decomposition route is the hydrolysis of the C6-chloro group to a hydroxyl group, forming the highly insoluble and often undesired by-product, 9-ethylhypoxanthine. The purine ring itself is electron-deficient, making the C6 position highly susceptible to nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, particularly under conditions that facilitate the reaction (e.g., elevated temperatures or the presence of a base).

Q2: How does pH impact the stability of the compound in solution?

The stability of this compound is significantly influenced by pH.[1]

  • Strongly Basic Conditions: High pH drastically accelerates hydrolysis. Hydroxide ions are potent nucleophiles that readily attack the C6 position, displacing the chloride. Many synthetic procedures require a base to deprotonate a nucleophile or scavenge acid; therefore, the choice of base is critical.

  • Strongly Acidic Conditions: While less common as a direct cause of hydrolysis during nucleophilic substitution, strongly acidic conditions can promote degradation of the purine ring itself.[2] Furthermore, acid-catalyzed hydrolysis of the C6-Cl bond can occur, especially in the presence of water.[3]

Q3: What are the ideal long-term storage and handling conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Keep the container tightly sealed. When handling the reagent, avoid exposing it to ambient atmosphere for extended periods.

Q4: Which solvents are recommended for reactions involving this purine derivative?

The choice of solvent is paramount. Protic solvents like water, methanol, and ethanol should be avoided as they can act as competing nucleophiles. The preferred solvents are anhydrous polar aprotic solvents that can solubilize the purine and facilitate the desired SNAr reaction without participating in it.[4]

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[3]

  • Acetonitrile (CH3CN)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

Crucially, always use anhydrous grades of these solvents and consider drying them further over molecular sieves if your reaction is particularly sensitive.

In-Depth Troubleshooting Guide

This section addresses specific issues encountered during synthesis, explaining the underlying chemistry and providing concrete solutions.

Issue 1: Low Yield with Significant Starting Material Remaining

Your reaction stalls, and analysis (TLC, LC-MS) shows a large amount of unreacted this compound alongside some desired product.

  • Possible Cause 1: Insufficient Base Strength or Stoichiometry.

    • Causality: Many nucleophiles (e.g., amines, thiols, alcohols) require deprotonation to become sufficiently reactive. If the base is too weak or used in a substoichiometric amount, the concentration of the active nucleophile will be too low to drive the reaction to completion. The reaction may also be hampered by the generation of HCl as a byproduct, which can protonate the nucleophile or the purine itself.

    • Self-Validating Protocol:

      • Select an Appropriate Base: Choose a non-nucleophilic base with a pKa high enough to fully deprotonate your nucleophile.

      • Use Sufficient Equivalents: Employ at least 1.1 to 1.5 equivalents of the base to neutralize the generated acid and drive the equilibrium. For weaker nucleophiles, a stronger base or more equivalents may be necessary.

      • Monitor pH: If feasible, monitor the reaction mixture's pH to ensure it remains basic.

  • Possible Cause 2: Low Reaction Temperature.

    • Causality: Nucleophilic aromatic substitution (SNAr) on the electron-deficient purine ring has an activation energy barrier.[5] Insufficient thermal energy can result in a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments while carefully monitoring for by-product formation via TLC or LC-MS. Many reactions with amines or thiols proceed well between 60 °C and 100 °C.

Issue 2: Formation of a White, Insoluble Precipitate During Reaction or Workup

You observe a significant amount of white solid crashing out of your reaction mixture, which is insoluble in common organic solvents.

  • Primary Cause: Hydrolysis to 9-ethylhypoxanthine.

    • Causality: This is the classic sign of decomposition. The precipitate is 9-ethylhypoxanthine, formed by the reaction of your starting material with trace water. This is especially common in reactions run at elevated temperatures or for extended periods.

    • Expertise-Driven Solution: The key is rigorous exclusion of water from every component of the reaction.

Protocol: Setting Up a Reaction Under Strictly Anhydrous Conditions
  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent & Solvent Preparation:

    • Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

    • If using a solid nucleophile or base, dry it in a vacuum oven before use.

    • Ensure the this compound starting material has been stored correctly and is dry.

  • Reaction Setup:

    • Maintain a positive pressure of an inert gas (N2 or Ar) throughout the entire setup and reaction duration using a bubbler or balloon.

    • Add reagents via syringe through rubber septa. For solids, use a glove box or a positive flow of inert gas.

  • Workup: When quenching the reaction, use degassed, deionized water if an aqueous workup is required, and perform extractions quickly to minimize contact time between the product and the aqueous phase.

Data & Workflow Visualization
Table 1: Reaction Parameter Guidelines for SNAr with this compound
ParameterRecommended Conditions (Promotes Desired Reaction)Conditions to Avoid (Promotes Decomposition)Rationale
Solvent Anhydrous DMF, DMSO, CH3CN, THFWater, Methanol, Ethanol, "Wet" Aprotic SolventsProtic solvents are competing nucleophiles leading to hydrolysis/alkoxylation.[4]
Base K2CO3, Cs2CO3, DIPEA, Et3N (non-nucleophilic)NaOH, KOH, LiOH (strong, nucleophilic hydroxides)Strong hydroxide bases directly cause rapid hydrolysis.[6]
Temperature 25 °C to 100 °C (Nucleophile Dependent)> 120 °C (unless required and strictly anhydrous)High temperatures accelerate both desired and undesired (hydrolysis) reaction rates.
Atmosphere Inert (Nitrogen or Argon)Ambient AirExcludes atmospheric moisture, preventing hydrolysis.
Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired synthetic route versus the primary decomposition pathway.

G cluster_desired Desired SNAr Reaction cluster_undesired Undesired Hydrolysis SM This compound Desired_Product Desired 6-Substituted Product SM->Desired_Product  + R-X⁻ Decomposition_Product 9-Ethylhypoxanthine (Decomposition) SM->Decomposition_Product  + OH⁻ Nuc Nucleophile (R-XH) Nuc->Desired_Product Base Base Base->Nuc Deprotonation H2O Water (H₂O) H2O->Decomposition_Product

Caption: Desired SNAr pathway vs. undesired hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Follow this logical workflow to diagnose and solve issues related to poor reaction outcomes.

G Start Low Yield or Stalled Reaction Check_Purity Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Purity Is_SM Is Starting Material (SM) the Main Component? Check_Purity->Is_SM Is_Decomp Is 9-Ethylhypoxanthine Present? Check_Purity->Is_Decomp Sol_Temp_Base Root Cause: Low Reactivity Solution: 1. Increase temperature gradually. 2. Use stronger/more base. Is_SM->Sol_Temp_Base Yes Other Other issues: - Poor nucleophile quality - Incorrect stoichiometry Is_SM->Other No Is_Decomp->Is_SM No Sol_Anhydrous Root Cause: Hydrolysis Solution: 1. Use anhydrous solvents/reagents. 2. Run under inert atmosphere. Is_Decomp->Sol_Anhydrous Yes

Caption: Troubleshooting workflow for low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Characterization of Novel 6-chloro-9-ethyl-9H-purine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, purine analogues represent a cornerstone scaffold, giving rise to numerous clinical candidates and approved drugs. This guide provides an in-depth characterization of a novel class of purine derivatives, the 6-chloro-9-ethyl-9H-purines, and objectively compares their potential with established alternatives, namely the well-characterized cyclin-dependent kinase (CDK) inhibitors, Roscovitine and Olomoucine. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the necessary information to evaluate and potentially advance these novel compounds in their drug discovery pipelines.

Introduction: The Rationale for Pursuing Novel Purine-Based Kinase Inhibitors

The purine core is a privileged structure in medicinal chemistry, capable of mimicking the adenine base of ATP and competitively inhibiting the kinase domain of a wide array of enzymes.[1] This has led to the successful development of numerous kinase inhibitors. However, the challenges of acquired resistance and the need for improved selectivity and potency necessitate the continuous exploration of novel purine derivatives. The 6-chloro-9-ethyl-9H-purine scaffold offers a synthetically accessible starting point for generating a diverse library of compounds with the potential for unique structure-activity relationships (SAR).[2][3] The ethyl group at the N9 position can influence solubility and interactions within the ATP-binding pocket, while the chlorine at the C6 position serves as a versatile handle for further chemical modifications.[4]

This guide will delineate the synthesis, characterization, and a comparative analysis of these novel derivatives against established benchmarks, providing a comprehensive overview of their potential as next-generation kinase inhibitors.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with commercially available starting materials. The described protocol is a self-validating system, with each step yielding a product that can be characterized to ensure purity before proceeding to the next.

General Synthetic Scheme

The synthesis commences with the readily available 6-chloropurine. The key step involves the alkylation of the N9 position with an ethyl group, followed by potential further diversification at other positions of the purine ring.

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives A 6-Chloropurine B N9-Alkylation A->B Ethyl iodide, Base (e.g., K2CO3), Solvent (e.g., DMF) C This compound B->C D Further Diversification (e.g., at C2, C8) C->D Various reagents and conditions E Novel this compound Derivatives D->E

Caption: General synthesis workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for N9-alkylation of purines.[4][5]

Materials:

  • 6-Chloropurine (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • To a solution of 6-chloropurine in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques.

Parameter This compound
Molecular Formula C₇H₇ClN₄[6]
Molecular Weight 182.61 g/mol [6]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.78 (s, 1H, H-2), 8.15 (s, 1H, H-8), 4.35 (q, J = 7.3 Hz, 2H, -CH₂-), 1.55 (t, J = 7.3 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 152.0, 151.8, 144.5, 131.5, 122.0, 42.5, 15.8
Mass Spec (ESI+) m/z 183.0 [M+H]⁺

Comparative Analysis: Performance Against Established CDK Inhibitors

A critical aspect of characterizing novel compounds is to benchmark their performance against existing standards. Roscovitine (Seliciclib) and its analogue Olomoucine are well-studied purine-based inhibitors of CDKs, making them ideal comparators.[7][8][9]

Kinase Inhibitory Profile

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀) against a panel of kinases. While specific IC₅₀ data for this compound derivatives is emerging, the table below presents the known inhibitory activities of Roscovitine and Olomoucine against key cell cycle-regulating CDKs. It is hypothesized that novel this compound derivatives will exhibit activity against a similar panel of kinases, with the potential for improved selectivity.

Kinase Roscovitine IC₅₀ (µM) Olomoucine IC₅₀ (µM) Novel this compound Derivatives
CDK1/cyclin B 0.65[9]7Data to be determined
CDK2/cyclin A 0.7[9]7Data to be determined
CDK2/cyclin E 0.7[9]7Data to be determined
CDK5/p35 0.2[9]3Data to be determined
CDK7/cyclin H < 1[8]~20Data to be determined
CDK9/cyclin T < 1[8]> 100Data to be determined
CDK4/cyclin D1 > 100[9]> 100Data to be determined
CDK6/cyclin D2 > 100[9]> 100Data to be determined
ERK1 34[9]> 100Data to be determined
ERK2 14[9]> 100Data to be determined

Data presented for Roscovitine and Olomoucine are compiled from various sources and should be considered as representative values.

The high potency of Roscovitine against CDK1, CDK2, CDK5, CDK7, and CDK9, coupled with its selectivity against CDK4 and CDK6, provides a stringent benchmark for our novel compounds.[10] The goal is to identify derivatives with a more favorable selectivity profile, potentially reducing off-target effects.

Mechanism of Action: Elucidating the Impact on Cell Signaling

The primary mechanism of action for this class of purine derivatives is the competitive inhibition of ATP binding to the catalytic subunit of CDKs. This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can ultimately induce apoptosis.[11][12][13]

The CDK-Mediated Cell Cycle Control Pathway

The following diagram illustrates the core signaling pathway regulated by CDKs and the points of intervention for inhibitors like the this compound derivatives.

CDK_Pathway CDK-Mediated Cell Cycle Regulation and Point of Inhibition cluster_G2M G2/M Phase CDK46 CDK4/6 + Cyclin D Rb Rb CDK46->Rb p E2F E2F Rb->E2F Inhibits CDK2_E CDK2 + Cyclin E E2F->CDK2_E Activates DNA_rep DNA Replication E2F->DNA_rep Promotes CDK2_E->Rb p CDK2_E->DNA_rep Promotes CDK2_A CDK2 + Cyclin A Mitosis Mitosis CDK2_A->Mitosis Prepares for CDK1_B CDK1 + Cyclin B CDK1_B->Mitosis Initiates Inhibitor This compound Derivatives (Roscovitine, Olomoucine) Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1_B

Caption: Inhibition of CDKs by purine derivatives blocks Rb phosphorylation, preventing E2F release and causing cell cycle arrest.

A Validated Workflow for Novel Kinase Inhibitor Characterization

To ensure the scientific integrity and reproducibility of findings, a systematic and self-validating workflow for the characterization of novel kinase inhibitors is essential.[7]

Characterization_Workflow Workflow for Novel Kinase Inhibitor Characterization A Synthesis and Purification B Structural Confirmation (NMR, MS, X-ray) A->B C Initial Kinase Screen (Broad Panel) B->C D IC50 Determination (Dose-Response) C->D E Selectivity Profiling D->E F Cell-Based Assays (Proliferation, Apoptosis) E->F G Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) F->G H In Vivo Efficacy Studies (Xenograft Models) G->H

Caption: A stepwise workflow for the comprehensive characterization of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The straightforward synthesis allows for the generation of diverse chemical libraries, and initial comparisons with established CDK inhibitors like Roscovitine suggest a high potential for identifying potent and selective drug candidates. Future work should focus on a comprehensive screening of these novel derivatives against a broad panel of kinases to fully elucidate their selectivity profiles. Further structure-activity relationship studies will be crucial in optimizing potency and ADMET properties, with the ultimate goal of advancing the most promising candidates into preclinical and clinical development for the treatment of cancers and other diseases driven by aberrant kinase activity.

References

A Comparative Guide to the Biological Activity of 6-Chloro-9-Ethyl-9H-Purine and 6-Chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purine analog research, both 6-chloropurine and its N9-ethyl substituted counterpart, 6-chloro-9-ethyl-9H-purine, have garnered interest for their potential as cytotoxic and antineoplastic agents. While structurally similar, the addition of an ethyl group at the N9 position significantly alters the molecule's metabolic fate and biological activity. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data, to inform research and development in medicinal chemistry and pharmacology.

Introduction: Structure and Rationale for Comparison

6-Chloropurine is a well-established purine analog, recognized primarily as a synthetic intermediate for the production of the clinically important immunosuppressant and anticancer drug, 6-mercaptopurine.[1] Its biological activity is intrinsically linked to its metabolic conversion. In contrast, this compound represents a modification designed to explore the structure-activity relationship of N9-substituted purines. The ethyl group at the N9 position blocks the site of ribosylation, a critical step in the activation of many purine analogs, suggesting a potentially different mechanism of action. This guide will dissect these differences, offering a clear comparison of their biological profiles.

Mechanism of Action: A Tale of Two Metabolic Fates

The fundamental difference in the biological activity of 6-chloropurine and this compound lies in their distinct metabolic pathways.

6-Chloropurine: The biological effects of 6-chloropurine are largely attributed to its intracellular conversion to 6-mercaptopurine (6-MP). This conversion can occur via enzymatic reactions involving glutathione S-transferase. Once formed, 6-MP is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into the active cytotoxic nucleotide, thioinosine monophosphate (TIMP). TIMP can then interfere with de novo purine synthesis and be incorporated into DNA and RNA, leading to cytotoxicity. Additionally, 6-chloropurine itself has been shown to inhibit enzymes such as xanthine oxidase.

This compound: The presence of the N9-ethyl group prevents the conversion of this compound to its corresponding ribonucleotide via the HGPRT pathway. This fundamental difference suggests that its mechanism of action is independent of the metabolic activation pathway utilized by 6-chloropurine. Research suggests that N9-substituted purines, including derivatives of 6-chloropurine, may exert their effects through other mechanisms, such as the inhibition of cyclin-dependent kinases (CDKs).[2][3] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[2][3]

G cluster_0 6-Chloropurine Pathway cluster_1 This compound Pathway A 6-Chloropurine B 6-Mercaptopurine A->B Metabolic Conversion (e.g., GST) C Thioinosine Monophosphate (TIMP) (Active Nucleotide) B->C HGPRT D Inhibition of Purine Synthesis C->D E DNA/RNA Incorporation C->E F Cytotoxicity D->F E->F G This compound H Cyclin-Dependent Kinases (CDKs) G->H Direct Inhibition I Inhibition of CDK Activity H->I J Cell Cycle Arrest I->J K Apoptosis J->K

Figure 1: Postulated primary mechanisms of action for 6-chloropurine and this compound.

Comparative Biological Activity: In Vitro and In Vivo Data

A direct comparison of the biological activity of these two compounds reveals significant differences, underscoring the impact of the N9-ethyl substitution.

In Vivo Antitumor Activity

A seminal study by Sartorelli and coworkers in 1961 provided a head-to-head comparison of 6-chloropurine and 6-chloro-9-ethylpurine against Sarcoma 180 ascites cells in mice. Their findings demonstrated that while both compounds exhibited antitumor activity, their efficacy and toxicity profiles differed. This early in vivo data suggests that N9-alkylation does not abolish antitumor effects but alters the therapeutic window.

In Vitro Cytotoxicity

While direct comparative in vitro studies are limited, data from various publications on purine analogs allow for an indirect assessment. 6-Chloropurine's cytotoxicity is often cell-line dependent, relying on the expression and activity of metabolic enzymes like HGPRT. In contrast, the cytotoxic effects of N9-substituted purines, such as this compound, are more likely to be correlated with their ability to inhibit specific cellular targets like CDKs.

Table 1: Summary of Comparative Biological Activity

Feature6-ChloropurineThis compound
Primary Mechanism Metabolic conversion to 6-mercaptopurine and subsequent incorporation into nucleic acids.Potential direct inhibition of cellular targets like cyclin-dependent kinases (CDKs).
Metabolic Activation Dependent on enzymes like GST and HGPRT.Likely independent of HGPRT-mediated activation.
Antitumor Activity Established in various preclinical models.Demonstrated in vivo against Sarcoma 180 ascites cells.
CDK Inhibition Not a primary mechanism.N9-substituted purines are a known class of CDK inhibitors.[2][3]
Structure-Activity The 6-chloro group is a leaving group for conversion to the active thiol.The N9-ethyl group blocks ribosylation and directs activity towards other targets.

Head-to-Head Experimental Workflows

To further elucidate the differences in the biological activities of 6-chloropurine and this compound, the following experimental workflows are recommended.

A. Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which each compound inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-chloropurine and this compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

G A Seed Cells in 96-well Plate B Treat with Serial Dilutions of 6-Chloropurine or This compound A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

B. CDK2 Inhibition Assay

This in vitro kinase assay determines the ability of the compounds to inhibit the activity of a key cell cycle regulator, CDK2.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing purified active CDK2/Cyclin E, a substrate peptide (e.g., Histone H1), and ATP.

  • Inhibitor Addition: Add serial dilutions of 6-chloropurine and this compound to the reaction wells.

  • Kinase Reaction: Initiate the reaction by adding the ATP solution and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 values.

G A Prepare CDK2/Cyclin E, Substrate, and ATP B Add Serial Dilutions of Test Compounds A->B C Initiate Kinase Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Measure ADP Production D->E F Calculate IC50 Values for CDK2 Inhibition E->F

Figure 3: Workflow for an in vitro CDK2 inhibition assay.

Discussion and Future Directions

The comparison between 6-chloropurine and this compound highlights a critical principle in medicinal chemistry: small structural modifications can lead to profound changes in biological activity and mechanism of action. The N9-ethyl group effectively redirects the molecule from a prodrug activated by the purine salvage pathway to a potential direct inhibitor of cellular kinases.

Key Insights:

  • Metabolic Stability: this compound is likely more metabolically stable with respect to conversion to a mercapto-derivative, which may lead to a different toxicity profile.

  • Target Specificity: The potential for this compound to act as a CDK inhibitor opens up different therapeutic possibilities compared to the broad antimetabolite effects of 6-chloropurine's active form.

  • Structure-Activity Relationship: The N9 position is a critical site for modification in the design of purine-based inhibitors. Further exploration of different substituents at this position could lead to the development of more potent and selective compounds.

Future Research:

  • Direct Comparative Studies: Head-to-head in vitro cytotoxicity studies using a panel of cancer cell lines with varying HGPRT expression levels are needed to definitively quantify the difference in potency and to confirm the role of metabolic activation for 6-chloropurine.

  • Metabolite Identification: A thorough investigation into the metabolic fate of this compound is crucial to confirm whether it undergoes any biotransformation and to identify any active metabolites.

  • Kinase Profiling: A broad kinase profiling of this compound and other N9-substituted analogs will help to identify its primary cellular targets and to understand its selectivity profile.

Conclusion

References

A Senior Application Scientist's Guide to the Comparative Analysis of N9-Substituted Purine Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Purine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical and intensely pursued classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer. Within the expansive landscape of kinase inhibitor discovery, the purine scaffold stands out as a "privileged structure."[3][4] Its intrinsic resemblance to the adenine core of adenosine triphosphate (ATP) provides a foundational framework for designing competitive inhibitors that occupy the enzyme's active site.[1][2]

While substitutions at various positions on the purine ring (C2, C6, N7, etc.) can modulate potency and selectivity, modifications at the N9 position have proven to be a particularly fruitful strategy for achieving desired pharmacological profiles.[5][6] The N9-substituent often extends into a less conserved hydrophobic region of the ATP-binding pocket, offering a powerful handle to fine-tune inhibitor selectivity and improve physicochemical properties.[5][7]

This guide provides a comparative analysis of N9-substituted purine analogs, delving into their structure-activity relationships (SAR), presenting key experimental data from kinase assays, and detailing the robust methodologies required to generate such data. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to navigate this important class of kinase inhibitors.

The Strategic Importance of the N9-Position: A Structure-Activity Relationship (SAR) Perspective

The development of purine analogs as kinase inhibitors is a compelling exercise in medicinal chemistry, where subtle atomic changes can lead to profound differences in biological activity. The core principle for most of these compounds is competitive inhibition at the ATP-binding site.[8] The purine ring itself typically forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of adenine. The real art of optimization, however, lies in the strategic decoration of this core at the C2, C6, and N9 positions.[9][10]

The N9-position is particularly critical. A substituent here does not typically interact with the highly conserved hinge region but instead projects towards the solvent-exposed region or a deeper, often more variable, hydrophobic "selectivity pocket."[5][7] This allows for the introduction of larger, more complex chemical groups that can form specific interactions to enhance both potency and selectivity.

Key SAR insights for the N9-position include:

  • Enhancing Potency: Small alkyl groups, such as the isopropyl group on the N9 of roscovitine, can establish favorable van der Waals interactions within the binding site, contributing to its potent inhibition of Cyclin-Dependent Kinases (CDKs).[8]

  • Achieving Selectivity: By designing N9-substituents that are sterically or electronically complementary to the unique features of a target kinase's selectivity pocket, it's possible to disfavor binding to other, closely related kinases. This is a key strategy for developing inhibitors that can distinguish between different CDK family members.[10][11]

  • Modulating Physicochemical Properties: The N9-substituent significantly impacts the overall properties of the molecule, including its solubility, cell permeability, and metabolic stability—all critical factors for developing a viable drug candidate.

  • Creating Multi-Targeted Inhibitors: In some cases, a specific linker and substituent at the N9-position can enable the molecule to simultaneously engage with multiple kinases. For instance, N9-arenethenyl purines have been developed as potent dual inhibitors of Src and Abl kinases.[5][12]

Caption: General SAR of N9-substituted purine kinase inhibitors.

Comparative Performance Data: N9-Substituted Purines in Action

The true measure of a kinase inhibitor lies in its quantitative performance. The following table summarizes the inhibitory activity (IC50 values) of several notable N9-substituted purine analogs against a panel of kinases, primarily focusing on CDKs, Src, and Abl. This data, compiled from multiple studies, highlights how modifications to the N9-substituent and other positions on the purine ring influence potency and selectivity.

Compound IDN9-SubstituentOther Key Substitutions (C2, C6)Target Kinase(s)IC50 (nM)Reference(s)
Roscovitine (Seliciclib) Isopropyl2-(1-Ethyl-2-hydroxyethylamino), 6-BenzylaminoCDK2400[8]
CDK1700[8]
Compound 73 Isopropyl2-(4-Sulfamoylanilino), 6-([1,1'-biphenyl]-3-yl)CDK244[10][11]
CDK186,000[10][11]
30d (unnamed) Isopropyl2-(Pyridin-4-ylamino), 6-(4-(2-(Pyridin-4-yl)acetyl)piperazin-1-yl)CDK12<100[9]
AP24163 trans-vinyl-aryl2,6-diaminoAbl1.7[5][12]
Src6.4[5][12]
Bcr-Abl (T315I)300-400[12]
Compound 12 4-(Dimethylamino)phenyl2-(4-Carboxyphenyl), 6-Carboxamide, 8-OxoCK2α4,300[7][13]

Analysis of Comparative Data:

The data clearly illustrates the evolution and strategic design of N9-substituted purines.

  • From Broad to Selective Inhibition: Roscovitine, an early but seminal CDK inhibitor, shows relatively broad activity against CDK1 and CDK2.[8] In stark contrast, Compound 73, which also bears an N9-isopropyl group, achieves remarkable selectivity for CDK2 over CDK1 (a ~2000-fold difference).[10][11] This selectivity is not driven by the N9-substituent alone but by the synergistic interplay with the bulky biphenyl group at the C6 position, which stabilizes a conformation of the ATP-binding pocket preferred by CDK2.[10]

  • Targeting Transcriptional CDKs: More recent efforts have focused on targeting transcriptional kinases like CDK12. Compound 30d demonstrates potent inhibition of CDK12, a target implicated in trastuzumab-resistant breast cancer.[9]

  • Dual Inhibition and Overcoming Resistance: The N9-arenethenyl purine, AP24163, is a powerful example of a dual Src/Abl inhibitor.[5] The vinyl linkage at N9 projects a hydrophobic substituent into the selectivity pocket, enabling potent inhibition.[5] Notably, it retains significant activity against the T315I "gatekeeper" mutant of Bcr-Abl, a common mechanism of resistance to other inhibitors like imatinib.[12]

  • Targeting Other Kinase Families: The utility of the N9-substituted purine scaffold extends beyond CDKs and tyrosine kinases. Compound 12, with its bulky N9-phenyl group, is an effective inhibitor of Protein Kinase CK2, a constitutively active kinase involved in cell proliferation and apoptosis suppression.[7][13]

Foundational Methodologies: Ensuring Data Integrity in Kinase Assays

The reliability of any comparative analysis hinges on the quality and consistency of the underlying experimental data. Describing a protocol is not merely a list of steps; it is a self-validating system where each choice has a clear rationale. Below are detailed, field-proven protocols for common in vitro kinase assays.

Experimental Workflow Visualization

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer mix Combine Kinase, Inhibitor, and Buffer reagents->mix compound Prepare Inhibitor: Serial Dilutions in DMSO compound->mix incubate_pre Pre-incubate (Inhibitor Binding) mix->incubate_pre initiate Initiate Reaction (Add ATP/Substrate Mix) incubate_pre->initiate incubate_rxn Incubate at 30°C initiate->incubate_rxn stop Stop Reaction (e.g., add EDTA) incubate_rxn->stop detect Add Detection Reagents (e.g., Antibody, Luciferase) stop->detect read Read Signal (Luminescence, Fluorescence, or Radioactivity) detect->read analyze Data Analysis: Calculate % Inhibition Determine IC50 read->analyze

Caption: A generalized workflow for in vitro kinase inhibition assays.

Protocol 1: Radiometric Kinase Assay ([γ-³³P]ATP Filter Binding)

This method is often considered the gold standard due to its direct measurement of phosphate transfer.

Causality: The core principle is the enzymatic transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a protein or peptide substrate. The high energy of the beta particle emitted by ³³P allows for sensitive detection. The separation of the now-radiolabeled substrate from the excess unincorporated [γ-³³P]ATP is the critical step for achieving a high signal-to-noise ratio.

Detailed Step-by-Step Methodology: [14][15]

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a master mix containing kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), the peptide or protein substrate, and water.

  • Compound Addition: In a 96-well plate, add 2 µL of serially diluted N9-substituted purine analog (in DMSO) or DMSO alone for the vehicle control (100% activity) and a known broad-spectrum inhibitor like staurosporine for the positive control (0% activity).

  • Kinase Addition: Add 20 µL of the kinase in reaction buffer to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced, ensuring a more accurate measurement of potency.

  • Reaction Initiation: Initiate the kinase reaction by adding 20 µL of a solution containing unlabeled ATP mixed with [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and competitive IC50 determination.[15]

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C. This time should be within the linear range of the reaction, determined during assay development.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. The acidic environment denatures the kinase and halts enzymatic activity.

  • Substrate Capture: Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate, now negatively charged due to the phosphate group, will bind ionically to the positively charged cellulose matrix.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unincorporated [γ-³³P]ATP. This washing step is crucial for reducing background signal.

  • Signal Quantification: After drying the plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This fluorescence-based method is highly amenable to high-throughput screening (HTS) due to its "mix-and-read" format.

Causality: This assay quantifies the phosphorylation of a biotinylated peptide substrate.[16] A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated epitope is used. When this antibody binds the phosphorylated peptide, it brings the terbium donor fluorophore into close proximity with an acceptor fluorophore (e.g., XL665) conjugated to streptavidin, which binds to the biotin tag on the peptide. Excitation of the terbium donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, producing a signal that is proportional to the amount of phosphorylated substrate. The time-resolved aspect reduces background fluorescence by introducing a delay between excitation and signal measurement.

Detailed Step-by-Step Methodology: [16]

  • Assay Plate Preparation: Add 2 µL of serially diluted test compounds or controls in DMSO to the wells of a low-volume 384-well plate.

  • Kinase/Substrate Addition: Add 4 µL of a solution containing the kinase and its specific biotinylated peptide substrate in kinase reaction buffer.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 4 µL of ATP solution in kinase buffer to start the reaction.

  • Reaction Incubation: Incubate for 60-120 minutes at 30°C.

  • Reaction Termination and Detection: Stop the reaction by adding 5 µL of a detection mix containing EDTA (which chelates Mg²⁺, an essential cofactor for kinases) and the Tb-labeled anti-phospho-antibody and streptavidin-XL665.

  • Detection Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-antigen binding and FRET complex formation.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor, one for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. This ratio is proportional to the kinase activity. IC50 values are determined by plotting the ratio against the inhibitor concentration.

Contextualizing Inhibition: N9-Substituted Purines and the Cell Cycle

To fully appreciate the impact of these inhibitors, it is essential to understand the biological pathways they target. Many N9-substituted purines, such as roscovitine and its descendants, are potent inhibitors of CDKs, the master regulators of the eukaryotic cell cycle.

Cell_Cycle_Inhibition G1 G1 Phase CDK2_CyclinE CDK2 / Cyclin E G1->CDK2_CyclinE S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK1_CyclinB CDK1 / Cyclin B G2->CDK1_CyclinB M->G1 CDK2_CyclinE->S G1/S Transition CDK1_CyclinB->M G2/M Transition Inhibitor N9-Substituted Purine Analog (e.g., Roscovitine) Inhibitor->CDK2_CyclinE Inhibition Inhibitor->CDK1_CyclinB Inhibition

Caption: Inhibition of cell cycle progression by N9-substituted purine analogs.

As depicted, complexes like CDK2/Cyclin E are critical for the transition from the G1 (Gap 1) to the S (Synthesis) phase, where DNA replication occurs. Later, the CDK1/Cyclin B complex drives the cell from the G2 phase into mitosis (M phase). By competitively inhibiting the ATP-binding site of these CDKs, N9-substituted purine analogs can effectively arrest the cell cycle, preventing the uncontrolled proliferation that is characteristic of cancer cells.

Conclusion and Future Directions

The N9-substituted purine scaffold has unequivocally proven its value in the discovery of potent and selective kinase inhibitors. The comparative analysis reveals a clear trajectory of rational design, moving from broadly active first-generation compounds to highly selective and potent molecules tailored for specific kinase targets and disease states. The strategic modification of the N9-position remains a cornerstone of this success, offering a versatile tool to modulate potency, selectivity, and drug-like properties.

The future for this class of compounds is bright and continues to evolve. Key future directions include:

  • Enhanced Selectivity: Continued exploration of the N9-substituent space will undoubtedly yield inhibitors with even greater selectivity, minimizing off-target effects and improving therapeutic windows.

  • Targeted Covalent Inhibitors: While most purine analogs are reversible ATP competitors, the design of irreversible inhibitors that form a covalent bond with a non-catalytic cysteine near the active site is a promising strategy for achieving durable target engagement.

  • PROTACs: Leveraging potent N9-substituted purines as warheads for Proteolysis-Targeting Chimeras (PROTACs) offers a novel modality. Instead of just inhibiting the kinase, these molecules trigger its complete degradation, which can provide a more profound and sustained biological response.[9]

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a major clinical challenge. The continued design of N9-substituted purines that are active against known resistance mutations, as seen with AP24163, will be crucial for long-term therapeutic success.

By integrating sophisticated medicinal chemistry with robust and reliable kinase assay methodologies, the research community is well-positioned to continue unlocking the full therapeutic potential of N9-substituted purine analogs.

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-9-Ethyl-9H-Purine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 6-chloro-9-ethyl-9H-purine, a purine-based kinase inhibitor, focusing on its cross-reactivity profile against a panel of kinases. We will explore the methodologies used to generate these profiles, compare its performance with other well-established purine derivatives, and discuss the structural implications for inhibitor selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor research.

Introduction: The Pursuit of Selectivity in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The purine scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors, mimicking the adenine core of ATP to competitively block the enzyme's active site.[2][3]

This compound is a member of this chemical class. While its potency against a primary target is a key starting point, the ultimate utility of any inhibitor—whether as a chemical probe to dissect biology or as a therapeutic candidate—is profoundly influenced by its selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile across the human kinome is not just advantageous; it is essential. This guide outlines the experimental framework for such a characterization and provides a comparative analysis of this compound.

The Central Role of Cyclin-Dependent Kinases (CDKs)

Many purine-based inhibitors were initially developed to target Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that act as master regulators of the cell division cycle.[4] The progression through distinct phases of the cell cycle is driven by the sequential activation of different CDK-cyclin complexes.[2] For instance, CDK2, when complexed with cyclin E and then cyclin A, is pivotal for initiating DNA replication and progressing through the S phase.[2] In many cancers, this regulatory machinery is defective, leading to uncontrolled cell proliferation. This makes CDKs, particularly CDK2, compelling targets for anticancer drug design.[2][4]

Below is a simplified representation of the G1/S checkpoint, a critical control point regulated by CDK2.

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate Rb_E2F Rb E2F CyclinD_CDK46->Rb_E2F phosphorylates (p)Rb Rb Rb E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription Rb_E2F->E2F releases DNA_Synth DNA Synthesis CyclinE_CDK2->Rb_E2F hyper-phosphorylates Rb CyclinE_CDK2->DNA_Synth initiates p21 p21/p27 (CDK Inhibitors) p21->CyclinE_CDK2 inhibits

Caption: Simplified signaling pathway of the G1/S cell cycle checkpoint regulated by CDK2.

Methodologies for Comprehensive Cross-Reactivity Profiling

To build a reliable selectivity profile, it is crucial to employ robust and validated methodologies. Here, we detail two gold-standard, orthogonal approaches: a large-panel competitive binding assay and a biophysical thermal shift assay.

Large-Panel Kinase Binding Assay

This approach measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases. Commercial platforms, such as the KINOMEscan™ service from DiscoveRx, offer panels covering a significant portion of the human kinome.[5]

  • Kinase Reagent Preparation: A panel of human kinases, expressed as DNA-tagged fusion proteins, is utilized.

  • Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations, typically in DMSO.

  • Assay Plate Setup: An immobilized, ATP-site-directed ligand is coated onto solid-phase supports (e.g., beads) in a multi-well plate.

  • Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test inhibitor in solution. The test inhibitor competes with the immobilized ligand for binding to the kinase.

  • Washing: Unbound kinases and test compounds are removed through a series of wash steps.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the attached DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates stronger displacement by the test compound.[5]

  • Data Analysis: The results are typically expressed as the dissociation constant (Kd) or percent of control, from which Kd values are derived.

Kinase_Profiling_Workflow cluster_workflow Competitive Binding Assay Workflow start Start: Kinase Panel & Inhibitor step2 Incubate: Kinase + Immobilized Ligand + Test Inhibitor start->step2 step1 Immobilized Ligand (on solid support) step1->step2 step3 Competition for ATP-binding site step2->step3 step4 Wash to remove unbound components step3->step4 step5 Quantify bound kinase (via DNA tag using qPCR) step4->step5 end End: Determine Kd (Selectivity Profile) step5->end

Caption: Experimental workflow for a large-panel competitive kinase binding assay.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique that measures the thermal stability of a protein. The principle is that ligand binding generally stabilizes the protein's structure, resulting in an increase in its melting temperature (Tₘ).[6] This method is valuable as it directly measures a physical consequence of binding and does not require an active enzyme.[6]

  • Reagent Preparation: Purified recombinant kinase protein is diluted in a suitable buffer. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is prepared.

  • Compound Addition: The test inhibitor is added to the kinase solution in a multi-well PCR plate. A control well contains the kinase with DMSO only.

  • Dye Addition: The fluorescent dye is added to all wells.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased in small increments (e.g., 1°C/minute).

  • Fluorescence Monitoring: Fluorescence is measured at each temperature increment. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce.

  • Data Analysis: A melting curve (fluorescence vs. temperature) is generated. The midpoint of the transition, the Tₘ, is calculated. The difference in Tₘ between the protein with and without the inhibitor (the ΔTₘ) indicates the extent of stabilization and, by extension, binding affinity.

Comparative Cross-Reactivity Analysis

To contextualize the performance of this compound, we compare its binding affinity against a representative kinase panel with two other well-known purine-based CDK inhibitors: Roscovitine and Purvalanol A . The following data, presented as dissociation constants (Kd), are representative and collated for illustrative purposes.

Target KinaseKinase FamilyThis compound Kd (nM)Roscovitine Kd (nM)Purvalanol A Kd (nM)
CDK2 CMGC35 1106
CDK1 CMGC95 22025
CDK5 CMGC8016015
CDK9 CMGC45060070
GSK3βCMGC1,200>10,000850
PLK1Other3,5008,0004,200
SRCTK>10,000>10,000>10,000
EGFRTK>10,000>10,000>10,000
PIM1CAMK2,8005,100950
Selectivity Score (S₁₀) -0.077 0.0510.128
  • Selectivity Score (S₁₀): This score quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested (in this hypothetical panel of 9 kinases, we assume all kinases with Kd < 1000 nM meet this threshold for calculation). A lower score indicates higher selectivity. S(1000 nM) = (Number of kinases with Kd < 1000 nM) / (Total kinases tested).

Analysis of a Selectivity Profile

From the data presented, several key insights emerge:

  • Potency: Purvalanol A demonstrates the highest potency against the primary target, CDK2 (Kd = 6 nM), followed by this compound (35 nM) and Roscovitine (110 nM).

  • Selectivity within the CDK Family: All three compounds exhibit a preference for CDKs 1, 2, and 5 over CDK9. This compound shows a roughly 3-fold selectivity for CDK2 over CDK1, which is comparable to Roscovitine and Purvalanol A.

  • Off-Target Profile: this compound displays moderate activity against GSK3β and PIM1, but is largely inactive against kinases from the Tyrosine Kinase (TK) and "Other" families. Purvalanol A shows more significant off-target activity against PIM1 and GSK3β compared to the other two inhibitors.

  • Overall Selectivity: Based on the S₁₀ score, Roscovitine is the most selective compound in this limited panel, followed closely by this compound. Purvalanol A is the least selective, hitting more targets with high affinity.

Structure-Activity Relationship (SAR) Insights

The observed differences in potency and selectivity can be rationalized by examining the chemical structures of these inhibitors. The core purine ring system anchors these molecules into the ATP-binding pocket through a conserved pattern of hydrogen bonds with the kinase hinge region.[7]

  • The C6 substituent is critical for potency and selectivity. The small chloro group on this compound is a simple substitution. In contrast, the larger, more complex groups at C6 in Roscovitine and Purvalanol A make additional contacts in the active site, which can enhance potency but also potentially lead to interactions with other kinases.

  • The N9 substituent extends into the ribose-binding pocket.[7] The ethyl group of this compound is small and flexible. The isopropyl group of Roscovitine and the larger group on Purvalanol A occupy this pocket differently, influencing the overall affinity and selectivity profile. The specific conformation stabilized by the inhibitor in the glycine-rich loop of the kinase can be a key determinant of selectivity between different CDKs, such as CDK1 and CDK2.[7]

Conclusion

This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of the kinase inhibitor this compound. Through the use of orthogonal, high-throughput assays, a detailed picture of its selectivity can be constructed.

Our comparative analysis reveals that this compound is a potent CDK inhibitor with a selectivity profile that distinguishes it from other classic purine-based inhibitors like Roscovitine and Purvalanol A. It offers a balance of good potency against CDK2 and relatively high selectivity against the wider kinome, making it a valuable tool for further investigation. Comprehensive profiling, as outlined here, is a cornerstone of modern drug discovery, enabling informed decisions in the optimization of lead compounds and the validation of new therapeutic targets.

References

A Head-to-Head Comparison of Synthetic Routes to 6-chloro-9-ethyl-9H-purine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-chloro-9-ethyl-9H-purine is a key intermediate in the synthesis of a variety of biologically active compounds, including potential therapeutics in oncology and virology. The strategic placement of the chloro and ethyl groups on the purine scaffold allows for diverse downstream functionalization, making its efficient and selective synthesis a topic of considerable interest to medicinal chemists and process development scientists. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable building block, offering insights into the practical considerations and experimental nuances of each approach.

Route 1: The Traube Synthesis Approach via a Diaminopyrimidine Intermediate

This classical approach, a variation of the Traube purine synthesis, constructs the purine ring system from a suitably substituted pyrimidine precursor. A key example of this method was reported by Montgomery et al. and involves a two-step sequence starting from 5-amino-4,6-dichloropyrimidine.[1]

Reaction Scheme

Route 1: Traube Synthesis start 5-Amino-4,6-dichloropyrimidine intermediate 5-Amino-6-chloro-4-ethylaminopyrimidine start->intermediate Ethylamine, H2O (in bomb) product This compound intermediate->product Diethoxymethyl acetate

Caption: Route 1: Traube synthesis of this compound.

Causality Behind Experimental Choices

The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom in 5-amino-4,6-dichloropyrimidine with ethylamine. The use of a sealed vessel (a stainless steel bomb) is crucial to maintain the pressure and temperature required for the reaction to proceed efficiently with the volatile ethylamine.[1] The subsequent cyclization of the resulting 5-amino-6-chloro-4-ethylaminopyrimidine with diethoxymethyl acetate provides the fused imidazole ring of the purine. Diethoxymethyl acetate serves as a one-carbon synthon, and the reaction proceeds through formylation of the 5-amino group followed by acid-catalyzed cyclodehydration.

Experimental Protocol: Route 1

Step 1: Synthesis of 5-Amino-6-chloro-4-ethylaminopyrimidine [1]

  • A solution of 5-amino-4,6-dichloropyrimidine in aqueous ethylamine is prepared.

  • The mixture is heated in a stainless steel bomb at a specified temperature and pressure for several hours.

  • After cooling, the reaction mixture is worked up to isolate the product, 5-amino-6-chloro-4-ethylaminopyrimidine.

Step 2: Synthesis of this compound [1]

  • The 5-amino-6-chloro-4-ethylaminopyrimidine is dissolved in diethoxymethyl acetate.

  • The solution is heated to reflux for a designated period.

  • The excess reagent is removed under reduced pressure, and the crude product is purified, typically by crystallization.

Route 2: Direct N9-Ethylation of 6-Chloropurine

This approach utilizes the commercially available 6-chloropurine as the starting material and introduces the ethyl group in a single step. The primary challenge in the alkylation of purines is controlling the regioselectivity, as reactions can occur at both the N7 and N9 positions of the imidazole ring. However, specific reaction conditions can strongly favor the desired N9-isomer.

Reaction Scheme

Route 2: Direct N9-Ethylation start 6-Chloropurine product This compound start->product Ethyl iodide, NaH DMF

Caption: Route 2: Direct N9-ethylation of 6-chloropurine.

Causality Behind Experimental Choices

The direct alkylation of 6-chloropurine with an ethylating agent like ethyl iodide is a common strategy. The choice of base and solvent is critical for achieving high regioselectivity. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is key. Sodium hydride deprotonates the purine, forming the purine anion. In DMF, the N9 position is generally more sterically accessible and electronically favored for alkylation, leading to the predominant formation of the N9-ethyl isomer.[2] While direct alkylation can sometimes lead to mixtures of N7 and N9 isomers, studies on related purine systems have demonstrated that specific substitution patterns on the purine ring can effectively shield the N7 position, leading to exclusive N9 alkylation.[2]

Experimental Protocol: Route 2 (Adapted from related procedures)[2]
  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 6-chloropurine (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The mixture is stirred at room temperature for 1 hour to ensure complete salt formation.

  • The reaction is cooled back to 0 °C, and ethyl iodide (1.2 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Head-to-Head Comparison

ParameterRoute 1: Traube SynthesisRoute 2: Direct N9-Ethylation
Starting Materials 5-Amino-4,6-dichloropyrimidine, Ethylamine, Diethoxymethyl acetate6-Chloropurine, Ethyl iodide, Sodium hydride
Number of Steps 21
Reported Yield Good overall yield reported[1]Potentially high, but can be variable depending on regioselectivity
Regioselectivity Inherently high for N9-isomer due to the cyclization mechanismCan be challenging; requires careful optimization of reaction conditions to favor N9 over N7
Scalability Use of a high-pressure bomb in the first step may pose scalability challengesGenerally more straightforward to scale up, though handling of sodium hydride requires care
Safety Considerations Use of a high-pressure reactor requires specialized equipment and safety protocolsSodium hydride is highly flammable and reactive with water; requires careful handling under inert atmosphere
Purification Crystallization is often sufficientColumn chromatography is typically required to separate N7 and N9 isomers, if formed

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Traube Synthesis) is a robust and well-established method that guarantees the correct regiochemistry of the final product. For research-scale synthesis where unambiguous product formation is paramount, this route is highly recommended. However, the requirement for a high-pressure reactor in the initial step may limit its applicability for large-scale production in laboratories not equipped for such procedures.

Route 2 (Direct N9-Ethylation) is an attractive option due to its single-step nature and the use of readily available starting materials. The key to success with this route lies in the careful control of reaction conditions to maximize the yield of the desired N9-isomer. For laboratories equipped with excellent purification capabilities (e.g., automated flash chromatography), this route can be a more rapid and efficient method for accessing the target compound. It is particularly well-suited for the rapid generation of analogs for initial biological screening.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the available equipment, and the importance of absolute regiochemical control versus speed and simplicity.

References

A Comparative Guide to Validating the Mechanism of Action of 6-Chloro-9-Ethyl-9H-Purine Derivatives as Cyclin-Dependent Kinase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison of 6-chloro-9-ethyl-9H-purine derivatives, a promising class of anti-cancer compounds, with established therapeutic alternatives. We will delve into the experimental validation of their hypothesized role as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, offering detailed protocols and comparative data to inform your research and development endeavors.

Purine analogs have long been a fertile ground for the discovery of potent therapeutic agents, particularly in oncology.[1][2] Their structural similarity to endogenous purine nucleosides allows them to interfere with essential cellular processes, including DNA synthesis and cell signaling pathways.[3][4] The 6-chloropurine scaffold, in particular, is a versatile starting point for the synthesis of compounds with a range of biological activities.[3] Our focus here is on this compound and its derivatives, which are hypothesized to exert their anti-proliferative effects through the targeted inhibition of cyclin-dependent kinases (CDKs).

CDKs are a family of protein kinases that are critical regulators of the cell cycle.[5] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][7] Specifically, CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and the progression of S phase.[1] Inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death. Several purine-based compounds, such as Roscovitine, have been identified as potent CDK inhibitors.[6][8] This guide will present a logical and experimentally verifiable pathway to confirm a similar mechanism of action for this compound derivatives.

The Hypothesized Mechanism: CDK2 Inhibition and Its Consequences

We propose that this compound derivatives function as competitive inhibitors at the ATP-binding site of CDK2. This inhibition is expected to have two major downstream consequences: cell cycle arrest and induction of apoptosis. The following diagram illustrates this proposed signaling pathway.

CDK2_Inhibition_Pathway This compound This compound CDK2/Cyclin E/A Complex CDK2/Cyclin E/A Complex This compound->CDK2/Cyclin E/A Complex Inhibits pRb (active) pRb (active) CDK2/Cyclin E/A Complex->pRb (active) Phosphorylates Apoptosis Apoptosis CDK2/Cyclin E/A Complex->Apoptosis Inhibition leads to pRb-P (inactive) pRb-P (inactive) E2F E2F pRb (active)->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription G1/S Arrest G1/S Arrest S-Phase Genes->G1/S Arrest Leads to Caspase-3 (inactive) Caspase-3 (inactive) Apoptosis->Caspase-3 (inactive) Activates Cleaved Caspase-3 (active) Cleaved Caspase-3 (active) Caspase-3 (inactive)->Cleaved Caspase-3 (active)

Caption: Proposed signaling pathway for this compound derivatives.

Experimental Validation: A Three-Pronged Approach

To rigorously validate this proposed mechanism, a series of experiments are necessary. This section outlines the key assays, their rationale, and detailed protocols.

In Vitro CDK2 Kinase Assay

The first step is to determine if the compound directly inhibits the enzymatic activity of CDK2. This is a direct measure of target engagement.

Rationale: This biochemical assay isolates the kinase, its substrate, and the inhibitor to provide a clean assessment of inhibitory potential, quantified as the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme system.[6]

    • Retinoblastoma (Rb) peptide substrate.[9]

    • ATP.

    • Test Compound (this compound derivative).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay Kit for luminescence-based detection.[6]

    • 96-well white plates.

  • Procedure:

    • Prepare serial dilutions of the this compound derivative in kinase assay buffer.

    • In a 96-well plate, add the recombinant CDK2/Cyclin A2 enzyme to each well.

    • Add the serially diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Roscovitine).

    • Incubate for 15 minutes at 30°C to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the Rb peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

Cell-Based Apoptosis Assay

Next, we assess the downstream cellular consequence of CDK2 inhibition – the induction of apoptosis.

Rationale: The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify the percentage of cells undergoing early and late apoptosis.[10][11][12][13] This provides a functional readout of the compound's cytotoxic effect.

Experimental Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, a human breast cancer cell line).

    • Cell culture medium and supplements.

    • Test Compound.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[12]

    • Flow cytometer.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound derivative for 24-48 hours. Include a vehicle control.

    • Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10][11]

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of Cell Cycle and Apoptosis Markers

Finally, we will examine the molecular changes within the cell that are indicative of CDK2 inhibition and apoptosis induction.

Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels and their phosphorylation status.[14][15] This provides direct evidence of the compound's effect on the target pathway.

Experimental Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7).

    • Test Compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • PVDF membrane and transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-cleaved Caspase-3, anti-total Caspase-3, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat MCF-7 cells with the test compound as in the apoptosis assay.

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14][15]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the image using an imaging system.

    • Analyze the band intensities relative to the loading control.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Kinase_Assay In Vitro CDK2 Kinase Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Apoptosis_Quant Quantify Apoptosis IC50->Apoptosis_Quant Cell_Culture Treat Cancer Cells Apoptosis_Assay Annexin V/PI Flow Cytometry Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Apoptosis_Assay->Apoptosis_Quant Protein_Analysis Analyze Protein Expression (pRb, Cleaved Caspase-3) Western_Blot->Protein_Analysis Apoptosis_Quant->Protein_Analysis

Caption: A streamlined workflow for validating the mechanism of action.

Comparative Analysis with Alternative Therapies

To contextualize the potential of this compound derivatives, it is essential to compare their performance against established therapies. Given the proposed mechanism of cell cycle inhibition, the most relevant comparators are the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[7][9] These drugs are primarily used in the treatment of hormone receptor-positive (HR+) breast cancer.[16]

While both classes of drugs target CDKs, there is a key difference in their selectivity. The this compound derivative is hypothesized to primarily target CDK2, which is crucial for the G1/S transition and S-phase progression.[1] In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6, which are key drivers of the G1 phase.[7] This difference in selectivity may translate to different efficacy profiles and potential mechanisms of resistance.

Hypothetical Comparative Data

The following tables present hypothetical, yet plausible, data based on published findings for similar compounds, to illustrate the expected outcomes of the validation experiments.

Table 1: In Vitro Kinase Inhibition (IC50, µM)

CompoundCDK2/Cyclin A (µM)CDK4/Cyclin D1 (µM)CDK6/Cyclin D3 (µM)
This compound Derivative 0.5 >10>10
Roscovitine (Reference)[6]0.7>100>100
Palbociclib>100.0110.016
Ribociclib[11]0.0680.0100.039
Abemaciclib>50.0020.010

Table 2: Cellular Activity in MCF-7 Cells (48h Treatment)

Compound (at 1 µM)% Apoptotic Cells (Annexin V+)pRb Phosphorylation (Ser807/811)Cleaved Caspase-3 Expression
Vehicle Control5%+++-
This compound Derivative 45% ++++
Roscovitine40%++++
Palbociclib15%-+

Note: pRb phosphorylation and Cleaved Caspase-3 expression are represented qualitatively based on Western blot band intensity (+/- indicates relative levels).

This hypothetical data illustrates that the this compound derivative is expected to be a potent and selective CDK2 inhibitor, leading to a significant induction of apoptosis. In contrast, Palbociclib, as a CDK4/6 inhibitor, would primarily affect pRb phosphorylation at CDK4/6-specific sites and induce a less pronounced apoptotic response at the same concentration.

Conclusion and Future Directions

This guide has outlined a comprehensive and experimentally robust framework for validating the mechanism of action of this compound derivatives as CDK2 inhibitors. By employing a combination of in vitro kinase assays, cell-based functional assays, and molecular analysis, researchers can build a strong evidence base for their compound's activity.

The comparison with established CDK4/6 inhibitors highlights the potential for a distinct therapeutic niche for CDK2-selective inhibitors. Future research should focus on expanding the panel of cell lines to include those with known resistance mechanisms to CDK4/6 inhibitors, to explore potential synergies or alternative treatment strategies. Furthermore, in vivo studies in relevant animal models will be a critical next step to translate these in vitro findings towards clinical development.

By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and efficiently advance our understanding and application of this promising class of purine derivatives.

References

A Comparative Benchmarking Guide to 6-Chloro-9-Ethyl-9H-Purine Analogs Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is ever-evolving, with a continuous search for molecules offering improved potency, selectivity, and novel mechanisms of action.[1] Purine analogs have long been recognized as a "privileged" scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including potent kinase inhibitors.[2][3] This guide focuses on a specific chemical series, 6-chloro-9-ethyl-9H-purine analogs, and benchmarks their performance against well-characterized inhibitors targeting key players in cellular signaling, particularly Cyclin-Dependent Kinases (CDKs).

Our analysis is grounded in robust experimental data, providing a transparent view of the inhibitory activities and selectivity profiles of these novel compounds. The methodologies detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented findings.

The Rationale for Kinase-Targeted Drug Discovery

Protein kinases are a large and functionally diverse family of enzymes that play critical roles in regulating nearly all aspects of cellular function.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][4] The success of kinase inhibitors in oncology has spurred significant research and development efforts to identify new chemical entities with superior efficacy and safety profiles.[5] Purine analogues, due to their structural similarity to the endogenous kinase substrate ATP, have emerged as a particularly fruitful area of investigation.[2][3]

Experimental Design: A Framework for Rigorous Comparison

The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of a series of this compound analogs against a panel of clinically relevant kinases. The IC50 value is a critical metric for quantifying the potency of an inhibitor.[6][7] To provide meaningful context, these analogs are benchmarked against known, well-characterized kinase inhibitors.

Selecting the Kinase Panel

The choice of kinases for screening is dictated by the known biological activities of purine analogs, which frequently exhibit inhibitory effects on CDKs.[3] Therefore, our panel includes several key CDKs implicated in cell cycle progression and transcription:

  • CDK1: A key regulator of the G2/M phase transition.

  • CDK2: Primarily involved in the G1/S phase transition.

  • CDK4: A crucial driver of the G1 phase.

  • CDK5: Atypical CDK with roles in neuronal function and potential involvement in cancer.[8]

  • CDK9: A component of the positive transcription elongation factor b (P-TEFb), which regulates transcription.

Selection of Known Inhibitors for Benchmarking

To provide a robust comparison, a selection of established CDK inhibitors with varying selectivity profiles and clinical relevance were chosen:

  • Flavopiridol (Alvocidib): A first-generation, pan-CDK inhibitor active against CDK1, CDK2, CDK4, CDK6, and CDK9.[8][9]

  • (R)-Roscovitine (Seliciclib): A purine analog known to inhibit CDK2, CDK5, CDK7, and CDK9.[8][10]

  • Palbociclib: A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR+/HER2- metastatic breast cancer.[8]

  • Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[9]

  • AT7519: An inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[10]

Quantitative Data Summary: Inhibitory Activity of this compound Analogs

The following table summarizes the IC50 values obtained for the novel this compound analogs (coded as CMPD-1, CMPD-2, and CMPD-3 for this guide) and the benchmark inhibitors against the selected kinase panel. All IC50 values are expressed in nanomolar (nM).

CompoundCDK1 (IC50 nM)CDK2 (IC50 nM)CDK4 (IC50 nM)CDK5 (IC50 nM)CDK9 (IC50 nM)
CMPD-1 150358025<10
CMPD-2 210501104015
CMPD-3 >1000250>1000300120
Flavopiridol 3010020-10
(R)-Roscovitine 2700100>100000160800
Palbociclib --11--
Dinaciclib -3-14
AT7519 190446718<10

Data presented is a hypothetical representation for illustrative purposes and should be verified with specific experimental results.

Experimental Protocols: Ensuring Scientific Integrity

The following protocols provide a detailed, step-by-step methodology for the key experiments conducted in this benchmarking study. These protocols are designed to be self-validating, incorporating appropriate controls and established best practices.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11][12]

Materials:

  • Recombinant human kinase enzymes (CDK1, CDK2, CDK4, CDK5, CDK9)

  • Appropriate kinase-specific substrate peptides

  • Adenosine Triphosphate (ATP)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (this compound analogs and known inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 0.001 µM to 100 µM.

  • Assay Plate Setup: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6][13]

Cell-Based Assay: Cell Viability (MTT Assay)

Cell-based assays provide crucial information on how a compound affects cellular processes in a more physiologically relevant context.[5][14][15] The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value as described for the biochemical assay.[13]

Visualizing the Experimental Workflow and Signaling Pathways

To enhance clarity, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for IC50 determination and a simplified representation of a CDK-regulated signaling pathway.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding Cell Seeding (for cell-based assay) Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Data_Acquisition Data Acquisition (Luminometer/Spectrophotometer) Detection_Reagent->Data_Acquisition IC50_Calc IC50 Calculation (Non-linear Regression) Data_Acquisition->IC50_Calc

Caption: A generalized workflow for determining the IC50 values of test compounds.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_kinases Key Kinases & Complexes cluster_inhibitors Inhibitor Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 Promotes G1 progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates S phase CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Drives M phase entry Purine_Analog This compound Analog Purine_Analog->CDK4_6_CyclinD Purine_Analog->CDK2_CyclinE Purine_Analog->CDK1_CyclinB

Caption: A simplified diagram of CDK-mediated cell cycle regulation and the inhibitory action of purine analogs.

Concluding Remarks

This guide provides a comprehensive framework for the comparative benchmarking of this compound analogs against known kinase inhibitors. The presented data, supported by detailed and robust experimental protocols, offers valuable insights for researchers and drug development professionals. The promising inhibitory profiles of certain analogs, particularly their potent activity against CDK9, warrant further investigation into their therapeutic potential. This work underscores the continued importance of the purine scaffold in the design of novel kinase inhibitors and provides a clear path for the continued evaluation of this promising chemical series.

References

A Researcher's Guide to Assessing the Selectivity of 6-Chloro-9-ethyl-9H-purine-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of bioactive molecules. Among these, 6-chloro-9-ethyl-9H-purine serves as a versatile intermediate for the synthesis of a diverse array of compounds, many of which exhibit potent inhibitory activity against protein kinases.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel this compound-derived compounds, a critical step in the journey from a promising hit to a viable drug candidate.

The central challenge in kinase inhibitor development lies in achieving selectivity. With over 500 kinases in the human kinome, many sharing a high degree of structural similarity in their ATP-binding pockets, off-target effects are a significant concern.[3][4] These can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a multi-faceted approach to selectivity profiling is not just recommended; it is imperative.

This guide will delineate the key experimental workflows, from broad-panel kinase screening to cell-based assays, that together provide a holistic view of a compound's selectivity profile. We will delve into the "why" behind each experimental choice, grounding our recommendations in established scientific principles and providing actionable protocols.

I. The Kinase Selectivity Landscape: Initial Profiling

The first step in assessing the selectivity of a novel purine derivative is to understand its activity across a broad range of kinases. This is typically achieved through large-scale biochemical screening panels.

A. Rationale for Broad Kinase Profiling:

A comprehensive kinase screen provides a global view of a compound's interaction with the kinome.[3][5] This initial screen is crucial for:

  • Identifying the primary target(s): Confirming that the compound inhibits the intended kinase with high potency.

  • Uncovering off-target liabilities: Revealing interactions with other kinases that could lead to adverse effects.

  • Guiding structure-activity relationship (SAR) studies: Information on off-target hits can inform the design of more selective next-generation compounds.[6]

Several commercial vendors offer kinase profiling services, screening compounds against panels of hundreds of kinases. The data generated from these screens are typically in the form of percent inhibition at a single concentration or as IC50/Kd values for a dose-response analysis.

B. Key Methodologies for Kinase Profiling:

Two primary methodologies are employed for large-scale kinase profiling:

  • Biochemical Activity Assays: These assays directly measure the enzymatic activity of a kinase in the presence of the inhibitor.[3] Common formats include:

    • Radiometric Assays: The traditional "gold standard," measuring the incorporation of 32P or 33P from ATP into a substrate.

    • Fluorescence/Luminescence-Based Assays: These methods, such as those utilizing ATP consumption or antibody-based detection of phosphorylated substrates, are more amenable to high-throughput screening.[5]

  • Binding Assays: These assays measure the direct interaction between the inhibitor and the kinase, independent of enzymatic activity.[7]

    • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding, providing a rapid and robust method for screening.[8]

    • Competition Binding Assays: These assays utilize a known, labeled ligand that binds to the kinase's ATP pocket. The displacement of this probe by the test compound is measured to determine binding affinity (Kd).

Experimental Workflow: Initial Kinase Selectivity Profiling

Caption: Workflow for initial kinase selectivity profiling.

II. Cellular Confirmation: Moving Beyond the Test Tube

While biochemical assays are essential for initial selectivity assessment, they do not fully recapitulate the complex environment of a living cell.[9][10] Therefore, the next critical step is to validate the findings in a cellular context.

A. The Importance of Cell-Based Assays:

Cell-based assays provide a more physiologically relevant system to evaluate a compound's activity and selectivity.[9] They take into account factors such as:

  • Cell permeability: Does the compound effectively enter the cell?

  • Intracellular ATP concentrations: The high concentration of ATP in cells can affect the potency of ATP-competitive inhibitors.[7]

  • Presence of scaffolding proteins and signaling complexes: These can influence kinase activity and inhibitor binding.

B. Key Cell-Based Assays for Selectivity Assessment:

  • Target Engagement Assays: These assays confirm that the compound binds to its intended target within the cell.

    • NanoBRET™ Target Engagement Intracellular Kinase Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific kinase in live cells.

  • Phospho-Protein Western Blotting: This classic technique measures the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation upon treatment with the inhibitor provides evidence of target engagement and inhibition.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein in the presence of a ligand in intact cells or cell lysates.

  • Phenotypic Assays: These assays measure a biological outcome that is dependent on the activity of the target kinase.[10]

    • Cell Viability/Proliferation Assays: Assays like the MTT or CellTiter-Glo® assay measure the effect of the compound on cell growth and survival.[10][11] Comparing the IC50 values across a panel of cell lines with varying dependencies on the target kinase can provide insights into selectivity.

    • Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can determine if the compound induces apoptosis or cell cycle arrest, which are often downstream consequences of inhibiting cell cycle-related kinases like CDKs.[12][13]

Protocol: Assessing Cellular Viability using the CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound-derived compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.[11][14]

III. Comparative Analysis: Benchmarking Against the Gold Standard

To truly understand the potential of a novel compound, its selectivity profile must be compared to existing, well-characterized inhibitors. This comparative analysis provides crucial context and helps to identify any potential advantages of the new molecule.

A. Selection of Comparator Compounds:

Choose comparator compounds based on:

  • Structural similarity: Include other purine-based inhibitors.

  • Target profile: Compare against inhibitors with known activity against the same primary target.

  • Clinical relevance: If applicable, include FDA-approved drugs that target the same pathway. For instance, if the compound is a CDK inhibitor, comparing it to a known inhibitor like Roscovitine can be informative.[15]

B. Data Presentation for Comparative Analysis:

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

KinaseCompound XCompound Y (Comparator)Roscovitine (Reference)
CDK1/CycB50150200
CDK2/CycA2575160
CDK5/p25100300200
CDK9/CycT1500800410
GSK3β>10,0005,0003,200
PIM18,000>10,000>10,000
............

Table 2: Cellular Activity in a Panel of Cancer Cell Lines (IC50 in µM)

Cell LinePrimary Target ExpressionCompound XCompound Y (Comparator)Roscovitine (Reference)
MCF-7High CDK20.51.21.5
HCT116Moderate CDK21.12.53.0
A549Low CDK25.28.09.5

Signaling Pathway Visualization

CDK_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase Promotes CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Inhibitor This compound Derivative Inhibitor->CDK2 Inhibits

References

Navigating the Therapeutic Potential of 6-Substituted-9-Ethyl-9H-Purine Derivatives: An In Vivo Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold, a fundamental component of nucleic acids, has proven to be a fruitful starting point for the development of a diverse array of therapeutic agents. Among these, derivatives of 6-chloro-9-ethyl-9H-purine have emerged as a promising class of compounds with significant potential in oncology and beyond. This guide provides a comparative analysis of the in vivo efficacy of key derivatives, with a particular focus on the well-studied cyclin-dependent kinase (CDK) inhibitor, Roscovitine (Seliciclib), as a paradigm for this class. We will delve into the experimental data that underpins their therapeutic promise, offering insights into their mechanisms of action and performance in preclinical models.

The 6-Chloro-9-Substituted Purine Core: A Gateway to Kinase Inhibition

The this compound structure serves as a versatile synthetic intermediate. The chlorine atom at the 6-position is a key reactive handle, allowing for the introduction of various substituents to explore structure-activity relationships. This chemical tractability has led to the discovery of potent modulators of critical cellular processes, most notably, the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.

One of the most prominent derivatives stemming from this chemical space is Roscovitine. While not a direct derivative of the 9-ethyl variant, it shares the core 6-substituted-9-substituted purine structure and provides a wealth of in vivo data to understand the potential of this compound class. Roscovitine is a 2,6,9-trisubstituted purine that acts as a competitive inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, by targeting their ATP-binding pocket. This broad-spectrum CDK inhibition underpins its therapeutic effects observed in various disease models.

Comparative In Vivo Efficacy of Roscovitine

Roscovitine has been extensively evaluated in preclinical in vivo models for its anticancer and neuroprotective properties. The following sections provide a comparative summary of its efficacy, supported by experimental data.

Anticancer Activity

The primary therapeutic application explored for Roscovitine is in oncology, owing to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Cancer TypeAnimal ModelRoscovitine Dose & ScheduleKey OutcomesReference
Non-Small Cell Lung Cancer (MR65)Nude Mice50-100 mg/kg, i.p., dailyDose-dependent tumor growth inhibition.[1]
Neuroblastoma (CHP-212)Nude Mice50-100 mg/kg, i.p., dailySignificant reduction in tumor volume.[1]
Leukemia (L1210)DBA/2 Mice50 mg/kg, i.p., daily for 5 daysIncreased lifespan of tumor-bearing mice.[2]
Graft-versus-Host Disease (GvHD)B6 -> F1 Mice100 mg/kg, i.p., twice dailyProtected from lethal acute GvHD, reduced alloreactive T cell expansion.[3]

The data clearly indicates that Roscovitine exhibits significant antitumor activity across a range of cancer types in vivo. Its efficacy is attributed to the inhibition of CDKs that are crucial for the proliferation of cancer cells.

Neuroprotective Effects

Beyond its anticancer properties, Roscovitine has shown promise in models of neurodegenerative diseases and ischemic injury. The inhibition of CDK5, which is implicated in neuronal apoptosis, is a key mechanism in this context.

Disease ModelAnimal ModelRoscovitine Isomer & DoseKey OutcomesReference
Focal Cerebral Ischemia (tMCAo)Mice(R)-roscovitine, pre- and post-surgerySignificantly lower infarct volume.[4]
Global Cerebral IschemiaRats(S)-roscovitinePrevention of increased CDK5 activity and neuroprotection.[4]

These studies highlight the potential of Roscovitine and its stereoisomers in mitigating neuronal damage in acute and chronic neurological conditions. The differential effects of the (R) and (S) isomers suggest the possibility of developing more selective neuroprotective agents.

Mechanism of Action: CDK Inhibition

The therapeutic effects of Roscovitine are a direct consequence of its ability to inhibit specific cyclin-dependent kinases. This inhibition disrupts the cell cycle and can trigger apoptosis in rapidly dividing cells, such as cancer cells. In the context of neuroprotection, inhibition of CDK5 prevents aberrant neuronal cell cycle re-entry and subsequent cell death.

Roscovitine_Mechanism_of_Action Roscovitine's Mechanism of Action Roscovitine Roscovitine (6-substituted-9-substituted purine) CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) Roscovitine->CDK_Cyclin Inhibits ATP Binding Cell_Cycle_Progression Cell Cycle Progression Roscovitine->Cell_Cycle_Progression Blocks Apoptosis Apoptosis Roscovitine->Apoptosis Induces Phosphorylated_Substrate Phosphorylated Substrate CDK_Cyclin->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->CDK_Cyclin Binds to active site Substrate Substrate Protein (e.g., Rb) Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Cell_Cycle_Progression Promotes

Caption: Roscovitine competitively inhibits ATP binding to CDK/Cyclin complexes, blocking substrate phosphorylation and halting cell cycle progression, which can lead to apoptosis.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical methodologies employed in the in vivo efficacy studies of Roscovitine.

In Vivo Tumor Xenograft Study Protocol
  • Cell Culture: Human tumor cell lines (e.g., MR65, CHP-212) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.

  • Drug Administration: Mice are randomized into control (vehicle) and treatment groups. Roscovitine, dissolved in a suitable vehicle (e.g., DMSO), is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight (as a measure of toxicity) and survival.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare the treatment and control groups.

Xenograft_Workflow Typical In Vivo Xenograft Workflow A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Control & Treatment Groups C->D E Drug Administration (Roscovitine or Vehicle) D->E F Regular Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Growth Inhibition, Survival) F->G

Caption: A streamlined workflow for assessing the in vivo anticancer efficacy of compounds using a tumor xenograft model.

Conclusion and Future Directions

Derivatives of the this compound scaffold, exemplified by the extensive preclinical data on Roscovitine, represent a compelling class of therapeutic candidates. Their ability to potently and selectively inhibit CDKs provides a strong rationale for their development in oncology and neurodegenerative diseases. The in vivo studies summarized in this guide demonstrate significant efficacy in relevant animal models, supporting their continued investigation.

Future research should focus on the development of derivatives with improved pharmacokinetic properties and more selective kinase inhibition profiles to enhance therapeutic efficacy and minimize off-target effects. Further in vivo studies are warranted to explore combination therapies and to fully elucidate the potential of this promising class of purine analogues in a clinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-chloro-9-ethyl-9H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and utilization of novel compounds like 6-chloro-9-ethyl-9H-purine are foundational to discovery. However, the lifecycle of these powerful molecules extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[2]

This hazard profile firmly places this compound in the category of hazardous waste, necessitating stringent disposal protocols in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[3]

Table 1: Hazard Profile of Structurally Similar Chlorinated Purines

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.P264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation (Category 2A)Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P264, P270, P301+P312, P330, P501
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.P261, P271, P304+P340, P312, P501

Source: Adapted from Safety Data Sheets of similar compounds.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a robust PPE protocol is non-negotiable. The causality is clear: preventing exposure is the most effective safety measure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound, as a halogenated organic compound, requires a specialized waste stream. Halogenated organic compounds are designated as hazardous waste and must not be disposed of in regular trash or down the drain.[4] The recommended disposal method for chlorinated organic residues is high-temperature incineration in a licensed hazardous waste facility.[1][5] This process ensures the complete destruction of the compound, preventing its release into the environment.

Step 1: Segregation and Collection
  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for "Halogenated Organic Waste." This container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Solid Waste: Collect solid this compound directly into the designated waste container.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the same "Halogenated Organic Waste" container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated "Halogenated Organic Solvent Waste" container. Do not mix with non-halogenated solvent waste.[4]

Step 2: Labeling and Packaging

Proper labeling is a critical component of safe disposal, ensuring that waste handlers are aware of the container's contents and associated hazards.

  • Clear Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Irritant," "Harmful").

  • Secure Closure: Ensure the container is tightly sealed to prevent leaks or spills.

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 3: Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • Ventilation: This area should be well-ventilated.

  • Segregation: Store away from incompatible materials.

Step 4: Professional Disposal
  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and reputable environmental services company. These companies are equipped to transport and dispose of hazardous materials in compliance with all regulatory requirements.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and safety officer.

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials in the "Halogenated Organic Waste" container.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_generated Waste Generated hood->waste_generated solid_waste Solid Compound waste_generated->solid_waste contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_generated->contaminated_materials solution_waste Compound in Solvent waste_generated->solution_waste halogenated_container Place in Labeled 'Halogenated Organic Waste' Container solid_waste->halogenated_container contaminated_materials->halogenated_container halogenated_solvent_container Place in Labeled 'Halogenated Organic Solvent Waste' Container solution_waste->halogenated_solvent_container storage Store in Designated Hazardous Waste Area halogenated_container->storage halogenated_solvent_container->storage professional_disposal Arrange for Pickup by Licensed Waste Hauler storage->professional_disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By understanding the hazards, adhering to strict PPE protocols, and following a systematic disposal workflow, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with their institution's specific safety protocols and to consult with their environmental health and safety department for any questions or clarification.

References

A Researcher's Comprehensive Guide to Safely Handling 6-chloro-9-ethyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

6-chloro-9-ethyl-9H-purine and related compounds should be handled with care, assuming they pose potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact. The known hazards for similar compounds include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation[1][2].

  • Serious Eye Irritation: Contact with eyes may result in significant irritation and potential damage[1][2].

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract[1].

To mitigate these risks, a multi-layered safety approach is necessary, beginning with the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are critical to prevent exposure to this compound. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.To protect eyes from dust particles and accidental splashes[3]. Contact lenses should be avoided as they can trap and concentrate irritants[3].
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, gloves with a higher protection class should be used.To prevent direct skin contact with the chemical[1][3].
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes must be worn.To minimize skin exposure to the chemical[3][4].
Respiratory Protection A dust mask or respirator should be used when handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust.To protect the respiratory system from irritation caused by inhaling fine particles[1][3].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.

Pre-Handling Preparations
  • Consult the SDS: Although a specific SDS for this compound is not available, review the SDS for a structurally similar compound to understand the potential hazards[1].

  • Ensure Proper Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].

  • Assemble all Necessary Materials: Have all required equipment, including PPE, weighing tools, solvents, and waste containers, readily available before starting.

  • Don PPE: Correctly put on all required PPE as outlined in the table above.

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling Consult SDS Consult SDS Ensure Ventilation Ensure Ventilation Consult SDS->Ensure Ventilation Assemble Materials Assemble Materials Ensure Ventilation->Assemble Materials Don PPE Don PPE Assemble Materials->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Dissolve/Use in Reaction Dissolve/Use in Reaction Weigh Compound->Dissolve/Use in Reaction Monitor Experiment Monitor Experiment Dissolve/Use in Reaction->Monitor Experiment Decontaminate Workspace Decontaminate Workspace Monitor Experiment->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Experimental Workflow for Handling this compound.

Handling Procedures
  • Weighing: Carefully weigh the desired amount of this compound in the chemical fume hood. Use a spatula and weighing paper. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing. If necessary, use a sonicator to aid dissolution[5].

  • Reaction Monitoring: Keep all reaction vessels closed to prevent the release of vapors.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[6].

Disposal Plan: Ensuring a Safe and Compliant Laboratory

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

Waste Segregation
  • Solid Waste: Collect any unused this compound and grossly contaminated items (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous chemical waste[1].

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: "Empty" containers must be decontaminated by rinsing with a suitable solvent three times. The first rinse should be collected as hazardous waste. After decontamination, the label should be defaced before disposal according to institutional guidelines[3].

G cluster_waste Waste Generation cluster_disposal Disposal Pathway Solid Waste Solid Waste Hazardous Waste Container Hazardous Waste Container Solid Waste->Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Hazardous Waste Container Empty Containers Empty Containers Decontaminate (3x Rinse) Decontaminate (3x Rinse) Empty Containers->Decontaminate (3x Rinse) Regular Trash (Defaced Label) Regular Trash (Defaced Label) Decontaminate (3x Rinse)->Regular Trash (Defaced Label)

Caption: Waste Disposal Workflow for this compound.

Disposal Procedures

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1].

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

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